Product packaging for Orotidylic acid(Cat. No.:CAS No. 2149-82-8)

Orotidylic acid

Cat. No.: B3182132
CAS No.: 2149-82-8
M. Wt: 368.19 g/mol
InChI Key: KYOBSHFOBAOFBF-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orotidylic acid (CAS 2149-82-8), also known as Orotidine 5'-monophosphate (OMP), is a pivotal pyrimidine ribonucleoside 5'-monophosphate that serves as an essential biosynthetic intermediate in living organisms . This compound holds a fundamental role in the de novo pyrimidine nucleotide biosynthesis pathway, where it is the immediate precursor to uridine monophosphate (UMP) . The conversion of OMP to UMP, catalyzed by the enzyme orotidine-5'-monophosphate decarboxylase (OMP decarboxylase), is the final and critical step in producing the first true pyrimidine nucleotide . UMP is subsequently used to generate all other pyrimidine nucleotides, which are the building blocks of RNA and DNA, making this compound indispensable for cellular replication and function. The central importance of this compound in metabolism is highlighted by the severe consequences of its disrupted processing. Hereditary orotic aciduria, a rare autosomal recessive disorder, is caused by a deficiency in the bifunctional enzyme UMP synthase, which encompasses OMP decarboxylase activity . This defect leads to the characteristic massive excretion of orotic acid in urine, and can result in megaloblastic anemia, failure to thrive, and developmental delays if left untreated . Consequently, this compound and its metabolic precursors are key analytes in the differential diagnosis of this and other hereditary metabolic diseases, such as certain urea cycle disorders . For researchers, this compound is a critical compound for investigating the catalytic mechanisms of enzymes like OMP decarboxylase, which is renowned for its profound rate-enhancing capability . It is also a vital tool for studying the broader pyrimidine metabolism pathway, the efficacy and toxicity of anticancer drugs like 5-fluorouracil, and for use in enzymatic assays . This product, this compound, is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N2O11P B3182132 Orotidylic acid CAS No. 2149-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOBSHFOBAOFBF-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944090
Record name Orotidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orotidylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2149-82-8
Record name Orotidine 5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orotidylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orotidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROTIDYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0ARN8U4Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Orotidylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Orotidylic Acid Biosynthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo biosynthesis of pyrimidine (B1678525) nucleotides is a fundamental metabolic pathway essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2] In mammals, this pathway culminates in the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3] The formation of orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is a critical penultimate step in this process.[4] The pathway is tightly regulated to meet the cellular demands for pyrimidines, particularly in proliferating cells, making it a key target for therapeutic intervention in diseases like cancer and autoimmune disorders.[5][6] This guide provides a comprehensive technical overview of the mammalian this compound biosynthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, quantitative data, and relevant experimental protocols.

The Core Biosynthetic Pathway

In mammals, the six steps of de novo UMP synthesis are catalyzed by just three proteins, two of which are large multifunctional enzymes that facilitate metabolic channeling.[7][8] This organization is believed to enhance catalytic efficiency and coordinate the regulation of the pathway.[9]

  • CAD Trimer: The first three steps are catalyzed by a single 243 kDa polypeptide known as CAD , named for its three enzymatic domains: C arbamoyl-phosphate synthetase II, A spartate transcarbamylase, and D ihydroorotase.[10][11] This cytosolic enzyme exists as a hexamer.[5][11]

  • Dihydroorotate (B8406146) Dehydrogenase (DHODH): The fourth step is catalyzed by DHODH, an enzyme anchored to the inner mitochondrial membrane.[7][12]

  • UMP Synthase (UMPS): The final two steps, the formation and subsequent conversion of this compound, are catalyzed by the bifunctional enzyme UMP Synthase (UMPS) .[13][14] UMPS contains the Orotate (B1227488) phosphoribosyltransferase (OPRT) and Orotidine-5'-phosphate decarboxylase (ODC) domains.[6][13]

The sequential reactions are as follows:

  • Step 1-3 (catalyzed by CAD): Glutamine, 2 ATP, and HCO₃⁻ are converted to Dihydroorotate.[15]

  • Step 4 (catalyzed by DHODH): Dihydroorotate is oxidized to Orotate.[1][16]

  • Step 5 (catalyzed by UMPS-OPRT domain): Orotate reacts with 5-phosphoribosyl-α-pyrophosphate (PRPP) to form Orotidine 5'-monophosphate (OMP), also known as this compound.[7]

  • Step 6 (catalyzed by UMPS-ODC domain): OMP is decarboxylated to yield Uridine 5'-monophosphate (UMP).[7][13]

Orotidylic_Acid_Biosynthesis_Pathway cluster_cytosol1 Cytosol Glutamine Glutamine CAD CAD Enzyme Glutamine->CAD 2 ATP 2 ATP 2 ATP->CAD HCO3 HCO₃⁻ HCO3->CAD Carbamoyl_Phosphate Carbamoyl (B1232498) Phosphate (B84403) Aspartate Aspartate Aspartate->CAD Carbamoyl_Aspartate N-Carbamoyl Aspartate Dihydroorotate_cyto Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport CAD->Dihydroorotate_cyto DHOase DHODH DHODH Orotate_mito Orotate DHODH->Orotate_mito Dihydroorotate_mito->DHODH Orotate_cyto Orotate Orotate_mito->Orotate_cyto Transport UMPS UMP Synthase Orotate_cyto->UMPS PRPP PRPP PRPP->UMPS OMP This compound (OMP) OMP->UMPS UMP Uridine Monophosphate (UMP) UMPS->OMP OPRT UMPS->UMP ODC

Caption: The mammalian de novo pyrimidine biosynthesis pathway to UMP.

Regulation of the Pathway

The de novo pyrimidine pathway is meticulously regulated to match the cell's metabolic state and proliferative status. The primary control point is the CAD enzyme.[5][8]

  • Allosteric Regulation: The carbamoyl phosphate synthetase II (CPS-II) domain of CAD is allosterically inhibited by the downstream product UTP, representing a classic feedback inhibition mechanism.[8][15] Conversely, it is allosterically activated by PRPP, the substrate for both purine (B94841) and pyrimidine synthesis, thus coordinating the two pathways.[5][15]

  • Phosphorylation: The activity of CAD is further modulated by phosphorylation events driven by key signaling cascades.[17]

    • MAPK (Mitogen-Activated Protein Kinase): Phosphorylation by MAPK enhances CAD's sensitivity to the activator PRPP and converts UTP from an inhibitor to a modest activator.[5]

    • PKA (Protein Kinase A): PKA-mediated phosphorylation overcomes the feedback inhibition by UTP.[5]

    • mTORC1/S6K: The mTORC1 pathway can activate CAD via S6 kinase (S6K1) phosphorylation, linking nucleotide synthesis to nutrient availability and growth signals.[5][10]

This regulation is particularly crucial during the cell cycle, with pathway activity increasing 1.9-fold during the S phase to meet the high demand for DNA synthesis.[17][18]

CAD_Regulation cluster_activators Activators cluster_inhibitors Inhibitors CAD CAD Activity PRPP PRPP PRPP->CAD Allosteric Activation MAPK MAPK Signaling MAPK->CAD Phosphorylation (↑ PRPP sensitivity) PKA PKA Signaling PKA->CAD Phosphorylation (↓ UTP inhibition) mTORC1 mTORC1/S6K Signaling mTORC1->CAD Phosphorylation UTP UTP UTP->CAD Allosteric Feedback Inhibition

Caption: Allosteric and phosphorylation-based regulation of the CAD enzyme.

Quantitative Data

Quantitative understanding of enzyme kinetics is vital for drug development and metabolic modeling. The following tables summarize key kinetic parameters for human pathway enzymes and inhibitory constants for prominent DHODH inhibitors.

Table 1: Kinetic Parameters of Human Pyrimidine Biosynthesis Enzymes

Enzyme DomainSubstrateK_M (µM)K_D (µM)Reference(s)
UMPS (OPRT) Orotate-280[19]
PRPP-33[19]
OMP-3[19]
DHODH Dihydroorotate15 - 40-[20]

Note: Comprehensive kinetic data for the individual domains of the large, multifunctional CAD enzyme in mammals is complex and less frequently reported than for its monofunctional counterparts in other organisms.

Table 2: Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)

InhibitorIC₅₀ (nM)Type of InhibitionReference(s)
Brequinar (DUP785)5.2Potent Inhibitor[21]
Teriflunomide (A77 1726)411Active metabolite of Leflunomide[16]
Leflunomide-Pro-drug, inhibits DHODH[22][23]
Farudodstat (ASLAN003)35Orally Active[21]
AG-63617Reversible, Selective[21]
Indoluidin D210-[16]

Experimental Protocols

Studying the this compound pathway requires robust enzymatic assays. Below are detailed methodologies for assessing the activities of the key enzymes UMPS (OPRT domain) and DHODH.

Protocol: Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol measures the conversion of orotate to OMP. Two common methods are presented: a radiometric assay and a more recent fluorometric assay.

Method A: Radiometric Assay (adapted from[24])

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 500 µL) containing:

    • 10 mM KH₂PO₄-K₂HPO₄ (pH 8.3)

    • 4 mM MgCl₂

    • 0.5 mM DTT

    • 1 mM PRPP

    • 10 µM [³H]-orotic acid (or other radiolabeled orotate)

    • Cell lysate or purified enzyme (e.g., 200 µg total protein)

  • Enzyme Reaction: Incubate the mixture at 37°C for 15-60 minutes.

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid or by heat inactivation.

  • Separation: Separate the radiolabeled product ([³H]-OMP) from the unreacted substrate ([³H]-orotic acid). This can be achieved using polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) or by binding to PEI-impregnated filter paper, where OMP binds and orotate is washed away with 0.1 M sodium chloride.[24]

  • Quantification: Measure the radioactivity of the product spot/filter using a scintillation counter.

  • Calculation: Calculate the specific activity based on the amount of product formed per unit time per milligram of protein.

Method B: Fluorometric Assay (adapted from[25][26])

This method relies on the selective fluorogenic reaction of 4-trifluoromethylbenzamidoxime (4-TFMBAO) with the substrate, orotic acid. The decrease in fluorescence corresponds to OPRT activity.

  • Enzyme Reaction: Prepare the same reaction mixture as in Method A (Step 1), but using non-radioactive orotic acid (e.g., 2.5–10 µM). Incubate at 37°C for 15-60 minutes.[25]

  • Fluorogenic Reaction: Take an aliquot of the enzyme reaction mixture at different time points. Add 4-TFMBAO under basic conditions.

  • Heating: Heat the mixture at 80°C for approximately 4 minutes to develop the fluorescent product.[26]

  • Fluorescence Measurement: Measure the fluorescence using a spectrofluorometer with excitation and emission wavelengths of 340 nm and 460 nm, respectively.[26]

  • Calculation: The OPRT activity is calculated by quantifying the decrease in orotic acid concentration over time, based on a standard curve of orotic acid fluorescence.

OPRT_Assay_Workflow cluster_detection Detection Method cluster_radio Radiometric cluster_fluoro Fluorometric start Start prep_reaction Prepare Reaction Mix (Buffer, MgCl₂, DTT, PRPP, Orotic Acid, Enzyme) start->prep_reaction incubation Incubate at 37°C prep_reaction->incubation stop_radio Stop Reaction incubation->stop_radio aliquot_fluoro Take Aliquot incubation->aliquot_fluoro separate_radio Separate Product (OMP) from Substrate (Orotate) stop_radio->separate_radio quantify_radio Quantify Radioactivity (Scintillation Counting) separate_radio->quantify_radio calculation Calculate Specific Activity quantify_radio->calculation react_fluoro Add 4-TFMBAO & Heat aliquot_fluoro->react_fluoro measure_fluoro Measure Fluorescence (λex=340, λem=460) react_fluoro->measure_fluoro measure_fluoro->calculation end_node End calculation->end_node

Caption: General experimental workflow for OPRT enzyme activity assays.

Protocol: Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This spectrophotometric assay measures the oxidation of dihydroorotate to orotate by monitoring the reduction of an electron acceptor.

  • Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), and cofactors such as decylubiquinone (B1670182) and flavin mononucleotide (FMN).

  • Enzyme and Substrate: Add purified DHODH enzyme or mitochondrial extracts to the reaction buffer in a quartz cuvette.

  • Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid.[21]

  • Measurement: Monitor the reduction of an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Inhibitor Screening: To determine the IC₅₀ of a potential inhibitor, perform the assay with varying concentrations of the compound and measure the corresponding reduction in enzyme activity.

  • Calculation: Calculate enzyme activity from the rate of change in absorbance, using the molar extinction coefficient of the electron acceptor.

Clinical Relevance and Drug Development

Orotic Aciduria

Deficiency in the bifunctional UMPS enzyme leads to the rare autosomal recessive disorder known as orotic aciduria.[27][28] This condition is characterized by the massive excretion of orotic acid in the urine, megaloblastic anemia (unresponsive to vitamin B12 or folic acid), and potential developmental delays.[27][29]

  • Type I Orotic Aciduria: A severe deficiency in both the OPRT and ODC activities of UMPS.[27]

  • Type II Orotic Aciduria: A deficiency in only the ODC activity, with elevated OPRT activity.[27] Treatment involves bypassing the metabolic block by administering uridine, which can be converted to UMP by uridine kinase, thereby restoring the pyrimidine pool and alleviating symptoms.[28][29]

Drug Development

The critical role of de novo pyrimidine synthesis in cell proliferation makes its enzymes attractive targets for therapeutic intervention.

  • Oncology: Rapidly dividing cancer cells have a high demand for nucleotides. Inhibiting this pathway can selectively starve tumor cells of the building blocks needed for DNA and RNA synthesis.[6][23] DHODH inhibitors, in particular, have shown promise in treating myeloid malignancies like acute myeloid leukemia (AML).[16][21]

  • Immunology and Autoimmune Disorders: The proliferation of activated lymphocytes during an immune response is heavily dependent on de novo pyrimidine synthesis. DHODH inhibitors like Leflunomide and Teriflunomide are used as disease-modifying antirheumatic drugs (DMARDs) to treat conditions such as rheumatoid arthritis and multiple sclerosis by suppressing this proliferation.[22][23]

  • Antiviral and Antiparasitic Agents: Many viruses and parasites, including RNA viruses and the malaria parasite Plasmodium falciparum, rely on the host's or their own pyrimidine synthesis pathway for replication.[6][23] Therefore, inhibitors of this pathway, such as Brequinar, have demonstrated broad-spectrum antiviral activity.[21] UMPS is also a validated drug target in parasites.[13]

Conclusion

The this compound biosynthesis pathway is a highly conserved and exquisitely regulated metabolic process fundamental to mammalian life. Its organization into multifunctional enzymatic complexes provides catalytic efficiency and layers of regulatory control, linking it to cell cycle progression and nutrient-sensing pathways. The clinical significance of this pathway is underscored by the genetic disorder orotic aciduria and its emergence as a pivotal target for the development of drugs to treat cancer, autoimmune diseases, and infectious agents. A continued in-depth understanding of its biochemical and regulatory nuances will be crucial for advancing future therapeutic strategies.

References

function of orotidine 5'-monophosphate in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Orotidine (B106555) 5'-Monophosphate in Pyrimidine (B1678525) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotidine 5'-monophosphate (OMP) holds a critical position in the de novo biosynthesis of pyrimidine nucleotides, serving as the ultimate precursor to uridine (B1682114) 5'-monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides required for DNA and RNA synthesis. The conversion of OMP to UMP is catalyzed by OMP decarboxylase (OMPDC), an enzyme renowned for its extraordinary catalytic proficiency. This technical guide provides a comprehensive overview of the function of OMP, the mechanism of its enzymatic conversion, quantitative kinetic data, detailed experimental protocols for studying this reaction, and its significance as a target in drug development.

Introduction to Pyrimidine Biosynthesis and the Role of OMP

The de novo synthesis of pyrimidines is a highly conserved and essential metabolic pathway that constructs the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[1][2] This pathway consists of six enzymatic steps, culminating in the formation of UMP, which is the progenitor of other pyrimidine nucleotides including UTP, CTP, and dTTP.[3] Orotidine 5'-monophosphate (OMP) is the product of the fifth step and the direct substrate for the final, decisive reaction in this pathway.[4][5] Its unique position makes the study of its synthesis and conversion crucial for understanding cellular proliferation and as a target for therapeutic intervention.

The De Novo Pyrimidine Synthesis Pathway: The Journey to UMP

The synthesis of pyrimidine nucleotides begins with simple molecules and proceeds through a series of six enzymatic reactions.[6]

  • Carbamoyl (B1232498) Phosphate (B84403) Synthesis: Carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP.[2]

  • Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate to yield carbamoyl aspartate.[3]

  • Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate (B8406146).[3]

  • Oxidation: Dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to orotate (B1227488).[2]

  • Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[3]

  • Decarboxylation: OMP decarboxylase (OMPDC) catalyzes the removal of the carboxyl group from OMP to produce Uridine 5'-Monophosphate (UMP).[2][7]

In mammals, the final two steps are catalyzed by a bifunctional enzyme known as UMP synthase, which possesses both OPRT and OMPDC activity.[8]

Pyrimidine_Synthesis cluster_0 De Novo Pyrimidine Biosynthesis Bicarbonate + Aspartate Bicarbonate + Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Bicarbonate + Aspartate->Carbamoyl Aspartate Steps 1-2 Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Step 3 Orotate Orotate Dihydroorotate->Orotate Step 4 OMP OMP Orotate->OMP Step 5 (OPRT) UMP UMP OMP->UMP Step 6 (OMPDC)

Figure 1. De Novo Pyrimidine Biosynthesis Pathway.

Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

The conversion of OMP to UMP is catalyzed by OMP decarboxylase (EC 4.1.1.23), an enzyme that has been the subject of intense scientific scrutiny due to its remarkable catalytic power.

Enzymatic Reaction and Unprecedented Efficiency

OMPDC catalyzes the decarboxylation of OMP without the need for any cofactors, metal ions, or prosthetic groups.[8][9] The enzyme achieves a staggering rate enhancement of 1017-fold over the uncatalyzed reaction.[8][9] To put this into perspective, the uncatalyzed reaction has a half-life of 78 million years, whereas the enzyme-catalyzed reaction occurs in just 18 milliseconds.[8]

Catalytic Mechanism

The precise mechanism behind OMPDC's catalytic prowess is still a subject of investigation, but a leading hypothesis involves ground-state destabilization. It is proposed that electrostatic repulsion between the substrate's carboxylate group and a nearby aspartate residue in the active site destabilizes the OMP molecule.[9] This forces the substrate into a conformation that is closer to the transition state, thereby lowering the activation energy of the reaction. The mechanism is believed to proceed through a stabilized vinyl carbanion intermediate at the C6 position after the loss of CO₂.[9]

OMPDC_Mechanism cluster_mech OMP Decarboxylation OMP Orotidine 5'-Monophosphate (OMP) TS Vinyl Carbanion Intermediate OMP->TS UMP Uridine 5'-Monophosphate (UMP) TS->UMP Protonation CO2 CO₂ Enzyme OMP Decarboxylase (Active Site) Enzyme->TS Stabilization

Figure 2. Catalytic conversion of OMP to UMP by OMP Decarboxylase.

Quantitative Analysis of OMP Decarboxylase

The efficiency of OMPDC can be described by its kinetic parameters. These values are crucial for comparing the enzyme's activity across different species and for evaluating the potency of potential inhibitors.

Kinetic Parameters

The Michaelis-Menten constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km) are key indicators of an enzyme's catalytic performance.

Organism Enzyme Km (µM) kcat (s-1) kcat/Km (M-1s-1) Conditions Reference
Saccharomyces cerevisiaeWild Type OMPDC7202.9 x 106pH 7.1, 25 °C[10]
Saccharomyces cerevisiaeWild Type OMPDC5214.2 x 106N/A[9]
Saccharomyces cerevisiaeWild Type OMPDCN/A395.6 x 107N/A[9]
Escherichia coliWild Type OMPDC~5N/AN/AN/A[4]
Homo sapiensUMP Synthase (OMPDC domain)30 (S0.5)N/AN/ApH 7.4, 25 °C[3]
Enzyme Inhibition

Given its essential role, OMPDC is a prime target for inhibitors. Several substrate and transition-state analogs have been developed and characterized.

Inhibitor Target Enzyme Ki (nM) Inhibition Type Reference
6-Azauridine 5'-monophosphate (6-Aza-UMP)Yeast OMPDC12,400Competitive[9]
6-Cyanouridine 5'-monophosphate (6-Cyano-UMP)Yeast OMPDC29,000Competitive[9]
6-Aminouridine 5'-monophosphate (6-Amino-UMP)Yeast OMPDC840Competitive[9]
Barbituric acid monophosphate (BMP)Human OMPDCN/A (potent inhibitor)Competitive[3]
6-Phosphonouridine 5'-monophosphate (PMP)E. coli OMPDCN/A (affinity similar to OMP)Competitive[4]

Experimental Protocols for Measuring OMP Decarboxylase Activity

The activity of OMPDC is typically measured using spectrophotometric or radioactive assays.

Spectrophotometric Assay

This is a continuous assay that monitors the decrease in absorbance as OMP is converted to UMP.

Principle: The conversion of OMP to UMP results in a decrease in absorbance at specific wavelengths. The rate of this decrease is directly proportional to the enzyme's activity. The reaction is typically monitored at 295 nm, or at 279-290 nm where the change in molar extinction coefficient (Δε) is larger.[7][11]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM Tris-HCl, pH 8.0, at 30°C.[12]

    • MgCl₂ Solution: 75 mM MgCl₂ in deionized water.[12]

    • Substrate (OMP) Solution: 18 mM Orotidine 5'-Monophosphate, sodium salt, in deionized water. Prepare fresh.[12]

    • Enzyme Solution: Prepare a solution of OMP Decarboxylase (e.g., 30-60 units/ml) in cold deionized water immediately before use.[12]

  • Assay Procedure:

    • In a quartz cuvette, combine 2.50 ml of Assay Buffer, 0.30 ml of MgCl₂ solution, and 0.10 ml of OMP solution. For the blank, substitute the enzyme solution with deionized water.[12]

    • Mix by inversion and equilibrate the cuvette to 30°C in a thermostatted spectrophotometer.[12]

    • Monitor the absorbance at 295 nm (or other appropriate wavelength) until a stable baseline is achieved.[12]

    • Initiate the reaction by adding 0.10 ml of the Enzyme Solution to the sample cuvette and 0.10 ml of deionized water to the blank cuvette.[12]

    • Immediately mix by inversion and record the decrease in absorbance for approximately 5 minutes.[12]

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve for both the test and blank samples.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA/min) / (Δε * path length * enzyme volume) (Note: The molar extinction coefficient, Δε, for the conversion of OMP to UMP varies with wavelength and pH).

Spectrophotometric_Workflow cluster_workflow1 Spectrophotometric Assay Workflow Prep Prepare Reagents (Buffer, MgCl₂, OMP) Mix Mix Reagents in Cuvette Prep->Mix Equilibrate Equilibrate to 30°C Establish Baseline A₂₉₅ Mix->Equilibrate Initiate Add Enzyme to Initiate Reaction Equilibrate->Initiate Monitor Record Decrease in A₂₉₅ over Time Initiate->Monitor Analyze Calculate ΔA/min Determine Enzyme Activity Monitor->Analyze

Figure 3. Experimental workflow for the spectrophotometric assay.
Radioactive Assay

This is a highly sensitive discontinuous assay that measures the release of 14CO₂ from radiolabeled OMP.

Principle: The assay uses OMP that is radiolabeled with 14C at the carboxyl group ([carboxyl-14C]OMP). OMPDC-catalyzed decarboxylation releases 14CO₂, which is then trapped and quantified by liquid scintillation counting.[10][12]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

    • Substrate: [carboxyl-14C]OMP of known specific activity, diluted with unlabeled OMP to the desired final concentration.

    • Enzyme Solution: Purified OMP decarboxylase diluted to an appropriate concentration in a suitable buffer.

    • Stopping Solution: e.g., 1 M HCl or 10% Trichloroacetic Acid (TCA).

    • CO₂ Trapping Agent: A piece of filter paper soaked in a basic solution (e.g., hyamine hydroxide (B78521) or NaOH) placed in a sealed well above the reaction mixture.

  • Assay Procedure:

    • The reaction is typically carried out in a sealed vial or microplate well containing a center well for the CO₂ trap.

    • Pipette the assay buffer and [carboxyl-14C]OMP substrate into the reaction vial.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution. Seal the vial immediately.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by injecting the acidic stopping solution into the reaction mixture, which also facilitates the release of dissolved 14CO₂ into the gas phase.

    • Allow the vial to sit for a period (e.g., 1-2 hours) to ensure complete trapping of the 14CO₂ by the basic filter paper.

    • Carefully remove the filter paper and place it into a scintillation vial.

  • Quantification:

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the [carboxyl-14C]OMP and the measured CPM.

Radioactive_Workflow cluster_workflow2 Radioactive Assay Workflow Setup Prepare Reaction Vial with [¹⁴C]OMP and Buffer Trap Insert CO₂ Trap (e.g., NaOH-soaked paper) Setup->Trap Initiate Add Enzyme and Seal Vial Trap->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Inject Acid to Stop Reaction and Release ¹⁴CO₂ Incubate->Stop TrapCO2 Allow Time for ¹⁴CO₂ Trapping Stop->TrapCO2 Count Transfer Trap to Scintillation Vial and Measure Radioactivity (CPM) TrapCO2->Count

Figure 4. Experimental workflow for the radioactive assay.

Significance in Drug Development

The essentiality of the pyrimidine biosynthetic pathway, particularly in rapidly proliferating cells such as cancer cells and pathogenic microbes, makes its enzymes attractive targets for drug development. OMPDC, catalyzing the final committed step, is of particular interest. Inhibitors of OMPDC can effectively block the production of essential pyrimidines, leading to the cessation of DNA and RNA synthesis and, consequently, cell death. The development of species-specific inhibitors could provide targeted therapies against pathogens like Plasmodium falciparum (the causative agent of malaria) or various bacteria and fungi, while minimizing effects on the human host enzyme.

Conclusion

Orotidine 5'-monophosphate is a cornerstone of de novo pyrimidine biosynthesis. Its role as the direct precursor to UMP places it at a critical juncture, with its conversion being managed by the extraordinarily proficient enzyme, OMP decarboxylase. A thorough understanding of OMP's function, the kinetics and mechanism of OMPDC, and the methodologies to study this reaction are fundamental for researchers in molecular biology, enzymology, and pharmacology. The continued investigation of this pivotal step in pyrimidine metabolism holds significant promise for the development of novel therapeutic agents targeting a range of human diseases.

References

An In-depth Technical Guide to Orotidylic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotidylic acid, also known as orotidine (B106555) 5'-monophosphate (OMP), is a pivotal intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its unique chemical architecture and central metabolic role make it a molecule of significant interest in biochemical research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It includes a detailed summary of its quantitative data, a description of its role in the pyrimidine biosynthesis pathway with a corresponding signaling pathway diagram, and outlines key experimental protocols for its analysis.

Chemical Structure and Identifiers

This compound is a ribonucleotide consisting of a pyrimidine base, orotic acid, linked to a ribose sugar, which is in turn esterified with a phosphate (B84403) group at the 5' position.

The systematic IUPAC name for this compound is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. Other common synonyms include Orotidine 5'-monophosphate, OMP, and 5-(dihydrogen phosphate)orotidine.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number2149-82-8
PubChem CID160617
ChEBI IDCHEBI:15842
KEGG IDC01103
InChIKeyKYOBSHFOBAOFBF-XVFCMESISA-N
SMILESC1=C(N(C(=O)NC1=O)[C@H]2--INVALID-LINK--COP(=O)(O)O)O">C@@HO)C(=O)O

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H13N2O11P
Molecular Weight368.19 g/mol
pKaModerately acidic
SolubilitySlightly soluble in water
XLogP3-4.2

Biological Role: The Pyrimidine Biosynthesis Pathway

This compound is a key intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and other vital biomolecules. This compound is formed from orotate (B1227488) and phosphoribosyl pyrophosphate (PRPP) in a reaction catalyzed by the enzyme orotate phosphoribosyltransferase. Subsequently, this compound is decarboxylated by orotidine 5'-phosphate decarboxylase to yield uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. In mammals, these two enzymatic activities are carried out by a single bifunctional protein called UMP synthase.

Below is a diagram illustrating the central role of this compound in the pyrimidine biosynthesis pathway.

Pyrimidine_Biosynthesis cluster_enzyme UMP Synthase Orotate Orotate Orotidylic_Acid This compound (OMP) Orotate->Orotidylic_Acid Orotate Phosphoribosyltransferase PRPP PRPP PRPP->Orotidylic_Acid UMP UMP Orotidylic_Acid->UMP OMP Decarboxylase Pyrimidine_Nucleotides Other Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides OPT Orotate Phosphoribosyltransferase ODC OMP Decarboxylase

Caption: The central role of this compound in the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

The study of this compound and its role in metabolism requires specific experimental methodologies. Below are outlines of key experimental protocols.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a biological sample.

Methodology:

  • Sample Preparation:

    • Biological samples (e.g., cell lysates, tissue homogenates) are deproteinized, typically by acid precipitation (e.g., with perchloric acid or trichloroacetic acid) followed by centrifugation.

    • The supernatant is neutralized and filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed.

      • Mobile Phase A: Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 6.0).

      • Mobile Phase B: Methanol or acetonitrile.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at approximately 280 nm.

  • Quantification:

    • A standard curve is generated using known concentrations of pure this compound.

    • The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration.

Enzymatic Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

Objective: To measure the activity of the enzyme responsible for the synthesis of this compound.

Methodology:

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0).

    • Substrates: Orotic acid and 5-phospho-α-D-ribose 1-diphosphate (PRPP).

    • Magnesium chloride (as a cofactor).

    • Enzyme source (e.g., purified enzyme or cell extract).

  • Assay Principle: The reaction can be monitored by following the consumption of orotate or the formation of this compound. A common method is a spectrophotometric assay that measures the decrease in absorbance at 295 nm as orotate is converted to this compound.

  • Procedure:

    • The reaction is initiated by the addition of the enzyme source to the reaction mixture.

    • The change in absorbance at 295 nm is monitored over time using a spectrophotometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Calculation of Activity: Enzyme activity is calculated using the molar extinction coefficient of orotate and is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

HPLC_Workflow Sample Biological Sample Deproteinization Deproteinization (e.g., Acid Precipitation) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Neutralization Neutralization Centrifugation->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration HPLC_System HPLC System Filtration->HPLC_System Data_Analysis Data Analysis & Quantification HPLC_System->Data_Analysis

Caption: A typical workflow for the quantification of this compound using HPLC.

Conclusion

This compound stands as a cornerstone of pyrimidine metabolism. A thorough understanding of its chemical properties, biological synthesis, and degradation is fundamental for researchers in biochemistry and molecular biology. Furthermore, the enzymes involved in its metabolism, particularly UMP synthase, represent validated targets for the development of therapeutic agents against cancer and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important biomolecule.

The Central Role of Orotidylic Acid in De Novo Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental and highly regulated metabolic pathway essential for the proliferation and survival of all living organisms. This technical guide provides an in-depth exploration of the pivotal role of orotidylic acid, also known as orotidine (B106555) 5'-monophosphate (OMP), at the heart of this process. We will delve into the biochemical transformations leading to and from this critical intermediate, the intricate enzymatic machinery involved, and the regulatory mechanisms that govern the flux through this pathway. Furthermore, this guide will present quantitative kinetic data for the key enzymes, detailed experimental protocols for their characterization, and an overview of the clinical significance of this pathway in disease and as a target for therapeutic intervention.

Introduction to De Novo Pyrimidine Synthesis

Pyrimidine nucleotides, namely uridine (B1682114) triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP), are indispensable precursors for the synthesis of DNA and RNA.[1][2] They also play crucial roles in carbohydrate and lipid metabolism.[1] The de novo synthesis pathway constructs the pyrimidine ring from simple precursors: bicarbonate, aspartate, and glutamine.[1][3] This energy-intensive process is tightly controlled to meet the cell's demand for nucleotides.[1]

This compound (OMP) is the final product of the initial phase of this pathway, representing the first fully formed pyrimidine nucleotide.[4] Its subsequent decarboxylation to uridine monophosphate (UMP) is a key committed step, making the enzymes that catalyze these final two steps critical points of regulation and attractive targets for drug development.[5][6]

The Biochemical Pathway: From Orotic Acid to Uridine Monophosphate

The conversion of the pyrimidine precursor orotic acid to the central pyrimidine nucleotide UMP involves two sequential enzymatic reactions, both of which are catalyzed by a single bifunctional enzyme in mammals known as UMP synthase (UMPS).[7] In bacteria and yeast, these two enzymatic functions are carried out by separate monofunctional proteins.[8][9]

Step 1: Formation of Orotidine 5'-Monophosphate (OMP)

The first of these two steps is the conversion of orotate (B1227488) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to OMP.[10][11] This reaction is catalyzed by the orotate phosphoribosyltransferase (OPRT) domain of UMPS.[8] The reaction is driven by the hydrolysis of the pyrophosphate released from PRPP.[8]

Reaction: Orotate + PRPP → OMP + PPi

Step 2: Decarboxylation of OMP to Uridine 5'-Monophosphate (UMP)

The second and final step in the synthesis of UMP is the decarboxylation of OMP, a reaction catalyzed by the orotidine 5'-monophosphate decarboxylase (OMPDC) domain of UMPS.[9][12] This enzymatic reaction is one of the most proficient known, with a rate enhancement of 1017 over the uncatalyzed reaction.[2][9] The half-life of the uncatalyzed reaction is an astonishing 78 million years, whereas the enzyme-catalyzed reaction proceeds in milliseconds.[2]

Reaction: OMP → UMP + CO2

UMP Synthase: A Bifunctional Enzyme

In multicellular eukaryotes, the OPRT and OMPDC activities reside on a single polypeptide chain, UMP synthase (UMPS).[12] This bifunctional nature is thought to confer kinetic advantages and facilitate the channeling of the OMP intermediate between the two active sites.[8] The OPRT domain is located at the N-terminus, while the OMPDC domain is at the C-terminus.

Quantitative Data

The following tables summarize the kinetic parameters for the two enzymatic activities of UMP synthase from various sources. These values can vary depending on the organism, experimental conditions (pH, temperature, ionic strength), and whether the enzymes are part of a bifunctional complex or are monofunctional.

Table 1: Kinetic Parameters of Orotate Phosphoribosyltransferase (OPRT)

Organism/Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Plasmodium falciparum (bifunctional)PRPP9.3 ± 0.53,5343.8 x 108[1]
Escherichia coliOrotate5-100 (concentration range)--[11]
Salmonella typhimurium----[13]
Mycobacterium tuberculosis----[10]

Table 2: Kinetic Parameters of Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

Organism/Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
YeastOMP--~1023 (proficiency)[2]
Plasmodium falciparum (bifunctional)OMP---[1]
Yeast (mutant studies)OMP/FOMP---[14][15]

Signaling Pathways and Regulation

The de novo pyrimidine synthesis pathway is tightly regulated to ensure a balanced supply of nucleotides for cellular processes. The regulation occurs at multiple levels, including allosteric control of key enzymes and changes in enzyme expression.

Allosteric Regulation of UMP Synthase

UMPS is subject to complex allosteric regulation.[12] The product of the OPRTase domain, OMP, acts as an allosteric activator of the OMPDC domain.[12] At low concentrations of OMP, the OMPDC activity exhibits negative cooperativity, while at higher concentrations, it shows positive cooperativity.[12] The OPRTase activity is activated by low concentrations of OMP, phosphate (B84403), and ADP.[12] The final product of the pathway, UTP, acts as a feedback inhibitor of the first committed step catalyzed by carbamoyl (B1232498) phosphate synthetase II (CPSII), thus regulating the overall flux into the pathway.[16]

Regulation by Oligomerization

The oligomeric state of human UMP synthase (HsUMPS) is influenced by substrate concentrations and plays a role in regulating its activity.[17] The dimeric form of HsUMPS is enzymatically active.[17] However, in the presence of high concentrations of substrates or intermediates, the enzyme can form inactive polymeric condensates.[17] As substrate levels decrease, these polymers dissociate, releasing active dimers.[17] This mechanism allows the cell to store metabolic potential and rapidly respond to changes in nucleotide demand.[17]

De_Novo_Pyrimidine_Synthesis_Pathway cluster_cytosol Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate 2 ATP -> 2 ADP + Pi Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CPSII Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cytosol ATCase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate_cytosol Orotate OMP This compound (OMP) Orotate_cytosol->OMP UMPS (OPRT) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS (OMPDC) UTP UTP UMP->UTP CTP CTP UTP->CTP Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate_cytosol Transport

Caption: De novo pyrimidine synthesis pathway highlighting the role of this compound.

Experimental Protocols

Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol is adapted from a continuous spectrophotometric method that measures the decrease in orotic acid concentration.[11][18]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 250 µM DTT

  • Substrate Stock Solutions:

    • Orotic acid (e.g., 2.5 mM in water)

    • PRPP (e.g., 2.5 mM in water)

  • Enzyme preparation (purified or cell lysate)

  • UV-compatible cuvettes

  • Spectrophotometer with temperature control

Procedure:

  • Set the spectrophotometer to 37°C and the wavelength to 295 nm.

  • In a cuvette, prepare the reaction mixture (e.g., 1 mL total volume) containing the reaction buffer and the desired concentration of orotic acid.

  • Add the enzyme preparation to the cuvette and incubate for 1 minute at 37°C.

  • Initiate the reaction by adding PRPP.

  • Immediately start monitoring the decrease in absorbance at 295 nm for 3-5 minutes.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of orotic acid at 295 nm (approximately 3.67 - 4.11 mM-1 cm-1).[11]

Spectrophotometric Assay for Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Activity

This protocol is based on the continuous spectrophotometric rate determination of OMP decarboxylation.

Materials:

  • Reaction Buffer: 30 mM Tris-HCl, pH 8.0

  • 75 mM MgCl2 solution

  • 18 mM OMP solution (prepare fresh)

  • Enzyme preparation (purified or cell lysate)

  • Quartz cuvettes

  • Spectrophotometer with temperature control

Procedure:

  • Set the spectrophotometer to 30°C and the wavelength to 295 nm (or 285 nm as used in some protocols).[18]

  • In a quartz cuvette, pipette the following:

    • 2.50 mL Reaction Buffer

    • 0.30 mL MgCl2 solution

    • 0.10 mL OMP solution

  • Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 295 nm until it is constant.

  • To a blank cuvette, add 0.10 mL of deionized water. To the test cuvette, add 0.10 mL of the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

  • Determine the rate of absorbance change per minute from the maximum linear rate for both the test and blank.

  • Calculate the enzyme activity. One unit is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.

Quantification of Intracellular Pyrimidine Nucleotide Pools by HPLC

This is a general workflow for the analysis of intracellular nucleotide pools. Specific details will vary based on the sample type and instrumentation.[4][19][20]

Workflow:

  • Cell Culture and Treatment: Grow cells under desired conditions and apply any experimental treatments.

  • Cell Lysis and Extraction: Rapidly harvest cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles) in an extraction buffer (e.g., perchloric acid, methanol). This step is critical to quench metabolic activity and preserve the nucleotide pools.

  • Neutralization and Clarification: If using acid extraction, neutralize the extract and centrifuge to remove precipitated proteins and cell debris.

  • Enzymatic Treatment (Optional): To measure total nucleotide pools (mono-, di-, and triphosphates), the extract can be treated with a phosphodiesterase to convert all nucleotides to their respective 5'-monophosphates.[4]

  • HPLC Separation: Inject the prepared extract onto a suitable HPLC column (e.g., anion-exchange or reverse-phase). Use an appropriate mobile phase and gradient to separate the different nucleotides.

  • Detection and Quantification: Detect the nucleotides using a UV detector at a specific wavelength (e.g., 260 nm). Quantify the concentration of each nucleotide by comparing the peak area to a standard curve generated with known concentrations of nucleotide standards.

  • Data Normalization: Normalize the nucleotide concentrations to cell number or total protein content.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Cell_Culture Cell Culture & Treatment Harvesting Rapid Harvesting Cell_Culture->Harvesting Lysis Cell Lysis & Metabolite Extraction Harvesting->Lysis Neutralization Neutralization & Clarification Lysis->Neutralization HPLC HPLC Separation Neutralization->HPLC Detection UV Detection HPLC->Detection Quantification Quantification Detection->Quantification Normalization Data Normalization Quantification->Normalization Interpretation Interpretation Normalization->Interpretation

Caption: A generalized workflow for the quantification of intracellular nucleotides.

Clinical Relevance and Therapeutic Targeting

Orotic Aciduria

Defects in the UMP synthase gene lead to a rare autosomal recessive metabolic disorder called orotic aciduria.[21] This condition is characterized by the accumulation and excessive excretion of orotic acid in the urine due to the inability to convert it to OMP.[22] Clinical manifestations include megaloblastic anemia that is unresponsive to vitamin B12 or folate, failure to thrive, and developmental delays.[21] Treatment involves the administration of uridine, which can be salvaged to UMP, bypassing the enzymatic block and providing a source for pyrimidine nucleotide synthesis.

UMP Synthase as a Drug Target

The critical role of de novo pyrimidine synthesis in rapidly proliferating cells, such as cancer cells and pathogens, makes the enzymes of this pathway attractive targets for drug development.[5][6][9] Inhibitors of UMP synthase can deplete the cellular pool of pyrimidine nucleotides, thereby halting DNA and RNA synthesis and inhibiting cell growth.[9]

Several classes of compounds have been investigated as UMPS inhibitors.[5][9] These include pyrimidine analogs and other small molecules that bind to the active sites of the OPRT or OMPDC domains.[5][9] The development of potent and selective inhibitors of UMP synthase holds promise for new therapeutic strategies in oncology and infectious diseases.[5][23]

Conclusion

This compound stands at a crucial crossroads in de novo pyrimidine synthesis. The enzymes responsible for its formation and conversion, housed within the elegant bifunctional architecture of UMP synthase, are masterfully regulated to meet the cell's dynamic needs for nucleic acid precursors. A thorough understanding of the biochemistry, kinetics, and regulation of this pathway is paramount for researchers and clinicians alike. The detailed experimental protocols provided herein offer a practical guide for investigating this fundamental metabolic process. As our knowledge of the intricate workings of this pathway deepens, so too will our ability to rationally design therapeutic interventions for a range of human diseases.

References

Orotidylic Acid Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is the pivotal precursor to all de novo synthesized pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. The metabolic pathways culminating in OMP, while functionally conserved, exhibit profound structural and regulatory divergences between prokaryotes and eukaryotes. These differences primarily manifest in the enzymatic machinery responsible for the final steps of UMP (uridine 5'-monophosphate) synthesis. In prokaryotes, these steps are catalyzed by distinct, monofunctional enzymes, whereas in most eukaryotes, they are performed by a large, bifunctional enzyme complex known as UMP synthase (UMPS). Furthermore, the preceding oxidation of dihydroorotate (B8406146) shows critical differences in subcellular localization and coupling to cellular respiration. This guide provides a detailed comparative analysis of this compound metabolism, focusing on the key enzymes, regulatory strategies, and kinetic parameters. We present detailed experimental protocols for assaying the key enzymes and utilize pathway diagrams to visually articulate the core distinctions, offering a comprehensive resource for researchers in molecular biology and professionals in drug development seeking to exploit these differences for therapeutic intervention.

Core Metabolic Pathways: From Orotate (B1227488) to UMP

The final two reactions in the de novo biosynthesis of UMP involve the conversion of orotate to OMP, followed by the decarboxylation of OMP to yield UMP.

  • Phosphoribosylation: Orotate is combined with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine 5'-monophosphate (OMP). This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT) .[1][2]

  • Decarboxylation: OMP is then irreversibly decarboxylated to produce UMP, the first pyrimidine nucleotide of the pathway. This is catalyzed by orotidine 5'-phosphate decarboxylase (OMPD) .[3]

While these core reactions are universal, the organization of the enzymes that catalyze them is a primary point of divergence between prokaryotes and most eukaryotes.

Prokaryotic Pathway: A System of Monofunctional Enzymes

In bacteria and archaea, as well as in some lower eukaryotes like yeast (Saccharomyces cerevisiae), OPRT and OMPD exist as separate, monofunctional proteins encoded by distinct genes.[1][3] This modular arrangement allows for independent regulation and expression of each catalytic step.

Prokaryotic this compound Metabolism DHO Dihydroorotate OA Orotate DHO->OA DHODH OMP Orotidine 5'-Monophosphate (OMP) OA->OMP OPRT +PRPP UMP Uridine (B1682114) 5'-Monophosphate (UMP) OMP->UMP OMPD -CO2 DHODH Dihydroorotate Dehydrogenase (DHODH) (Cytosolic) OPRT Orotate Phosphoribosyltransferase (OPRT) OMPD Orotidine 5'-phosphate Decarboxylase (OMPD)

Caption: Prokaryotic pathway for UMP synthesis.

Eukaryotic Pathway: The Bifunctional UMP Synthase (UMPS)

In mammals and other multicellular organisms, the OPRT and OMPD catalytic functions are fused into a single polypeptide chain called UMP synthase (UMPS).[1][4] The OPRT activity resides in the N-terminal domain, while the OMPD activity is located in the C-terminal domain.[1][4] This fusion is believed to confer a significant kinetic advantage, possibly by channeling the OMP intermediate directly from the OPRT active site to the OMPD active site, and by enhancing thermal stability.[4] This structural arrangement is a key distinction from the prokaryotic system.

Eukaryotic this compound Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol DHODH Dihydroorotate Dehydrogenase (DHODH) DHO_in Dihydroorotate OA_out Orotate DHO_in->OA_out DHODH +CoQ OA_in Orotate UMPS UMP Synthase (UMPS) OA_in->UMPS UMP Uridine 5'-Monophosphate (UMP) UMPS->UMP CO2 CO2 PRPP PRPP

Caption: Eukaryotic pathway featuring mitochondrial DHODH and bifunctional UMPS.

Comparative Analysis of Key Enzymes

Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis, the oxidation of dihydroorotate to orotate. This enzyme is a major point of divergence and a critical drug target.

  • Prokaryotic DHODH (Class 1): These are typically cytosolic enzymes.[5] They can be further divided into two subclasses: homodimers that use fumarate (B1241708) as an electron acceptor and heterotetramers that use NAD+.[5] The catalytic active site relies on a cysteine residue.[6]

  • Eukaryotic DHODH (Class 2): In eukaryotes, DHODH is a monomeric protein located on the outer surface of the inner mitochondrial membrane.[5][7] It is a flavoprotein that donates electrons to the mitochondrial respiratory chain via coenzyme Q (ubiquinone).[5][7] This directly links pyrimidine nucleotide synthesis to cellular respiration and energy metabolism.[5][8] The catalytic residue in this class is a serine.[6]

Orotate Phosphoribosyltransferase (OPRT)
  • Prokaryotes: A distinct enzyme that catalyzes the formation of OMP from orotate and PRPP.[1] In bacteria, the structure is often a dimer of two subunits.[1]

  • Eukaryotes: The N-terminal domain of the bifunctional UMPS protein. This domain retains the core catalytic function but its activity is influenced by the fused OMPD domain.[4]

Orotidine 5'-phosphate Decarboxylase (OMPD)
  • Prokaryotes: A monofunctional enzyme that is typically a dimer of identical subunits.[9]

  • Eukaryotes: The C-terminal domain of UMPS. The eukaryotic enzyme exhibits complex allosteric regulation, where the intermediate product, OMP, can act as an activator of the OMPD domain, a feature not observed in the same manner in the separated prokaryotic enzymes.[4] OMPD is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction without the need for cofactors.[3][9]

Regulation of Pyrimidine Biosynthesis

The strategies for regulating the pyrimidine biosynthetic pathway differ significantly, reflecting the distinct cellular environments of prokaryotes and eukaryotes.

  • Prokaryotic Regulation: Control is exerted primarily at the level of gene expression. In bacteria like E. coli and B. subtilis, the pyr genes are often organized into operons. Their expression is regulated by transcription attenuation mechanisms that are sensitive to intracellular nucleotide pools.[10][11] For example, high concentrations of UTP can cause premature termination of transcription of the pyr operons, thus shutting down the pathway when the end product is abundant.[10]

  • Eukaryotic Regulation: Eukaryotic regulation is multi-layered, involving feedback inhibition and allosteric control of enzymes. The initial, rate-limiting enzyme of the pathway, CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), is allosterically inhibited by the final end-product UTP. UMPS itself is subject to complex regulation by OMP, which can act as an allosteric activator of the OMPD domain, creating a feed-forward activation loop.[4] Recent studies also suggest that human UMPS can be sequestered into inactive biomolecular condensates as a way to store metabolic potential.[12]

Regulatory Logic Comparison cluster_prok Prokaryotic Regulation cluster_euk Eukaryotic Regulation pyr_operon pyr Operon DNA pyr_mrna pyr mRNA pyr_operon->pyr_mrna Transcription pyr_enzymes Monofunctional Enzymes pyr_mrna->pyr_enzymes Translation UMP_p UMP pyr_enzymes->UMP_p Catalysis UTP_p UTP UMP_p->UTP_p UTP_p->pyr_mrna Attenuates Transcription CAD_gene CAD Gene CAD_enzyme CAD Enzyme (Trifunctional) UMPS_enzyme UMPS Enzyme (Bifunctional) CAD_enzyme->UMPS_enzyme Pathway Intermediates UMPS_gene UMPS Gene UMP_e UMP UMPS_enzyme->UMP_e Catalysis UTP_e UTP UMP_e->UTP_e UTP_e->CAD_enzyme Allosteric Inhibition

Caption: Contrasting regulatory logic in prokaryotes and eukaryotes.

Data Presentation: Comparative Enzyme Characteristics

The following table summarizes the key differences in the enzymes involved in and immediately preceding this compound metabolism.

FeatureProkaryotic System (e.g., E. coli)Eukaryotic System (e.g., Human)
DHODH Location Cytosol[5]Inner mitochondrial membrane[5][7]
DHODH Electron Acceptor Fumarate or NAD+[5]Coenzyme Q (linked to respiratory chain)[7]
OPRT Structure Monofunctional, independent enzyme[1]N-terminal domain of bifunctional UMPS[1][4]
OMPD Structure Monofunctional, independent enzyme[3]C-terminal domain of bifunctional UMPS[3][4]
Enzyme Organization Separate proteins encoded by distinct genesSingle bifunctional protein (UMPS) encoded by one gene[4]
Primary Regulation Transcriptional attenuation (e.g., UTP-sensitive)[10]Allosteric feedback inhibition (e.g., UTP on CAD)[13]

Experimental Protocols

Accurate measurement of enzyme activity is crucial for studying metabolic pathways and for screening potential inhibitors. Below are detailed methodologies for the key enzymes.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This protocol is based on a colorimetric assay that measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).

  • Principle: DHODH oxidizes dihydroorotate to orotate and passes the electrons to an acceptor. In this assay, the electrons reduce DCIP, causing a measurable decrease in absorbance at 600-650 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH (or other source).

    • 10 mM Coenzyme Q10 (in DMSO).

    • 10 mM DCIP (in water).

    • 50 mM Dihydroorotic acid (substrate).

  • Procedure:

    • Prepare a reaction master mix in a 96-well plate. For a 200 µL final volume, add assay buffer, DHODH enzyme (e.g., to a final concentration of 20-25 nM), Coenzyme Q10 (final 100 µM), and DCIP (final 200 µM).[14][15][16]

    • If testing inhibitors, pre-incubate the enzyme and inhibitor for 15-30 minutes at 25°C.[15]

    • Initiate the reaction by adding dihydroorotic acid to a final concentration of 500 µM.[15][16]

    • Immediately measure the decrease in absorbance at 600 nm or 650 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader.[15][17]

    • The rate of reaction is proportional to the rate of absorbance decrease.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol describes a continuous spectrophotometric assay based on the change in absorbance of orotic acid.

  • Principle: Orotic acid has a distinct absorbance peak at 295 nm. As it is consumed by OPRT to form OMP, the absorbance at this wavelength decreases.

  • Reagents:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.6-8.0), 2-4 mM MgCl₂.[18][19]

    • Purified OPRT or cell lysate containing OPRT/UMPS.

    • 10 mM PRPP.

    • 1 mM Orotic Acid.

  • Procedure:

    • In a UV-transparent cuvette, prepare a reaction mixture containing assay buffer, enzyme source, and orotic acid (e.g., final concentration of 5-100 µM).[19]

    • Equilibrate the mixture to the desired temperature (e.g., 25-37°C).

    • Initiate the reaction by adding PRPP to a final concentration of 100-500 µM.[19]

    • Immediately monitor the decrease in absorbance at 295 nm for 2-5 minutes.

    • Calculate the rate of orotate consumption using its molar extinction coefficient.

    • Alternative Fluorometric Method: A more sensitive assay utilizes a fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively reacts with the remaining orotic acid in the sample after the enzymatic reaction to produce a fluorescent signal. This method is suitable for crude cell lysates.[18][20]

Orotidine 5'-phosphate Decarboxylase (OMPD) Activity Assay

This protocol is a direct, continuous spectrophotometric assay.

  • Principle: OMP and UMP have different molar extinction coefficients. The conversion of OMP to UMP results in a decrease in absorbance at 295 nm.[21]

  • Reagents:

    • Assay Buffer: 30 mM Tris-HCl (pH 8.0), 7.5 mM MgCl₂.[21]

    • Purified OMPD or cell lysate containing OMPD/UMPS.

    • 18 mM Orotidine 5'-Monophosphate (OMP), sodium salt.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer and OMP solution (e.g., to a final concentration of 0.6 mM).[21]

    • Equilibrate to 30°C and establish a stable baseline reading at 295 nm.

    • Initiate the reaction by adding the enzyme solution (e.g., 3-6 units).

    • Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.[21]

    • Calculate the rate using the differential molar extinction coefficient between OMP and UMP.

Implications for Drug Development

The significant structural and mechanistic differences between prokaryotic and eukaryotic pyrimidine biosynthetic enzymes make them attractive targets for selective drug design.

  • Targeting DHODH: Because human DHODH is a mitochondrial enzyme linked to the electron transport chain, its inhibition profoundly impacts rapidly proliferating cells like cancer cells and activated immune cells, which have a high demand for pyrimidines.[8][13] This has made DHODH a prime target for the development of anti-cancer, immunosuppressive, and anti-parasitic drugs.[8][22]

  • Targeting UMPS/OPRT/OMPD: The bifunctional nature of eukaryotic UMPS presents a unique target compared to the separate prokaryotic enzymes. Inhibitors could be designed to disrupt the interaction between the OPRT and OMPD domains or to target the specific active sites. The differences in enzyme structure between human and pathogenic protozoa (e.g., Plasmodium falciparum) could be exploited to develop selective anti-parasitic agents.

The detailed understanding of these metabolic pathways, from their genetic regulation to their enzyme kinetics and structure, is paramount for the rational design of next-generation therapeutics that can selectively target pathogenic organisms or aberrant human cells with minimal host toxicity.

References

The Enzymatic Keystone of Pyrimidine Synthesis: A Technical Guide to the Conversion of Orotate to Orotidylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of orotate (B1227488) to orotidylic acid (OMP), a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway. This pivotal reaction is catalyzed by the enzyme Orotate Phosphoribosyltransferase (OPRTase), a key target for therapeutic intervention in various diseases, including cancer and parasitic infections. This document details the enzyme's mechanism, presents quantitative kinetic data, outlines experimental protocols for its study, and visualizes the associated metabolic pathway and experimental workflows.

Core Concepts: The Orotate Phosphoribosyltransferase Reaction

Orotate phosphoribosyltransferase (EC 2.4.2.10) catalyzes the reversible transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, yielding orotidine (B106555) 5'-monophosphate (OMP) and inorganic pyrophosphate (PPi).[1][2] This reaction is the fifth step in the six-step de novo pyrimidine synthesis pathway, which is essential for the production of the pyrimidine nucleotides necessary for DNA and RNA synthesis.[3]

In mammals, including humans, OPRTase is the N-terminal domain of a bifunctional enzyme called UMP synthase (UMPS).[3][4][5] The C-terminal domain of UMPS is orotidine 5'-phosphate decarboxylase (ODCase), which catalyzes the subsequent conversion of OMP to uridine (B1682114) monophosphate (UMP).[5] In contrast, in bacteria and yeast, OPRTase and ODCase are separate monofunctional enzymes.[1][3]

The proposed catalytic mechanism for OPRTase is an SN1-type reaction, which involves the formation of an oxocarbenium ion intermediate from PRPP, followed by a nucleophilic attack by the N1 atom of orotate.[2][6] The reaction is dependent on the presence of a divalent metal ion, typically Mg2+.[7]

Quantitative Data: A Comparative Look at OPRTase Kinetics

The kinetic parameters of OPRTase vary across different species, which is a crucial consideration in the development of species-specific inhibitors. The following tables summarize key kinetic constants for OPRTase from various organisms.

OrganismSubstrateKm (µM)Vmaxkcat (s-1)kcat/Km (M-1s-1)Reference(s)
Homo sapiens (UMPS)Orotidine 5'-phosphate16.6-0.75-[4]
Escherichia coliOrotate----[8][9]
PRPP----[8][9]
Saccharomyces cerevisiae5-azaorotate75.5 ± 0.1---[10]
Plasmodium falciparumPRPP9.3 ± 0.52,994 µM/min/mg3,5343.8 x 108[1][11]
Thermus thermophilusOrotate75300 units/mg--[2]

Table 1: Michaelis-Menten Constants and Catalytic Efficiencies of OPRTase. Note: Data for some organisms and substrates are not fully available in the literature. Vmax values are reported in their original units.

Enzyme Inhibition: Key to Therapeutic Development

OPRTase is a validated target for the anticancer drug 5-fluorouracil (B62378) (5-FU). 5-FU is a prodrug that is converted into the active metabolite 5-fluoro-UMP (FUMP) by OPRTase. FUMP then inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[12][13] Pyrophosphate, a product of the OPRTase reaction, also acts as an inhibitor.[14]

InhibitorOrganismKi (µM)Type of InhibitionReference(s)
PyrophosphateEscherichia coli131-[7]
PyrophosphatePlasmodium falciparum-Potent inhibitor of the enzyme complex[14]
5-Fluoroorotic acidHeLa cells-Competitive[14]
MRPP-5'-monophosphate-40Competitive with phosphate[15][16]
APP-MPNovikoff hepatoma cells430Noncompetitive[17]

Table 2: Inhibition Constants (Ki) for OPRTase Inhibitors. Note: The type of inhibition is not always specified in the literature.

Visualizing the Core Processes

The De Novo Pyrimidine Biosynthesis Pathway

The enzymatic conversion of orotate to OMP is a central step in the synthesis of all pyrimidine nucleotides. The following diagram illustrates the complete de novo pathway.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP OPRTase (UMPS) PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP ODCase (UMPS) UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDK CTP CTP UTP->CTP CTP Synthetase

De novo pyrimidine biosynthesis pathway.
A Standardized Experimental Workflow for OPRTase Characterization

A systematic approach is essential for the thorough characterization of OPRTase activity and its inhibition. The workflow below outlines the key stages, from enzyme acquisition to detailed kinetic analysis.

Enzyme_Characterization_Workflow cluster_prep Enzyme Preparation cluster_kinetics Kinetic Analysis cluster_inhibition Inhibition Studies cluster_analysis Data Analysis Expression Gene Expression (e.g., E. coli) Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Concentration) Purification->QC Assay Enzyme Activity Assay (Spectrophotometric or Fluorometric) QC->Assay Inhibitor_Screen Inhibitor Screening QC->Inhibitor_Screen Michaelis_Menten Determine Km and Vmax (Vary [Substrate]) Assay->Michaelis_Menten Data_Plotting Data Plotting (e.g., Michaelis-Menten, Lineweaver-Burk) Michaelis_Menten->Data_Plotting Ki_Determination Determine Ki (Vary [Inhibitor] and [Substrate]) Inhibitor_Screen->Ki_Determination Ki_Determination->Data_Plotting Model_Fitting Non-linear Regression Data_Plotting->Model_Fitting

Experimental workflow for OPRTase characterization.

Experimental Protocols

Spectrophotometric Assay for OPRTase Activity

This continuous assay monitors the decrease in absorbance at 295 nm as orotate is consumed.[18]

Materials:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.6, 2 mM MgCl2

  • Substrates: Orotic acid (OA), 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Enzyme: Purified OPRTase or UMP synthase

  • UV-compatible cuvettes or microplate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a final volume of 150 µL containing:

    • Assay Buffer

    • 100 µM PRPP

    • A suitable amount of enzyme (e.g., 1 µg of E. coli OPRTase)

    • Varying concentrations of orotic acid (e.g., 5-100 µM) to determine Km for orotate.

  • Pre-incubate the reaction mixture (without PRPP) at 25°C for 1 minute.

  • Initiate the reaction by adding PRPP.

  • Immediately monitor the decrease in absorbance at 295 nm for 2 minutes, recording data at regular intervals. The molar extinction coefficient for orotate at 295 nm is approximately 4.11 mM-1cm-1 under these conditions.[18]

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities against the corresponding orotate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Fluorometric Assay for OPRTase Activity

This endpoint assay measures the consumption of orotic acid through a selective fluorogenic reaction.[14][19][20]

Materials:

  • Enzyme Reaction Buffer: 10 mM KH2PO4-K2HPO4 (pH 8.3), 0.5 mM DTT, 4 mM MgCl2

  • Substrates: Orotic acid, PRPP

  • Enzyme: Cell lysate or purified enzyme

  • Fluorogenic Reagent: 4-trifluoromethylbenzamidoxime (4-TFMBAO)

  • Other Reagents: K3[Fe(CN)6], K2CO3

  • Spectrofluorometer

Procedure:

  • Enzymatic Reaction:

    • In a total volume of 500 µL, combine the enzyme reaction buffer, enzyme source (e.g., 200 µg of total protein from cell lysate), and varying concentrations of orotic acid (e.g., 2.5-10 µM) and PRPP (e.g., 0.25-1.0 mM).[14]

    • Incubate at 37°C. Collect aliquots (e.g., 80 µL) at different time points (e.g., 0, 15, 30 minutes).[19]

  • Fluorogenic Derivatization:

    • To each 80 µL aliquot, add the following in order: 120 µL of H2O, 200 µL of 4 mM 4-TFMBAO, 200 µL of 8 mM K3[Fe(CN)6], and 200 µL of 80 mM K2CO3.[19]

    • Immediately heat the mixture at 80°C for 4 minutes.[19]

    • Cool on ice for at least 2 minutes to stop the reaction.[19]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[19]

  • Data Analysis:

    • The decrease in fluorescence intensity over time corresponds to the consumption of orotic acid and reflects the OPRTase activity.

    • Calculate the enzyme activity based on a standard curve of orotic acid.

Conclusion

The enzymatic conversion of orotate to this compound by OPRTase is a fundamental process in cellular metabolism and a prime target for drug development. This guide provides researchers and drug development professionals with a comprehensive resource, including comparative kinetic data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and further investigation of this critical enzyme. The provided workflows and methodologies can be adapted for high-throughput screening of potential inhibitors and for detailed mechanistic studies, ultimately contributing to the development of novel therapeutics.

References

Orotidylic Acid: The Pivotal Precursor in Uridine Monophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-monophosphate (UMP) is a fundamental building block for pyrimidine (B1678525) nucleotides, which are essential for numerous cellular processes, including DNA and RNA synthesis, glycogen (B147801) metabolism, and the biosynthesis of phospholipids. The de novo synthesis of UMP is a highly regulated and conserved metabolic pathway. Central to this pathway is orotidylic acid, also known as orotidine (B106555) 5'-monophosphate (OMP), which serves as the direct precursor to UMP. This technical guide provides a comprehensive overview of the enzymatic conversion of OMP to UMP, detailing the catalytic mechanisms, enzyme kinetics, regulatory aspects, and experimental methodologies crucial for research and therapeutic development.

The Bifunctional Catalyst: UMP Synthase

In eukaryotes, the final two steps of de novo pyrimidine biosynthesis are catalyzed by a single bifunctional enzyme called UMP synthase (UMPS).[1][2] This enzyme houses two distinct catalytic domains:

  • Orotate (B1227488) Phosphoribosyltransferase (OPRTase): Located at the N-terminus, this domain catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[3]

  • Orotidine-5'-Phosphate Decarboxylase (ODCase): Situated at the C-terminus, this domain is responsible for the decarboxylation of OMP to yield UMP.[2]

In contrast, in most prokaryotes and fungi, these two enzymatic activities are carried out by separate, monofunctional proteins.[3] The fusion of these domains into a single polypeptide in higher organisms is thought to enhance catalytic efficiency through substrate channeling, where the OMP produced by the OPRTase domain is directly passed to the ODCase active site.

The Biochemical Transformation: From Orotate to UMP

The synthesis of UMP from orotate is a two-step process orchestrated by UMP synthase.

Step 1: Synthesis of this compound (OMP)

The first reaction, catalyzed by the OPRTase domain, involves the transfer of a ribose-5-phosphate (B1218738) moiety from PRPP to orotate, forming OMP and pyrophosphate (PPi).[3] This reaction is a phosphoribosyl transferase reaction.

Step 2: Decarboxylation of OMP to UMP

The newly synthesized OMP is then shuttled to the ODCase domain, where it undergoes an irreversible decarboxylation reaction, releasing carbon dioxide and forming UMP.[2] This decarboxylation is one of the most proficient enzymatic reactions known, with a rate enhancement of approximately 1017-fold over the uncatalyzed reaction.[4]

Signaling Pathway and Logical Relationships

The conversion of this compound to UMP is a critical juncture in pyrimidine metabolism. The following diagram illustrates the key steps and the central role of UMP synthase.

UMP_Synthesis_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_UMPS UMP Synthase Orotate Orotate OPRT Orotate Phosphoribosyltransferase (OPRT domain) Orotate->OPRT Substrate PRPP PRPP PRPP->OPRT Substrate OMP This compound (OMP) ODC Orotidine-5'-Phosphate Decarboxylase (ODCase domain) OMP->ODC Substrate (channeled) UMP Uridine Monophosphate (UMP) CO2 CO2 OPRT->OMP Product ODC->UMP Product ODC->CO2

Caption: De novo synthesis of UMP from orotate catalyzed by UMP synthase.

Enzyme Kinetics

The catalytic efficiency of the OPRTase and ODCase domains of UMP synthase has been characterized in various organisms. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Enzyme DomainOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
OPRTaseEscherichia coliOrotate35--[1]
OPRTaseEscherichia coliPRPP38--[1]
ODCaseSaccharomyces cerevisiae (Yeast)OMP--2.1 x 104[5]
ODCaseSaccharomyces cerevisiae (Yeast)5-fluoro-OMP (FOMP)---[5]
OPRTasePlasmodium falciparumOrotate---[6]
OPRTasePlasmodium falciparumPRPP---[6]
UMP Synthase (ODCase)Human (placenta)OMP---[7]

Note: A '-' indicates that the specific value was not provided in the cited source.

Experimental Protocols

Accurate measurement of OPRTase and ODCase activities is crucial for studying pyrimidine metabolism and for screening potential inhibitors. Several robust methods have been developed for this purpose.

Spectrophotometric Assay for Orotidine-5'-Monophosphate Decarboxylase (ODCase)

This method relies on the change in ultraviolet (UV) absorbance as OMP is converted to UMP.

Principle: The decarboxylation of OMP to UMP results in a decrease in absorbance at 295 nm.[8]

Reagents:

  • 30 mM Tris-HCl buffer, pH 8.0

  • 75 mM Magnesium Chloride (MgCl2) solution

  • 18 mM Orotidine 5'-Monophosphate (OMP) solution (prepare fresh)

  • Purified UMP synthase or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl2, and OMP solution.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for OMP at 295 nm is required for this calculation.[1]

Fluorometric Assay for Orotate Phosphoribosyltransferase (OPRTase)

This is a sensitive method that measures the consumption of the substrate, orotic acid.

Principle: This assay utilizes a fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively reacts with orotic acid to produce a fluorescent product.[9][10][11] The decrease in fluorescence over time corresponds to the consumption of orotic acid by OPRTase.

Reagents:

  • Cell lysate or purified enzyme

  • Orotic acid solution

  • PRPP solution

  • 4-trifluoromethylbenzamidoxime (4-TFMBAO) solution

  • Basic buffer solution

Procedure:

  • Incubate the enzyme source with orotic acid and PRPP to allow the OPRTase reaction to proceed.

  • At specific time points, take aliquots of the reaction mixture.

  • Stop the enzymatic reaction and induce the fluorogenic reaction by heating the aliquot in the presence of 4-TFMBAO under basic conditions (e.g., 80°C for 4 minutes).[9][10]

  • Measure the fluorescence of the resulting product using a spectrofluorometer (e.g., excitation at 340 nm and emission at 460 nm).[10]

  • The OPRTase activity is determined by the rate of decrease in fluorescence intensity.

Experimental Workflow

The following diagram outlines a typical workflow for the purification and kinetic analysis of UMP synthase.

Experimental_Workflow cluster_purification Enzyme Purification cluster_kinetic_assay Kinetic Assay CellCulture Cell Culture/ Tissue Homogenization CellLysis Cell Lysis CellCulture->CellLysis Centrifugation Centrifugation (Clarification) CellLysis->Centrifugation AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Centrifugation->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion PurityAnalysis Purity Analysis (SDS-PAGE) SizeExclusion->PurityAnalysis EnzymeAddition Enzyme Addition PurityAnalysis->EnzymeAddition Purified Enzyme AssaySetup Assay Setup (Buffer, Substrates) AssaySetup->EnzymeAddition DataAcquisition Data Acquisition (Spectrophotometry/ Fluorometry) EnzymeAddition->DataAcquisition DataAnalysis Data Analysis (Michaelis-Menten Plot) DataAcquisition->DataAnalysis KineticParams Determination of Km and kcat DataAnalysis->KineticParams

References

Orotidylic Acid's Role in Cellular Growth and Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. This pathway is fundamental to the synthesis of DNA and RNA, processes that are inextricably linked to cellular growth, proliferation, and survival. The enzymatic conversion of OMP to uridine (B1682114) monophosphate (UMP) is a key regulatory step, and its dysregulation is implicated in various pathological conditions, including cancer. This technical guide provides an in-depth examination of the role of this compound in cellular metabolism, its impact on signaling pathways that govern cell growth, and its potential as a target for therapeutic intervention. The document includes a summary of relevant quantitative data, detailed experimental protocols for studying pyrimidine biosynthesis and cell proliferation, and visualizations of key pathways and workflows.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[1] This process is highly energy-dependent and is tightly regulated to meet the cell's demand for nucleotides, which fluctuates throughout the cell cycle.[1] this compound is the penultimate product in the synthesis of the first pyrimidine nucleotide, UMP.

The key steps leading to and involving this compound are:

  • Formation of Carbamoyl (B1232498) Phosphate (B84403): The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[1]

  • Synthesis of Orotic Acid: Through a series of enzymatic reactions, carbamoyl phosphate is converted to orotic acid.[1][2]

  • Formation of this compound (OMP): Orotic acid is then combined with 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT) to form this compound.[3]

  • Conversion to Uridine Monophosphate (UMP): OMP is subsequently decarboxylated by OMP decarboxylase (ODCase) to yield UMP, the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).[1][4]

In mammals, the final two steps are catalyzed by a single bifunctional enzyme known as UMP synthase (UMPS), which possesses both OPRT and ODCase activity.[4][5][6] A deficiency in UMPS can lead to the metabolic disorder orotic aciduria, characterized by the accumulation of orotic acid.[5][7][8]

Pyrimidine_Biosynthesis cluster_reactants cluster_UMPS UMP Synthase (UMPS) Glutamine Glutamine + CO₂ + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II Aspartate Aspartate Aspartate->Carbamoyl_P PRPP PRPP OMP This compound (OMP) PRPP->OMP Orotic_Acid Orotic Acid Carbamoyl_P->Orotic_Acid DHO-DH Orotic_Acid->OMP Orotic_Acid->OMP UMPS (OPRT) UMP Uridine Monophosphate (UMP) OMP->UMP UMPS (ODCase) UDP UDP UMP->UDP invis1 UDP->invis1 dUDP dUDP dTMP dTMP dUDP->dTMP TS CTP CTP invis1->dUDP RNR invis1->CTP invis2

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

This compound Metabolism and Cellular Proliferation

The production of pyrimidine nucleotides is a rate-limiting step for DNA and RNA synthesis, and thus, for cellular proliferation.[9] Cancer cells, with their high rates of division, often exhibit upregulated de novo pyrimidine biosynthesis to meet the increased demand for nucleotides.[9]

Orotic acid, the precursor of this compound, has been shown to act as a tumor promoter in some experimental models.[10] Studies in hepatocellular carcinoma cells (SK-Hep1) have demonstrated that orotic acid can increase cell proliferation and inhibit starvation-induced apoptosis.[10] This effect is mediated, at least in part, through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[10] Conversely, inhibiting the conversion of orotic acid to UMP, for example with the drug azauridine, has been shown to suppress tumor growth.[11][12]

Signaling Pathways: Orotic Acid, AMPK, and mTORC1

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Orotic acid has been found to activate mTORC1 by negatively regulating AMP-activated protein kinase (AMPK), a key cellular energy sensor.[10] The activation of AMPK normally signals a low-energy state and inhibits anabolic processes like cell growth by suppressing mTORC1. By inhibiting AMPK phosphorylation, orotic acid relieves this suppression, leading to mTORC1 activation and subsequent promotion of cell proliferation and survival.[10] This link provides a direct mechanism connecting pyrimidine precursor levels to a major cell growth control pathway.

mTOR_Signaling OA Orotic Acid (Pyrimidine Precursor) AMPK AMPK OA->AMPK inhibits phosphorylation mTORC1 mTORC1 AMPK->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis

Figure 2: Orotic Acid's Influence on the AMPK/mTORC1 Pathway.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the regulation of pyrimidine biosynthesis.

Enzyme Kinetics

OMP decarboxylase is a remarkably proficient enzyme, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction.[4] The kinetic parameters for OMP decarboxylase from different species have been characterized.

Table 1: Kinetic Parameters of OMP Decarboxylase

Enzyme Source Substrate kcat (s-1) KM (µM) kcat/KM (M-1s-1) Reference
S. cerevisiae OMP 20 1.5 1.3 x 107 [13]

| M. thermautotrophicus | OMP | 4 | 1.7 | 2.4 x 106 |[13] |

Intracellular Metabolite Concentrations

Intracellular nucleotide pools are tightly regulated and vary with the physiological state of the cell. The concentrations of these pools are critical for maintaining genomic integrity and supporting proliferation.

Table 2: Example Intracellular Nucleotide Concentrations in E. coli

Growth Rate (divisions/h) ATP (nmol/109 cells) GTP (nmol/109 cells) UTP (mM) Reference
0.5 ~1.5 ~0.5 - [14]
1.0 ~3.0 ~1.0 - [14]
2.0 ~5.5 ~1.5 - [14]
Log Phase (general) - - ~0.5-1.0 [14][15]

Note: These values are illustrative and can vary significantly based on the organism, cell type, and culture conditions.

Experimental Protocols

Protocol: BrdU Cell Proliferation Assay

This method measures DNA synthesis by detecting the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[16][17]

Materials:

  • Cell culture medium, serum, and supplements

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or enzyme)

  • Wash buffer (e.g., PBS)

  • Detection substrate (if using an enzyme-conjugated antibody)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells in a 96-well microplate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound of interest for the desired duration. Include positive and negative controls.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell division rate.

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Washing: Wash the wells multiple times to remove any unbound antibody.

  • Detection:

    • For fluorescently-labeled antibodies, read the plate on a fluorescence microplate reader.

    • For enzyme-conjugated antibodies, add the appropriate substrate and incubate until color develops. Stop the reaction and read the absorbance on a microplate reader.[18]

  • Data Analysis: Quantify the signal, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

BrdU_Workflow Start 1. Seed Cells in 96-well Plate Treat 2. Add Experimental Compounds Start->Treat Label 3. Add BrdU Labeling Solution & Incubate Treat->Label Fix 4. Fix Cells & Denature DNA Label->Fix Antibody 5. Add Anti-BrdU Antibody & Incubate Fix->Antibody Wash 6. Wash to Remove Unbound Antibody Antibody->Wash Detect 7. Add Substrate & Measure Signal Wash->Detect Analyze 8. Analyze Data Detect->Analyze

Figure 3: Experimental Workflow for a BrdU Cell Proliferation Assay.
Protocol: Quantification of Intracellular dNTPs by Fluorescence Assay

This protocol is based on a method that uses a DNA polymerase/probe system to quantify specific dNTPs.[19]

Materials:

  • Cell lysis buffer

  • Perchloric acid for extraction

  • Neutralization buffer (e.g., potassium carbonate)

  • Real-time PCR thermocycler

  • Assay mix containing:

    • A DNA template and primer set where one dNTP is limiting.

    • A dual-quenched fluorophore-labeled probe.

    • Taq DNA polymerase.

    • The other three dNTPs in excess.

  • dNTP standards of known concentrations.

Procedure:

  • Cell Harvesting and Extraction: Harvest a known number of cells. Extract the nucleotide pools by treating the cell pellet with ice-cold perchloric acid.

  • Neutralization: Neutralize the extract with neutralization buffer and centrifuge to remove the precipitate. The supernatant contains the dNTPs.

  • Standard Curve Preparation: Prepare a series of dilutions of the dNTP standard to generate a standard curve.

  • Assay Reaction: Set up the reactions in a 96-well PCR plate. For each sample and standard, prepare four separate reactions, each with an assay mix that is limiting for one of the four dNTPs (dATP, dCTP, dGTP, or dTTP).

  • Real-Time PCR: Run the plate in a real-time PCR thermocycler. The polymerase will extend the primer until it reaches the limiting dNTP. The amount of primer extension and subsequent probe hydrolysis (releasing fluorescence) is proportional to the concentration of the limiting dNTP in the sample.[19]

  • Data Analysis: Plot the fluorescence signal from the standards to create a standard curve. Use this curve to determine the concentration of each dNTP in the cell extracts. Normalize the results to the initial cell number. The assay can detect dNTPs in the picomole range.[19]

Therapeutic Implications and Drug Development

The central role of pyrimidine biosynthesis in cell proliferation makes it an attractive target for anticancer drug development.[1][9] Drugs that inhibit key enzymes in this pathway can selectively starve rapidly dividing cancer cells of the nucleotides required for DNA replication.

  • OMP Decarboxylase Inhibitors: Compounds like 6-azauridine (B1663090) are converted intracellularly to 6-azauridine 5'-monophosphate, which inhibits OMP decarboxylase, leading to the accumulation of orotic acid and OMP and a depletion of UMP.[11][20] This inhibition has shown tumor-suppressive effects.[12]

  • Targeting UMPS: The bifunctional nature of human UMPS presents a unique target. Inhibiting either the OPRT or ODCase activity can block the pathway. The development of specific inhibitors against UMPS is an active area of research.

The connection between pyrimidine metabolism and the mTORC1 signaling pathway suggests that combination therapies, targeting both nucleotide synthesis and growth signaling pathways, could be a powerful strategy in cancer treatment.

Conclusion

This compound stands at a crucial metabolic crossroads, linking the synthesis of pyrimidine building blocks to the fundamental cellular processes of growth and proliferation. Its synthesis and conversion are tightly regulated, and the enzyme responsible, UMPS, represents a key node in cellular metabolism. The discovery that pyrimidine precursors can modulate major signaling pathways like mTORC1 further highlights the intricate integration of metabolism and cell fate decisions. A thorough understanding of the role of this compound and its associated enzymes is therefore essential for researchers in basic science and for professionals in drug development seeking to exploit metabolic vulnerabilities in diseases like cancer.

References

Unraveling the Catalytic Powerhouse: A Structural Analysis of the OMP Decarboxylase Active Site

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Orotidine (B106555) 5'-monophosphate (OMP) decarboxylase (ODCase) stands as a paragon of enzymatic efficiency, accelerating a biologically essential reaction by an astounding factor of 1017 over the uncatalyzed rate.[1][2] This enzyme accomplishes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, catalyzing the conversion of OMP to uridine (B1682114) monophosphate (UMP).[1] Its remarkable catalytic proficiency, achieved without the aid of cofactors or metal ions, has made its active site a subject of intense scientific scrutiny and a promising target for therapeutic intervention.[2][3][4] This guide provides an in-depth analysis of the ODCase active site, integrating structural data, mechanistic insights, and detailed experimental protocols to serve as a comprehensive resource for professionals in the field.

The Architecture of the Active Site: A Precisely Arranged Catalytic Ensemble

The active site of OMP decarboxylase is a testament to the power of protein architecture in facilitating complex chemical transformations. Situated at the dimer interface of the enzyme, each active site is predominantly formed by residues from one monomer, with crucial contributions from the adjacent subunit.[3] The overall structure of the monomer is a triosephosphate isomerase (TIM) barrel.[3] A key feature of the active site is a highly conserved "catalytic tetrad" of amino acid residues: two aspartates and two lysines, which work in concert to orchestrate the decarboxylation reaction.[4][5]

Crystal structures of ODCase from various organisms, including Bacillus subtilis and Saccharomyces cerevisiae, complexed with the product UMP or inhibitors like 6-hydroxy uridine monophosphate (BMP), have provided invaluable snapshots of the active site.[1][3] These studies reveal a meticulously organized pocket where the pyrimidine ring of the substrate is buried, while the phosphate (B84403) group remains more exposed.[3]

Table 1: Key Residues in the OMP Decarboxylase Active Site and Their Proposed Roles

Residue (B. subtilis numbering)Residue (S. cerevisiae numbering)Proposed Role(s) in CatalysisCitation(s)
Asp60Asp91Ground-state destabilization through electrostatic repulsion with the substrate's carboxylate group. May form a low-barrier hydrogen bond.[3][5][6][7]
Lys62Lys93Stabilizes the negatively charged transition state/intermediate. Acts as a proton donor to the C6 of the pyrimidine ring.[1][3][7]
Asp65 (from adjacent subunit)Asp96*Contributes to the negatively charged environment around the substrate's carboxylate group.[3][8]
Lys33Lys42Interacts with the carboxylate pocket of the substrate.[3][9]

Note: Numbering may vary slightly between species.

The Catalytic Mechanism: A Symphony of Destabilization and Stabilization

The precise mechanism by which ODCase achieves its phenomenal rate enhancement has been a topic of considerable debate, with several theories proposed over the years.[1][10] The current consensus, supported by structural and kinetic data, points towards a mechanism involving significant ground-state destabilization and potent transition-state stabilization.[3][6]

The prevailing model suggests the following sequence of events:

  • Substrate Binding and Destabilization: Upon binding of OMP, its carboxylate group is forced into close proximity with the negatively charged carboxylate of a key aspartate residue (Asp60 in B. subtilis).[3][7] This electrostatic repulsion destabilizes the ground state of the substrate, priming it for decarboxylation.[3]

  • Decarboxylation and Intermediate Formation: The repulsion facilitates the cleavage of the C-C bond, releasing CO2 and forming a highly unstable, transient vinyl carbanion intermediate at the C6 position of the pyrimidine ring.[1][6]

  • Transition State/Intermediate Stabilization: A strategically positioned, protonated lysine (B10760008) residue (Lys62 in B. subtilis) provides crucial electrostatic stabilization to the negatively charged carbanion intermediate.[1][3]

  • Protonation and Product Release: The same lysine residue then acts as a proton donor, quenching the carbanion to form the final product, UMP, which is subsequently released from the active site.[3][8]

This stepwise mechanism, featuring the formation of a stabilized vinyl carbanion intermediate, is supported by kinetic isotope effect studies and site-directed mutagenesis experiments.[1][6]

Catalytic_Mechanism cluster_enzyme Enzyme Active Site OMP_Bound E + OMP (Ground State) Destabilized E-OMP Complex (Electrostatic Destabilization) OMP_Bound->Destabilized Binding TransitionState Transition State (Vinyl Carbanion Intermediate) Destabilized->TransitionState Decarboxylation (CO2 release) UMP_Bound E-UMP Complex TransitionState->UMP_Bound Protonation (from Lys) Enzyme_Free E + UMP (Product Release) UMP_Bound->Enzyme_Free Release

Caption: Proposed catalytic cycle of OMP Decarboxylase.

Quantitative Analysis of ODCase Activity

The efficiency of ODCase has been quantified through extensive kinetic and inhibition studies. Site-directed mutagenesis has been instrumental in dissecting the contribution of individual active site residues to the overall catalytic power.

Table 2: Selected Kinetic Parameters for OMP Decarboxylase

Enzyme Variant (S. cerevisiae)Substratekcat (s-1)KM (µM)kcat/KM (M-1s-1)Citation(s)
Wild-typeOMP15~1.9 (reported as 0.0019 M-1)1.1 x 107[11][12]
Wild-type5-Fluoro-OMP (FOMP)95-1.2 x 107[12]
D91NOMP--Reduced activity[6]
S154AOMP~0.001-1.5 x 104-fold decrease[11]
Y217AOMP4.719002500[11]

Table 3: Inhibition Constants (Ki) for Selected ODCase Inhibitors

InhibitorEnzyme SourceKiCitation(s)
6-Azauridine 5'-monophosphate (6-aza-UMP)S. cerevisiae12.4 µM[13]
6-Amino-UMPS. cerevisiae840 nM[13]
6-Cyano-UMPS. cerevisiae29 µM[13]
UMP-SO3 adductS. cerevisiae29.2 µM[14]
Barbituric acid monophosphate (BMP)HumanKD = 34 nM[4]

Experimental Protocols: Tools for Structural and Functional Analysis

Understanding the intricacies of the ODCase active site relies on a combination of powerful experimental techniques. Below are detailed methodologies for key experiments.

This protocol outlines the general workflow for determining the three-dimensional structure of ODCase in complex with a substrate analog or inhibitor.

  • Protein Expression and Purification:

    • The gene for ODCase is cloned into an expression vector (e.g., pET-16b) with a purification tag (e.g., polyhistidine).[15]

    • The construct is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Protein expression is induced (e.g., with IPTG) and cells are harvested.

    • The protein is purified from the cell lysate using a series of chromatography steps, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.[15]

  • Crystallization:

    • The purified protein is concentrated to an appropriate level (e.g., 10-40 mg/mL).[6][16]

    • The ligand (inhibitor or product) is added to the protein solution. For example, UMP is often added during purification to maintain protein solubility.[3]

    • Crystallization trials are set up using vapor diffusion (hanging or sitting drop) methods, screening a wide range of conditions (precipitants like PEG, salts, pH).[16]

    • Crystals are grown, harvested, and cryo-protected for data collection.

  • Data Collection and Structure Determination:

    • Crystals are exposed to a high-intensity X-ray beam at a synchrotron source.

    • Diffraction data are collected and processed.[6]

    • The structure is solved using methods like molecular replacement (if a homologous structure exists) or anomalous diffraction (for selenomethionine-labeled protein).[3]

    • The initial model is refined against the diffraction data, and the ligand is built into the electron density map.[3]

XRay_Workflow A Gene Cloning & Expression Vector B Protein Expression in Host A->B C Cell Lysis & Lysate Clarification B->C D Affinity & Size-Exclusion Chromatography C->D E Purity & Concentration Check D->E F Add Ligand (Inhibitor/Product) E->F G Crystallization Screening (Vapor Diffusion) F->G H Crystal Harvesting & Cryo-protection G->H I X-ray Diffraction Data Collection H->I J Data Processing & Scaling I->J K Structure Solution (e.g., MR, MAD) J->K L Model Building & Refinement K->L

Caption: General workflow for X-ray crystallography of ODCase.

This technique is used to substitute specific amino acids in the active site to probe their functional importance.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should anneal back-to-back to the plasmid DNA template.[17]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type ODCase gene as a template and the mutagenic primers. This creates a linear, mutated plasmid.

  • Template Digestion: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Ligation & Transformation: The linear, mutated plasmid is circularized by ligation and then transformed into competent E. coli cells for propagation.[17]

  • Sequence Verification: Plasmids are isolated from several colonies and the ODCase gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Protein Expression and Analysis: The confirmed mutant plasmid is used to express and purify the mutant protein, which is then characterized using kinetic assays to determine the functional consequences of the mutation.

SDM_Workflow A Design Mutagenic Primers B PCR with High-Fidelity Polymerase A->B Template: WT Plasmid C DpnI Digestion of Parental Plasmid B->C D Ligation of Mutated Plasmid C->D E Transformation into E. coli D->E F Plasmid Isolation & DNA Sequencing E->F G Expression & Purification of Mutant Protein F->G Verified Mutant H Functional/Kinetic Analysis G->H

Caption: Workflow for site-directed mutagenesis of ODCase.

A continuous spectrophotometric assay is commonly used to measure the rate of the ODCase-catalyzed reaction.

  • Principle: The decarboxylation of OMP to UMP results in a decrease in absorbance at a specific wavelength (typically 280-295 nm), which can be monitored over time.

  • Reaction Mixture: Prepare an assay buffer (e.g., 30 mM MOPS, pH 7.1, with NaCl to maintain ionic strength).[11][18]

  • Assay Procedure:

    • Add the assay buffer and a known concentration of OMP substrate to a quartz cuvette.

    • Place the cuvette in a temperature-controlled spectrophotometer (e.g., 25 °C).[18]

    • Initiate the reaction by adding a small, known amount of purified ODCase enzyme.

    • Record the decrease in absorbance over time. The initial, linear portion of the curve represents the initial velocity (v).

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of reaction (in M/s) using the molar extinction coefficient difference between OMP and UMP.

    • To determine KM and kcat, repeat the assay at various substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

    • For inhibition studies, perform the assays in the presence of varying concentrations of both the substrate and a potential inhibitor to determine the mode of inhibition and the Ki value.[13]

Implications for Drug Development

The essential role of OMP decarboxylase in pyrimidine biosynthesis, particularly in certain pathogens and cancer cells, makes it an attractive target for drug design. A thorough understanding of the active site's structure and mechanism is paramount for the rational design of potent and specific inhibitors. For instance, the high affinity of inhibitors like BMP, which mimic the proposed transition state, validates the mechanistic hypotheses and provides a chemical scaffold for developing new therapeutic agents.[1][4] By exploiting the unique electrostatic environment and the specific interactions within the active site, novel compounds can be designed to block pyrimidine synthesis, thereby inhibiting the proliferation of target cells or organisms.

References

A Comprehensive Technical Guide to the Kinetic Properties of Orotate Phosphoribosyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotate (B1227488) phosphoribosyltransferase (OPRT), designated as EC 2.4.2.10, is a pivotal enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] It catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate (PPi).[1] This reaction is a critical step for the synthesis of DNA and RNA precursors.[2] In mammals, OPRT exists as a domain within the bifunctional enzyme UMP synthase, which also houses orotidine 5'-phosphate decarboxylase activity.[1] In contrast, it functions as a monofunctional enzyme in bacteria and yeast.[1] The essential role of OPRT in nucleotide metabolism makes it a compelling target for the development of therapeutic agents against cancer and infectious diseases.[2][3][4] This guide provides an in-depth overview of the kinetic properties of OPRT, including its catalytic parameters, reaction mechanism, and the experimental protocols used for its characterization.

Kinetic Parameters

The catalytic efficiency of OPRT has been characterized in a variety of organisms. The Michaelis-Menten constants (Km) for its substrates, orotate and PRPP, along with the catalytic constant (kcat), provide insights into its substrate affinity and turnover rate. These parameters are summarized in the tables below.

Michaelis-Menten Constants (Km) and Catalytic Constants (kcat)
OrganismSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Conditions
Plasmodium falciparumPRPP9.3 ± 0.53,5343.8 x 10⁸pH 8.0, 37°C[5]
Thermus thermophilusOrotate25---[6]
Thermus thermophilusPRPP34---[6]
Thermus thermophilusOrotate75--pH 9.0, 75-80°C[7]
Mouse Ehrlich Ascites CarcinomaOrotate1.9--pH 6.5-7.5[8]
Mouse Ehrlich Ascites CarcinomaPRPP16--pH 6.5-7.5[8]

Note: '-' indicates data not available in the cited sources.

Maximum Velocity (Vmax)
OrganismVmaxConditions
Plasmodium falciparum2,994 µM/min/mg proteinpH 8.0, 37°C[5]

Reaction Mechanism

The catalytic mechanism of OPRT has been a subject of extensive investigation. While the precise details are still debated, a sequential kinetic mechanism is widely supported.[9] Some studies suggest a two-step SN1-type mechanism involving an oxocarbenium-like transition state.[10][11]

The proposed catalytic cycle can be summarized as follows:

  • Substrate Binding: The reaction is initiated by the binding of the substrates, orotate and PRPP, to the active site of the enzyme. The order of binding can be random.[9]

  • Formation of the Ternary Complex: An enzyme-orotate-PRPP ternary complex is formed.

  • Phosphoribosyl Transfer: The phosphoribosyl group from PRPP is transferred to orotate, forming OMP. This step is thought to proceed through a transition state with significant oxocarbenium ion character.[11]

  • Product Release: The products, OMP and pyrophosphate, are released from the enzyme, regenerating the free enzyme for the next catalytic cycle. The release of pyrophosphate has been suggested to be a rate-determining step in the forward reaction.[9]

OPRT_Mechanism E Free Enzyme (OPRT) E_PRPP E-PRPP Complex E->E_PRPP PRPP E_Orotate E-Orotate Complex E->E_Orotate Orotate E_Orotate_PRPP E-Orotate-PRPP (Ternary Complex) E_PRPP->E_Orotate_PRPP Orotate E_Orotate->E_Orotate_PRPP PRPP E_OMP_PPi E-OMP-PPi (Product Complex) E_Orotate_PRPP->E_OMP_PPi Phosphoribosyl Transfer E_OMP_PPi->E OMP, PPi

Figure 1. A simplified diagram of the sequential kinetic mechanism of Orotate Phosphoribosyltransferase.

Influence of pH and Temperature

The catalytic activity of OPRT is significantly influenced by pH and temperature.

  • pH: The optimal pH for the forward reaction of OPRT is generally in the range of 6.5 to 9.0.[7][8] For the enzyme from mouse Ehrlich ascites carcinoma, the pH optimum is between 6.5 and 7.5, while for the thermostable OPRT from Thermus thermophilus, the optimum pH is 9.0.[7][8] Extreme pH values (below 4 and above 9) can lead to irreversible inactivation of the enzyme.[8]

  • Temperature: The optimal temperature for OPRT activity varies depending on the source organism. For the enzyme from the thermophilic bacterium Thermus thermophilus, the optimal temperature is between 75°C and 80°C.[7] The enzyme from this organism also exhibits significant thermostability, retaining activity even after incubation at 85°C.[7] Deletion of C-terminal residues in the T. thermophilus OPRT has been shown to decrease its optimal temperature and thermostability.[6]

Experimental Protocols

The kinetic properties of OPRT are typically determined using spectrophotometric or radiochemical assays.

Spectrophotometric Assay

This continuous assay monitors the decrease in absorbance at 295 nm, which corresponds to the consumption of orotate.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • Dithiothreitol (DTT) (250 µM)

  • Orotate (varied concentrations)

  • PRPP (varied concentrations)

  • Purified OPRT enzyme

  • UV-visible spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture (e.g., 1 ml) containing Tris-HCl buffer, MgCl₂, DTT, and a fixed concentration of one substrate (e.g., orotate).[5]

  • Add the purified OPRT enzyme to the reaction mixture and incubate at the desired temperature (e.g., 37°C) for 1 minute to allow for temperature equilibration.[5]

  • Initiate the reaction by adding the second substrate (e.g., PRPP).[5]

  • Monitor the decrease in absorbance at 295 nm for a set period (e.g., 3 minutes).[5]

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of one substrate while keeping the other constant to determine Km and Vmax values using Michaelis-Menten and Lineweaver-Burk plots.[5][12]

A variation of this assay utilizes a thioketone derivative of orotate (4-thio-6-carboxyuracil), which results in a larger spectral change upon conversion to 4-thio-OMP, with the reaction being monitored at 333 nm.[13]

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Reaction Mixture (Buffer, MgCl₂, DTT, Orotate) P2 Add Purified OPRT Enzyme P1->P2 P3 Incubate at 37°C for 1 min P2->P3 R1 Initiate with PRPP P3->R1 R2 Monitor Absorbance at 295 nm R1->R2 A1 Calculate Initial Velocity R2->A1 A2 Plot Michaelis-Menten & Lineweaver-Burk A1->A2 A3 Determine Km and Vmax A2->A3

Figure 2. Workflow for a typical spectrophotometric assay of OPRT activity.
Radiochemical Assay

This highly sensitive endpoint assay measures the formation of radiolabeled OMP from a radiolabeled substrate, typically [¹⁴C]-orotic acid or [³H]-orotic acid.

Materials:

  • Buffer (e.g., Tris-HCl)

  • MgCl₂

  • PRPP

  • Radiolabeled orotic acid (e.g., [³H]orotic acid)

  • Purified OPRT enzyme or cell lysate

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates or resin

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, PRPP, and radiolabeled orotic acid.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at the desired temperature for a specific time.

  • Stop the reaction (e.g., by adding acid or boiling).

  • Separate the radiolabeled product (OMP) from the unreacted substrate (orotic acid) using a method that binds the phosphorylated product, such as PEI-cellulose resin.[14]

  • Elute the unbound orotic acid.[14]

  • Quantify the amount of radiolabeled OMP using a scintillation counter.[14]

OPRT in Drug Development

The critical role of OPRT in pyrimidine biosynthesis makes it an attractive target for the development of anticancer and antiparasitic drugs.[2][4] Inhibitors of OPRT can deplete the cellular pool of pyrimidine nucleotides, thereby hindering DNA and RNA synthesis in rapidly proliferating cells like cancer cells and pathogenic organisms.

Furthermore, OPRT is a key enzyme in the activation of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][15] OPRT converts 5-FU to 5-fluoro-orotidine monophosphate (FUMP), which is subsequently metabolized to the active cytotoxic compounds that inhibit thymidylate synthase and incorporate into RNA and DNA.[1] Therefore, the expression level and activity of OPRT in tumors can be a determinant of the efficacy of 5-FU-based chemotherapy.[15]

Conclusion

Orotate phosphoribosyltransferase is a well-characterized enzyme with kinetic properties that have been elucidated in a range of organisms. A thorough understanding of its catalytic mechanism, substrate specificity, and response to inhibitors is crucial for the rational design of novel therapeutics targeting nucleotide metabolism. The experimental protocols detailed in this guide provide a foundation for further investigation into the kinetic behavior of this vital enzyme. As research in this area continues, a deeper understanding of the structure-function relationship of OPRT will undoubtedly pave the way for the development of more effective and selective drugs.

References

Cellular Localization of Orotidylic Acid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental metabolic pathway essential for cellular proliferation and survival. Orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is a key intermediate in this pathway. The spatial organization of the enzymes responsible for its synthesis is tightly regulated and dynamically altered in response to cellular signals. This technical guide provides a comprehensive overview of the cellular localization of the core enzymes involved in this compound synthesis in mammalian cells, with a focus on the multifunctional proteins CAD and UMP synthase. We present quantitative data on their subcellular distribution, detailed experimental protocols for their localization studies, and visual representations of the regulatory pathways and experimental workflows.

Core Enzymes and their Primary Localization

The synthesis of this compound is a critical juncture in the de novo pyrimidine biosynthesis pathway. In mammals, this process is primarily carried out by two large, multifunctional enzymes:

  • CAD (Carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase): This trifunctional enzyme catalyzes the first three steps of the pathway, converting glutamine, ATP, and bicarbonate into dihydroorotate.[1][2][3]

  • UMP Synthase (UMPS): This bifunctional enzyme catalyzes the final two steps of UMP synthesis. It contains two catalytic domains:

    • Orotate (B1227488) phosphoribosyltransferase (OPRT): Converts orotate and phosphoribosyl pyrophosphate (PRPP) into this compound (OMP).[4][5]

    • Orotidine 5'-monophosphate decarboxylase (OMPD): Decarboxylates OMP to form uridine (B1682114) monophosphate (UMP).[4][6]

The subcellular localization of these enzymes is crucial for the regulation of pyrimidine nucleotide pools and is dynamically modulated by signaling pathways that control cell growth and proliferation.

Quantitative Distribution of this compound Synthesis Enzymes

The subcellular distribution of CAD and UMPS has been investigated using various techniques, including subcellular fractionation followed by quantitative Western blotting and mass spectrometry. The data indicates that while these enzymes have a primary residence, they can shuttle between compartments in response to cellular stimuli.

EnzymeCellular CompartmentRelative Abundance (%)Organism/Cell TypeMethodReference(s)
CAD CytosolPredominantlyHamster cell linesDifferential Centrifugation[1]
Nucleus~30% (co-sedimenting)Hamster cell linesDifferential Centrifugation[1]
Nucleus (upon EGF)IncreasedMammalian cellsFluorescence Microscopy[7][8]
UMPS CytoplasmMajor fractionMammalian cellsCell Fractionation[7][9]
NucleusSignificant fractionMammalian cellsCell Fractionation[7][9]
OPRT domainGolgi ComplexDetectedHuman cancer cellsImmunofluorescence[10]
Yeast Homolog (UMP Kinase)Cytoplasm~80%S. cerevisiaeSubcellular Fractionation[11]
Nucleus~20%S. cerevisiaeSubcellular Fractionation[11]

Note: The term "Predominantly" is used where specific quantitative values were not provided in the cited literature, but the localization was described as the main compartment.

Signaling Pathways Regulating Enzyme Localization

The localization of the pyrimidine synthesis machinery is not static. A key regulatory mechanism is the signal-induced translocation of these enzymes, which can impact pathway efficiency and nucleotide availability.

EGF-Mediated Nuclear Translocation of CAD

Epidermal Growth Factor (EGF) stimulation triggers a signaling cascade that leads to the phosphorylation of CAD by Mitogen-Activated Protein (MAP) Kinase.[7][8] This post-translational modification is associated with the translocation of CAD into the nucleus. While the phosphorylation itself does not mediate the nuclear import, it is a hallmark of the activated, nuclear-localized enzyme.[7][8] The nuclear import of CAD is believed to promote optimal cell growth, as excluding CAD from the nucleus has been shown to reduce the rate of pyrimidine biosynthesis, decrease nucleotide pools, and impair cell proliferation.[8]

EGF_CAD_Translocation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras_GTP Ras-GTP EGFR->Ras_GTP Activates Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK_nuc MAPK (ERK) MAPK->MAPK_nuc Translocates CAD_cyto CAD CAD_nuc CAD-P CAD_cyto->CAD_nuc Translocates MAPK_nuc->CAD_nuc Phosphorylates (Thr-456) Growth Optimal Cell Growth CAD_nuc->Growth Promotes Subcellular_Fractionation_Workflow start Cultured Cells harvest Harvest & Wash Cells start->harvest lysis Resuspend in Hypotonic Buffer harvest->lysis homogenize Homogenize (Dounce/Needle) lysis->homogenize cent1 Centrifuge (720 x g, 5 min) homogenize->cent1 supernatant1 Supernatant (Cytoplasm + Organelles) cent1->supernatant1 Supernatant pellet1 Pellet (Crude Nuclei) cent1->pellet1 Pellet cent2 Centrifuge (10,000 x g, 10 min) supernatant1->cent2 wash_nuc Wash Nuclear Pellet pellet1->wash_nuc cyto_extract Cytoplasmic Extract cent2->cyto_extract Supernatant quant Protein Quantification (BCA/Bradford) cyto_extract->quant nuc_lysis Resuspend in Nuclear Extraction Buffer wash_nuc->nuc_lysis nuc_extract_step Incubate & Centrifuge (16,000 x g, 20 min) nuc_lysis->nuc_extract_step nuc_extract Nuclear Extract nuc_extract_step->nuc_extract Supernatant nuc_extract->quant wb Western Blotting (SDS-PAGE, Transfer, Probe) quant->wb analysis Densitometry Analysis wb->analysis Immunofluorescence_Workflow start Cells on Coverslips fix Fixation (4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (0.2% Triton X-100) wash1->perm block Blocking (5% BSA) perm->block primary_ab Primary Antibody Incubation (e.g., anti-CAD, anti-UMPS) block->primary_ab wash2 Wash (PBST) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Alexa Fluor 488/594) wash2->secondary_ab wash3 Wash (PBST) secondary_ab->wash3 counterstain Counterstain (DAPI) wash3->counterstain mount Mount on Slide counterstain->mount image Microscopy & Imaging mount->image

References

An In-Depth Technical Guide to Orotidylic Acid in Tissues: Synthesis, Regulation, and Methodologies for Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The De Novo Pyrimidine (B1678525) Synthesis Pathway and the Role of Orotidylic Acid

This compound, also known as orotidine (B106555) 5'-monophosphate (OMP), is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2][3][4][5][6] The synthesis of OMP is the penultimate step in this vital metabolic pathway.

The de novo pathway begins with simple precursor molecules and culminates in the formation of uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides. The key steps leading to and immediately following the formation of OMP are catalyzed by the bifunctional enzyme UMP synthase (UMPS).[3] This enzyme possesses two distinct catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC).

The OPRT domain of UMPS catalyzes the conversion of orotate and 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) into OMP. Subsequently, the ODC domain of UMPS decarboxylates OMP to form UMP.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway, highlighting the central role of this compound.

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII CO2 CO2 CO2->Carbamoyl_Phosphate CPSII 2_ATP 2_ATP 2_ATP->Carbamoyl_Phosphate CPSII N_Carbamoyl_Aspartate N_Carbamoyl_Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP This compound (OMP) Orotate->OMP UMPS (OPRT) PRPP PRPP PRPP->OMP UMPS (OPRT) UMP UMP OMP->UMP UMPS (ODC) UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDPK CTP CTP UTP->CTP CTPS Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate ATCase ATCase DHOase DHOase DHODH DHODH UMPS (OPRT) UMPS (OPRT) UMPS (ODC) UMPS (ODC) UMPK UMPK NDPK NDPK CTPS CTPS

Figure 1: De novo pyrimidine synthesis pathway.

Quantitative Data on this compound in Tissues

A comprehensive review of the scientific literature did not yield specific quantitative data for the physiological concentrations of this compound in various healthy mammalian tissues. Research in this area has predominantly focused on the activity of enzymes within the pyrimidine synthesis pathway or the relative changes in metabolite levels under pathological conditions, such as cancer.[6]

The table below summarizes studies that have investigated intermediates of the pyrimidine pathway in different tissues, providing context on the analytical methods employed. This information can serve as a valuable starting point for researchers aiming to develop and validate assays for OMP quantification.

Tissue/OrganOrganismAnalyte(s)Analytical MethodReference
Malignant Rhabdoid TumorHumanDihydroorotate, UMP, IMP, GMP, AMPMetabolomics (unspecified)[6]
LiverRatVarious metabolitesGC-MS, LC-MS[7]
Skeletal MuscleMouseLipids, Acyl-CoA, Acyl-carnitineLC-MS[8][9]
BrainMouseAmino acids, various metabolitesNMR, LC-MS[10][11][12]
KidneyHumanVarious metabolitesNMR, LDI-MS[13][14]

Experimental Protocols for this compound Quantification

General Experimental Workflow

The following diagram outlines a general workflow for the quantification of OMP from tissue samples.

Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection (e.g., Liver, Brain, Muscle) Homogenization 2. Homogenization (in appropriate buffer on ice) Tissue_Sample->Homogenization Extraction 3. Metabolite Extraction (e.g., with cold methanol/chloroform/water) Homogenization->Extraction Centrifugation 4. Centrifugation (to pellet proteins and debris) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection (contains polar metabolites including OMP) Centrifugation->Supernatant_Collection Analysis 6. Analysis Supernatant_Collection->Analysis LC_MS LC-MS/MS Analysis (for separation and quantification) Analysis->LC_MS Enzymatic_Assay Enzymatic Assay (spectrophotometric detection) Analysis->Enzymatic_Assay Data_Analysis 7. Data Analysis and Quantification LC_MS->Data_Analysis Enzymatic_Assay->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for OMP Decarboxylase Activity Assay in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orotidine 5'-monophosphate (OMP) decarboxylase (ODCase) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzing the final step: the conversion of OMP to uridine (B1682114) 5'-monophosphate (UMP) and carbon dioxide.[1][2] This enzyme is a subject of significant interest due to its exceptional catalytic efficiency, achieving a remarkable rate enhancement over the uncatalyzed reaction.[2] Measuring ODCase activity in cell lysates is essential for studying nucleotide metabolism, screening for potential inhibitors, and understanding the mechanism of action of drugs that target this pathway.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine OMP decarboxylase activity in cell lysates. The assay is based on monitoring the decrease in absorbance that accompanies the conversion of OMP to UMP.[3][4][5]

Principle of the Assay

The enzymatic reaction catalyzed by OMP decarboxylase is:

Orotidine 5'-monophosphate (OMP) → Uridine 5'-monophosphate (UMP) + CO₂

OMP and UMP have different molar extinction coefficients at specific UV wavelengths. The assay measures the rate of OMP consumption by monitoring the decrease in absorbance at a wavelength where the difference in absorbance between the substrate and product is significant. For example, the decarboxylation of OMP can be followed by the decrease in absorbance at 279 nm (Δε = -2400 M⁻¹cm⁻¹).[3][4] The rate of this decrease is directly proportional to the OMP decarboxylase activity in the sample.

I. Experimental Protocols

A. Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cultured cells. All steps should be performed at 4°C or on ice to minimize protein degradation.[6]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (see table below for recipe)

  • Protease inhibitor cocktail

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Sonicator or homogenizer

Lysis Buffer Recipe:

ComponentStock ConcentrationFinal ConcentrationVolume for 10 mL
Tris-HCl, pH 7.51 M50 mM500 µL
NaCl5 M150 mM300 µL
EDTA0.5 M1 mM20 µL
Protease Inhibitor Cocktail100X1X100 µL
Nuclease-free water--to 10 mL

Procedure for Adherent Cells:

  • Grow cells to the desired confluency (typically 80-90%).

  • Aspirate the culture medium from the dish.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[6]

  • Proceed to the "Lysis and Clarification" step.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[7]

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors (e.g., 1 mL per 10⁷ cells).[8]

  • Proceed to the "Lysis and Clarification" step.

Lysis and Clarification:

  • Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[8]

  • Further disrupt the cells by sonication on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to avoid overheating the sample.[8]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Carefully transfer the supernatant, which is the cell lysate, to a fresh, pre-chilled tube. Avoid disturbing the pellet.

  • Store the lysate at -80°C for long-term use or keep it on ice for immediate use.

B. Protein Concentration Determination

To normalize the enzyme activity, the total protein concentration of the lysate must be determined. The Bradford or BCA (Bicinchoninic Acid) assays are commonly used methods.[9][10][11]

Materials:

  • Bradford or BCA Protein Assay Kit

  • Bovine Serum Albumin (BSA) standard

  • Spectrophotometer or microplate reader

Procedure:

  • Follow the manufacturer's instructions for the chosen protein assay kit.

  • Prepare a standard curve using a series of known concentrations of BSA.[12]

  • Determine the protein concentration of your cell lysate samples by comparing their absorbance to the standard curve.

  • The typical protein concentration for assays ranges from 1-5 µg/µL.

C. OMP Decarboxylase Activity Assay

This spectrophotometric assay monitors the decrease in absorbance at 279 nm as OMP is converted to UMP.

Materials:

  • UV-transparent cuvettes or a UV-transparent microplate

  • Temperature-controlled UV-Vis spectrophotometer or microplate reader

  • Assay Buffer (e.g., 30 mM MOPS, pH 7.1, 105 mM NaCl)[3][13]

  • Orotidine 5'-monophosphate (OMP) stock solution (e.g., 10 mM in nuclease-free water, stored at -20°C)

  • Cell lysate

Assay Setup:

ComponentVolume (for 1 mL cuvette)Final Concentration
Assay BufferVaries1X
Cell Lysate (diluted)10 - 100 µL20 - 200 µg total protein
Nuclease-free waterto 980 µL-
OMP Stock Solution20 µL0.2 mM
Total Volume 1 mL

Procedure:

  • Set the spectrophotometer to read absorbance at 279 nm and equilibrate the sample holder to 25°C.[3][13]

  • In a cuvette, prepare the reaction mixture by adding the assay buffer, an appropriate amount of cell lysate, and nuclease-free water to a final volume of 980 µL.

  • Mix gently by pipetting and place the cuvette in the spectrophotometer.

  • Record a baseline reading for 1-2 minutes.

  • Initiate the reaction by adding 20 µL of the OMP stock solution.

  • Quickly mix the contents of the cuvette with a pipette tip or by inverting, and immediately start recording the absorbance at 279 nm every 15-30 seconds for 10-20 minutes.

  • Control: Prepare a blank reaction containing all components except the cell lysate to measure the rate of non-enzymatic OMP degradation, which is typically negligible.

II. Data Presentation and Analysis

A. Calculation of Enzyme Activity

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

  • Determine the rate of change in absorbance per minute (ΔA₂₇₉/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₂₇₉/min) / (Δε × l)

    Where:

    • ΔA₂₇₉/min is the rate of absorbance change from the assay.

    • Δε is the change in the molar extinction coefficient between OMP and UMP at 279 nm, which is -2.4 mM⁻¹cm⁻¹ (or -2400 M⁻¹cm⁻¹).[3][4]

    • l is the path length of the cuvette (typically 1 cm).

  • Calculate the Specific Activity:

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

    Where [Protein] is the protein concentration of the lysate used in the assay.

B. Example Data Tables

Table 1: Raw Absorbance Data

Time (min)Sample 1 (A₂₇₉)Sample 2 (A₂₇₉)Control (A₂₇₉)
0.00.8500.8520.851
1.00.8380.8300.851
2.00.8260.8080.850
3.00.8140.7860.850
4.00.8020.7640.849
5.00.7900.7420.849

Table 2: Calculated OMP Decarboxylase Activity

Sample IDProtein Conc. (mg/mL) in AssayΔA₂₇₉/minActivity (nmol/min/mL)Specific Activity (nmol/min/mg)
Sample 10.10.0125.0050.0
Sample 20.10.0229.1791.7
Control0.00.00040.17N/A

III. Mandatory Visualizations

OMP_Decarboxylase_Pathway

Assay_Workflow

Data_Relationship

References

Application Notes and Protocols for Tracing Orotidylic Acid Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotidylic acid (also known as orotidine (B106555) monophosphate or OMP) is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[][2] The dysregulation of this pathway is implicated in various diseases, including cancer and rare genetic disorders like orotic aciduria.[3][4] Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways, enabling researchers to track the flow of atoms from labeled substrates into downstream metabolites.[5][6] This approach provides valuable insights into enzyme activity, pathway flux, and the mechanism of action of drugs that target nucleotide metabolism.[6][7]

These application notes provide detailed protocols for tracing this compound metabolism using stable isotope-labeled precursors in combination with mass spectrometry (MS). The protocols cover cell culture labeling, metabolite extraction, and LC-MS/MS analysis. Additionally, we present a framework for assessing the activity of Orotate (B1227488) Phosphoribosyltransferase (OPRT), a key enzyme in this pathway, and discuss the impact of signaling pathways like mTORC1 on de novo pyrimidine synthesis.

Key Metabolic Pathway: De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines begins with simple precursors and culminates in the formation of Uridine Monophosphate (UMP), from which other pyrimidine nucleotides are derived.[][2] A critical step in this pathway is the conversion of orotate to this compound (OMP) by Orotate Phosphoribosyltransferase (OPRT), which is part of the bifunctional enzyme UMP synthase (UMPS) in mammals.[8][9]

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate CPS2 Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto Dihydroorotate_mito->Orotate DHODH PRPP PRPP OMP This compound (OMP) PRPP->OMP UMP UMP OMP->UMP ODC (UMPS) Orotate_cyto->OMP OPRT (UMPS)

Figure 1: De Novo Pyrimidine Synthesis Pathway.

Regulatory Signaling Pathway: mTORC1 Activation of Pyrimidine Synthesis

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation.[10][11] When activated by growth signals, mTORC1 promotes the synthesis of essential biomolecules, including pyrimidines.[10][11] It achieves this by phosphorylating and activating S6 Kinase (S6K1), which in turn phosphorylates and activates the trifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase), the enzyme complex that catalyzes the initial steps of de novo pyrimidine synthesis.[10][11]

mTORC1_signaling Growth_Signals Growth Signals mTORC1 mTORC1 Growth_Signals->mTORC1 activates S6K1 S6 Kinase 1 mTORC1->S6K1 phosphorylates activates CAD_inactive CAD (inactive) S6K1->CAD_inactive phosphorylates CAD_active CAD (active) CAD_inactive->CAD_active De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD_active->De_Novo_Pyrimidine_Synthesis catalyzes experimental_workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Isotope_Labeling 2. Stable Isotope Labeling (e.g., [U-13C]-Aspartate) Cell_Culture->Isotope_Labeling Quenching 3. Quenching (e.g., Cold Methanol) Isotope_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction (Polar Metabolites) Quenching->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Mass Isotopologue Distribution) LCMS_Analysis->Data_Analysis Biological_Interpretation 7. Biological Interpretation Data_Analysis->Biological_Interpretation

References

Application Notes and Protocols for the Measurement of Orotidylic Acid in Urine and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the quantitative determination of orotidylic acid (as orotic acid) in urine and plasma samples. The accurate measurement of orotic acid is crucial for the diagnosis and monitoring of various inherited metabolic disorders, including urea (B33335) cycle defects and hereditary orotic aciduria.[1][2][3][4][5][6] The methods described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[3][4][7][8][9] High-performance liquid chromatography (HPLC) with UV detection and enzymatic assays are also discussed as alternative methods.

Introduction to Orotic Acid Measurement

Orotic acid is an intermediate metabolite in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Its accumulation in biological fluids is a key diagnostic marker for several metabolic diseases.[1][3] In conditions like ornithine transcarbamylase (OTC) deficiency, a urea cycle disorder, carbamoyl (B1232498) phosphate (B84403) accumulates and is shunted into the pyrimidine synthesis pathway, leading to a significant increase in orotic acid production and excretion.[5][10] Therefore, the precise quantification of orotic acid in urine and plasma is essential for differential diagnosis and management of these conditions.[1][6]

Analytical Methodologies

Several analytical techniques have been developed for the quantification of orotic acid in biological matrices. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, specificity, and short analysis time.[4][7][10] It often involves a simple sample preparation, such as protein precipitation or dilution, followed by chromatographic separation and mass spectrometric detection.[4][9] Hydrophilic interaction liquid chromatography (HILIC) is frequently employed for the separation of this polar analyte.[2][11]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with UV detection is a reliable and accurate method for orotic acid quantification.[12][13] Orotic acid has a characteristic UV absorbance, typically measured around 260-280 nm.[12][14] While sensitive, this method may be less specific than LC-MS/MS and can be more time-consuming due to the need for more rigorous sample cleanup to avoid interferences from other UV-absorbing compounds in the biological matrix.[1][12]

  • Enzymatic Assays: Enzymatic methods offer an alternative approach and are based on the specific conversion of orotic acid by enzymes like orotate (B1227488) phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase.[15][16] The reaction can be monitored by measuring the consumption of a substrate or the formation of a product, often using spectrophotometry or radioactivity.[15][17] While highly specific, these assays can be more complex to set up and may not be as readily available as chromatographic methods.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the quantification of orotic acid in urine and plasma.

Table 1: Performance Characteristics of LC-MS/MS Methods for Orotic Acid Quantification

ParameterUrinePlasma/DBSReference
Limit of Detection (LOD) 0.15 µmol/L-[18]
Lower Limit of Quantification (LLOQ) 0.15 µmol/L-[1]
Upper Limit of Quantification (ULOQ) 80.22 µmol/L-[1]
Linearity Range 0.5 - 5.0 µmol/L (in diluted sample)-[4]
Inter-assay CV (%) 4.97%0.8 - 14.1%[2][4]
Intra-assay CV (%) < 4%0.8 - 14.1%[2][9]
Inaccuracy (%) --13.5 to 9.4%[2]
Analysis Time ~4.5 min~5 min[4][10]

DBS: Dried Blood Spot

Table 2: Reference Intervals for Orotic Acid in Healthy Individuals (LC-MS/MS) [19]

Age GroupUrine (mmol/mol creatinine)Plasma (µM)Dried Blood Spot (µM)
3 days - 1 year < 3.44< 0.59< 0.89
1 year - 12 years < 1.30< 0.48< 0.24
13 - 19 years < 0.64< 0.30< 0.21
20 - 40 years < 1.21< 0.77< 0.29

Experimental Protocols

LC-MS/MS Method for Orotic Acid in Urine

This protocol is based on a rapid and sensitive "dilute-and-shoot" LC-MS/MS method.[4][9]

4.1.1. Materials and Reagents

  • Orotic acid standard

  • [1,3-¹⁵N₂]-Orotic acid (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Urine samples (store at -20°C or below)[3][5][20]

4.1.2. Sample Preparation

A simple dilution of the urine sample is sufficient for this method.[4]

Urine_Sample_Prep Urine Urine Sample Dilution Dilute 1:20 with Internal Standard Solution Urine->Dilution Vortex Vortex Mix Dilution->Vortex Analysis Inject into LC-MS/MS System Vortex->Analysis Plasma_Sample_Prep Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (3:1 v/v) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS System Supernatant->Analysis Metabolic_Pathway cluster_urea_cycle Urea Cycle (Mitochondria) cluster_pyrimidine_synthesis Pyrimidine Synthesis (Cytosol) CP_mito Carbamoyl Phosphate OTC Ornithine Transcarbamylase (OTC) CP_mito->OTC CP_cyto Carbamoyl Phosphate CP_mito->CP_cyto Accumulation and shunt in OTC deficiency Citrulline Citrulline OTC->Citrulline CAD CAD CP_cyto->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH OA Orotic Acid DHODH->OA OPRT OPRT OA->OPRT Urine_Plasma Urine / Plasma OA->Urine_Plasma Excreted and Measured OMP Orotidine-5'-Monophosphate OPRT->OMP

References

Application Notes and Protocols for the Expression and Purification of Recombinant Orotidine 5'-Monophosphate (OMP) Decarboxylase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orotidine (B106555) 5'-monophosphate (OMP) decarboxylase (ODCase) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzing the final step: the conversion of OMP to uridine (B1682114) 5'-monophosphate (UMP) and carbon dioxide.[1][2] This enzyme is of significant interest due to its extraordinary catalytic proficiency, achieving a rate enhancement of approximately 1017 over the uncatalyzed reaction without the need for a cofactor.[1][2] Its essential role in nucleotide metabolism makes it a potential target for therapeutic intervention. These notes provide detailed protocols for the expression of recombinant OMP decarboxylase in Escherichia coli and its subsequent purification, along with methods for assessing its enzymatic activity.

Signaling and Metabolic Pathway

OMP decarboxylase functions in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.

Pyrimidine_Biosynthesis cluster_dna_rna DNA and RNA Synthesis Orotate Orotate OMP OMP Orotate->OMP Orotate phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase (ODCase) UDP UDP UMP->UDP UMP Kinase UTP UTP UDP->UTP Nucleoside diphosphate kinase CTP CTP UTP->CTP CTP Synthase

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Workflow Overview

The overall process for obtaining pure, active recombinant OMP decarboxylase involves cloning the gene of interest into an expression vector, transforming the vector into a suitable E. coli host strain, inducing protein expression, lysing the cells, and purifying the target protein using a multi-step chromatography approach.

Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Cloning_Gene Clone OMP Decarboxylase Gene into pET Expression Vector Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning_Gene->Transformation Cell_Culture Grow Cell Culture Transformation->Cell_Culture Induction Induce Protein Expression (e.g., with IPTG) Cell_Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., French Press) Harvest->Lysis Clarification Clarify Lysate by High-Speed Centrifugation Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Buffer_Exchange Buffer Exchange / Dialysis Affinity_Chrom->Buffer_Exchange Size_Exclusion Size Exclusion Chromatography (Optional) Buffer_Exchange->Size_Exclusion Purity_Analysis Purity and Concentration Analysis (SDS-PAGE, Bradford) Size_Exclusion->Purity_Analysis

Caption: Workflow for recombinant OMP decarboxylase production.

Data Presentation

Table 1: Typical Expression and Purification Parameters for Recombinant OMP Decarboxylase
ParameterBacillus subtilis OMPDC[3][4]Saccharomyces cerevisiae OMPDC[5]Plasmodium falciparum OMPDC[6]
Expression System E. coli BL21(DE3)E. coliE. coli
Vector pET-16b (N-terminal His-tag)pScODC-15b (N-terminal His6 tag)Bacterial expression vector
Induction 1 mM IPTG at 25°C for 12 hoursNot specifiedNot specified
Purification Method 1 Ni-NTA Affinity ChromatographyNot specifiedNot specified
Purification Method 2 Buffer ExchangeNot specifiedNot specified
Yield Not specifiedNot specifiedNot specified
Purity Verified by SDS-PAGENot specifiedPurified to homogeneity
Molecular Weight (Predicted) ~26 kDa (monomer)Not specified37.8 kDa

Note: Quantitative yield data is often not explicitly stated in publications. Yields are highly dependent on the specific construct, expression conditions, and purification scale.

Table 2: OMP Decarboxylase Activity Assay Parameters
ParameterValueReference
Principle Continuous Spectrophotometric Rate Determination[7]
Wavelength (λ) 295 nm[7]
Temperature 30°C[7]
pH 8.0[7]
Substrate Orotidine 5'-Monophosphate (OMP)[7]
Product Uridine 5'-Monophosphate (UMP)[7]
Unit Definition One unit will convert 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.[7]

Experimental Protocols

Protocol 1: Expression of His-tagged OMP Decarboxylase in E. coli

1. Transformation: a. Thaw a competent E. coli strain (e.g., BL21(DE3)) on ice. b. Add 1-5 µL of the expression vector (e.g., pET-16b containing the OMP decarboxylase gene) to the competent cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 200 µg/ml ampicillin) and incubate overnight at 37°C.[3][4]

2. Expression Culture: a. Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium containing the antibiotic with the overnight culture. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.[3][4]

3. Induction: a. Reduce the temperature to 25°C.[3][4] b. Induce protein expression by adding IPTG to a final concentration of 1 mM.[3][4] c. Continue to incubate the culture for 12 hours at 25°C with shaking.[3][4]

4. Cell Harvest: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until needed.[3][4]

Protocol 2: Purification of His-tagged OMP Decarboxylase

All purification steps should be carried out at 4°C or on ice.[3][4]

1. Cell Lysis: a. Resuspend the cell pellet in Lysis Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10% glycerol, 2 mM β-mercaptoethanol).[3] b. Lyse the cells using a French Press or sonication. c. Remove insoluble material by high-speed centrifugation (e.g., 30,000 x g for 30 minutes at 4°C).[3][4]

2. Ni-NTA Affinity Chromatography: a. Equilibrate a Ni-NTA resin column (Qiagen) with Lysis Buffer. b. Load the clarified cell lysate onto the column. c. Wash the column with Wash Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 2 mM β-mercaptoethanol). d. Elute the His-tagged OMP decarboxylase with Elution Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 2 mM β-mercaptoethanol, 50 mM UMP).[3] The presence of UMP is crucial for maintaining enzyme activity and solubility.[3][4]

3. Buffer Exchange: a. Exchange the buffer of the eluted protein fractions into a storage buffer (e.g., 20 mM Tris-HCl, pH 7.8, 2 mM β-mercaptoethanol, 10 mM UMP) using an ultrafiltration device or dialysis.[3][4]

4. Purity and Concentration Determination: a. Assess the purity of the protein by running samples on a 12% SDS-PAGE gel followed by Coomassie staining.[3][4] b. Determine the protein concentration using a standard method such as the Bradford assay, using BSA as a standard.[3][4] c. Store the purified protein at -80°C.[3][4]

Protocol 3: Enzymatic Assay of OMP Decarboxylase

This protocol is adapted from a standard continuous spectrophotometric rate determination method.[7]

1. Reagent Preparation: a. Assay Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C. b. MgCl₂ Solution: 75 mM MgCl₂. c. OMP Solution: 18 mM Orotidine 5'-Monophosphate. Prepare fresh. d. Enzyme Solution: Immediately before use, prepare a solution of purified OMP decarboxylase (e.g., 30-60 units/mL) in cold deionized water.

2. Assay Procedure: a. In a suitable quartz cuvette, prepare the reaction mixture by adding the following:

  • 2.50 mL Assay Buffer
  • 0.30 mL MgCl₂ Solution
  • 0.10 mL OMP Solution b. Prepare a blank cuvette with the same components. c. Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 295 nm until constant. d. To the blank cuvette, add 0.10 mL of deionized water. e. To the sample cuvette, initiate the reaction by adding 0.10 mL of the Enzyme Solution. f. Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA₂₉₅/min) from the linear portion of the curve for both the test and blank. b. The final assay concentrations in a 3.00 mL reaction mix are 25 mM Tris, 7.5 mM magnesium chloride, and 0.6 mM OMP.[7] c. Calculate the enzyme activity based on the molar extinction coefficient of OMP and the unit definition.

Concluding Remarks

The protocols outlined provide a robust framework for the successful expression and purification of active recombinant OMP decarboxylase. The use of an E. coli expression system coupled with affinity chromatography is a reliable and efficient method for obtaining high-purity protein suitable for structural, kinetic, and drug screening applications. Adherence to the specified conditions, particularly the inclusion of UMP during purification, is critical for preserving the enzyme's catalytic function.

References

Application Notes and Protocols for Site-Directed Mutagenesis of OMP Decarboxylase Catalytic Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the catalytic mechanism of Orotidine 5'-Monophosphate (OMP) Decarboxylase through site-directed mutagenesis. The protocols focus on OMP Decarboxylase from Saccharomyces cerevisiae (ScOMPDC), a well-characterized model enzyme, and its expression in Escherichia coli.

Introduction to OMP Decarboxylase

Orotidine 5'-monophosphate decarboxylase (OMPDC) is a remarkably proficient enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides: the decarboxylation of OMP to form Uridine 5'-monophosphate (UMP).[1] This enzyme achieves a phenomenal rate enhancement of approximately 1017 over the uncatalyzed reaction without the need for cofactors or metal ions, relying instead on a constellation of active site residues to stabilize the transition state.[1][2] Understanding the precise roles of these catalytic residues is crucial for elucidating its mechanism and for the rational design of inhibitors. Site-directed mutagenesis is a powerful tool to probe the function of individual amino acids in the catalytic process.

Key Catalytic Residues of S. cerevisiae OMP Decarboxylase

The active site of ScOMPDC is located at the dimer interface, with residues from both subunits contributing to catalysis.[3] Key residues that have been identified through structural and mutagenesis studies include a catalytic tetrad of charged amino acids. Mutation of these residues often leads to a significant or complete loss of enzymatic activity.[2]

Table 1: Key Catalytic and Active Site Residues of S. cerevisiae OMP Decarboxylase and their Proposed Roles.

ResidueProposed Role in Catalysis
Asp91Ground-state destabilization through electrostatic repulsion with the substrate's carboxylate group.[4]
Lys93Protonation of the C6 atom of the pyrimidine ring.[5]
Asp96' (from the adjacent subunit)Part of the catalytic tetrad, contributes to the electrostatic environment.[3][6]
Lys59Part of the charged quartet that contributes to catalysis.[2]
Asp37Interacts with the C-3' ribosyl hydroxyl group of the substrate.[3]
Thr100' (from the adjacent subunit)Interacts with the C-2' ribosyl hydroxyl group of the substrate.[3]
Gln215, Tyr217, Arg235Involved in binding the phosphodianion of the substrate and holding the enzyme in a catalytically active closed conformation.[7]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of ScOMPDC

This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology. The template plasmid, pScODC-15b, contains the gene for wild-type S. cerevisiae OMPDC with an N-terminal His6-tag, suitable for expression in E. coli BL21(DE3).[8]

1.1. Primer Design:

  • Mutagenic primers should be designed to be complementary to opposite strands of the plasmid.

  • The desired mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on both sides.

  • Primers should be between 25 and 45 bases in length with a melting temperature (Tm) of ≥ 78°C.

  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

Table 2: Example Primers for Site-Directed Mutagenesis of Key Catalytic Residues in ScOMPDC.

Target MutationForward Primer (5' -> 3')Reverse Primer (5' -> 3')
D91AGGT TCT GGT GTT GCC AAG GCT GGT GGT AAA GC TTT ACC ACC AGC CTT GGC AAC ACC AGA ACC
K93AGGT GTT GAT GCC GGT GGT AAA GTT GGT GC ACC AAC TTT ACC ACC GGC ATC AAC ACC
D96'A (Inter-subunit)CTT GGT GGT AAA GTT GCC ACT GGT GGT GC ACC ACC AGT GGC AAC TTT ACC ACC AAG

1.2. PCR Reaction:

ComponentAmountFinal Concentration
10x Reaction Buffer5 µL1x
pScODC-15b Template DNA (10 ng/µL)1 µL10 ng
Forward Primer (10 µM)1.25 µL125 ng
Reverse Primer (10 µM)1.25 µL125 ng
dNTP Mix (10 mM)1 µL0.2 mM
PfuTurbo DNA Polymerase (2.5 U/µL)1 µL2.5 U
ddH₂Oto 50 µL-

1.3. Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation95°C30 sec1
Denaturation95°C30 sec18
Annealing55°C1 min
Extension68°C1 min/kb of plasmid length
Final Extension68°C7 min1

1.4. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplified reaction mixture.

  • Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.

1.5. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

  • Plate on LB-agar plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

  • Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis_Workflow cluster_prep Preparation cluster_pcr Mutagenesis cluster_verification Verification Template Template Plasmid (pScODC-15b) PCR PCR Amplification Template->PCR Primers Design & Synthesize Mutagenic Primers Primers->PCR DpnI DpnI Digestion of Parental DNA PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing Plasmid Isolation & DNA Sequencing Transformation->Sequencing Protein_Expression Protein Expression & Purification Sequencing->Protein_Expression Verified Mutant Plasmid

Site-Directed Mutagenesis Workflow.
Protocol 2: Expression and Purification of Wild-Type and Mutant ScOMPDC

2.1. Expression:

  • Transform E. coli BL21(DE3) cells with the plasmid encoding the desired ScOMPDC variant.

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2.2. Purification (His-tag Affinity Chromatography):

  • Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with 5 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Storage Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified protein at -80°C.

Protein_Purification_Workflow Start E. coli Culture with Mutant Plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Analysis SDS-PAGE Analysis Chromatography->Analysis Dialysis Dialysis & Concentration Chromatography->Dialysis Storage Purified Protein (-80°C) Dialysis->Storage

Protein Expression and Purification Workflow.
Protocol 3: Enzymatic Activity Assay

The activity of OMP decarboxylase can be monitored spectrophotometrically by following the decrease in absorbance at 285 nm, which corresponds to the conversion of OMP to UMP.

3.1. Reaction Conditions:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Substrate: Orotidine 5'-monophosphate (OMP) stock solution (e.g., 10 mM in water).

  • Enzyme: Purified wild-type or mutant ScOMPDC.

3.2. Assay Procedure:

  • Set up a quartz cuvette with 1 mL of Assay Buffer.

  • Add a known concentration of OMP (e.g., to a final concentration of 50 µM).

  • Equilibrate the cuvette in a spectrophotometer at 25°C.

  • Initiate the reaction by adding a small amount of purified enzyme (e.g., 1-10 µL of a 1 mg/mL stock).

  • Immediately start monitoring the decrease in absorbance at 285 nm for 1-5 minutes.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient change (Δε₂₈₅ = -1180 M⁻¹cm⁻¹).

  • To determine the kinetic parameters (Km and kcat), repeat the assay at varying OMP concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Quantitative Data Presentation

The following table summarizes the kinetic parameters for wild-type ScOMPDC and several of its mutants. This data highlights the critical role of the mutated residues in catalysis.

Table 3: Kinetic Parameters of Wild-Type and Mutant S. cerevisiae OMP Decarboxylase.

Enzyme Variantkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Wild-Type3875.4 x 10⁶[4]
D91A< 1 x 10⁻⁴N/D< 1[2]
K93A< 1 x 10⁻⁴N/D< 1[2]
D37A0.53001.7 x 10³[3]
D37G2.1151.4 x 10⁵[3]
T100'A4.2104.2 x 10⁵[3]
T100'G0.821003.8 x 10²[3]

N/D: Not determinable due to extremely low activity.

Catalytic Mechanism of OMP Decarboxylase

The proposed mechanism for OMP decarboxylase involves the destabilization of the substrate's ground state and stabilization of a high-energy transition state. Key electrostatic interactions within the active site are crucial for this process.

OMP_Decarboxylase_Mechanism cluster_enzyme Enzyme Active Site cluster_reaction Reaction Pathway Asp91 Asp91 (COO-) OMP OMP Substrate (with COO-) Asp91->OMP Electrostatic Repulsion Lys93 Lys93 (NH3+) TS Transition State (Carbanion Intermediate) Lys93->TS Stabilizes Negative Charge UMP UMP Product Lys93->UMP Donates Proton Asp96 Asp96' (COO-) Asp96->OMP Electrostatic Interaction OMP->TS Decarboxylation TS->UMP Protonation CO2 CO2 TS->CO2

Catalytic Mechanism of OMP Decarboxylase.

Conclusion

The protocols and data presented here provide a framework for investigating the structure-function relationships of OMP decarboxylase catalytic residues. By systematically mutating key amino acids and analyzing the kinetic consequences, researchers can gain deeper insights into the remarkable catalytic power of this enzyme. This knowledge is fundamental for understanding biological catalysis and can inform the development of novel antimicrobial and anticancer therapies targeting pyrimidine biosynthesis.

References

Application Notes and Protocols for the Development of Orotate Phosphoribosyltransferase (OPRT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotate (B1227488) phosphoribosyltransferase (OPRT), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine (B106555) 5'-monophosphate (OMP).[1] This pathway is essential for the synthesis of nucleotide precursors required for DNA and RNA replication. In many cancer cells and pathogenic organisms, there is an increased demand for nucleotides to support rapid proliferation, making OPRT a compelling target for therapeutic intervention.[2] Inhibition of OPRT can lead to the depletion of the pyrimidine nucleotide pool, subsequently arresting cell growth and inducing apoptosis. This document provides detailed application notes, experimental protocols, and data presentation guidelines for the development of novel OPRT inhibitors.

Data Presentation: OPRT Inhibitor Potency

The following table summarizes the inhibitory potency of known compounds targeting OPRT. The data is presented to facilitate the comparison of different inhibitors and to serve as a reference for new drug discovery efforts.

CompoundTargetAssay TypeIC50 / KiCell Line (if applicable)Reference
5-Fluorouracil (5-FU)OPRT (indirect) / Thymidylate SynthaseCell-based (Cytotoxicity)47.02 ± 0.65 µMA431[1]
5-Fluorouracil (5-FU)OPRT (indirect) / Thymidylate SynthaseCell-based (Cytotoxicity)85.37 ± 1.81 µMHT29[1]
5-Fluorouracil (5-FU)OPRT (indirect) / Thymidylate SynthaseCell-based (Cytotoxicity)43.34 ± 2.77 µMHeLa[1]
5-Fluorouracil (5-FU)OPRT (indirect) / Thymidylate SynthaseCell-based (Cytotoxicity)0.877 µg/mLHCT116[3]
5-Fluorouracil (5-FU)OPRT (indirect) / Thymidylate SynthaseCell-based (Cytotoxicity)3.83 µg/mLCCD112 (normal)[3]
5-Fluorouracil (5-FU)OPRT (indirect) / Thymidylate SynthaseCell-based (Cytotoxicity)1.32 µg/mLHONE-1[3]
PyrazofurinOPRT / OMP DecarboxylaseCell-based (Growth Inhibition)0.06 - 0.37 µMHEP-2, UMSCC-14B, UMSCC-14C[2]

Note: The IC50 values for 5-Fluorouracil are based on cell viability assays and reflect the overall cytotoxic effect, which is primarily mediated by the inhibition of thymidylate synthase by a 5-FU metabolite. OPRT is responsible for the initial activation of 5-FU.[4]

Signaling and Experimental Workflow Diagrams

To visualize the biological context and the process of inhibitor development, the following diagrams are provided.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibitor Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP OMP Orotate->OMP OPRT PRPP PRPP PRPP->OMP OPRT UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA dTTP->DNA Inhibitor Inhibitor OPRT OPRT Inhibitor->OPRT Inhibition

Caption: De Novo Pyrimidine Biosynthesis Pathway and the Point of OPRT Inhibition.

inhibitor_workflow cluster_discovery Drug Discovery Workflow cluster_assays Key Assays Target_Identification Target Identification (OPRT) HTS High-Throughput Screening (Enzyme-based Assay) Target_Identification->HTS Assay Development Hit_Identification Hit Identification HTS->Hit_Identification Primary Hits Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) HTS->Enzyme_Assay Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Validated Hits Lead_Optimization Lead Optimization (ADME/Tox) Lead_Generation->Lead_Optimization Leads Cell_Assay Cell-based Proliferation Assay (EC50 Determination) Lead_Generation->Cell_Assay Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate Drug Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Experimental Workflow for OPRT Inhibitor Development.

Experimental Protocols

OPRT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against purified OPRT. The assay measures the decrease in absorbance at 295 nm, which corresponds to the consumption of the substrate orotate.

Materials:

  • Purified recombinant OPRT enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 250 µM DTT

  • Orotate solution (substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution (co-substrate)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, orotate (final concentration, e.g., 250 µM), and the OPRT enzyme (final concentration to be optimized for linear reaction kinetics).

  • Compound Addition: Add 1 µL of test compound dilutions in DMSO to the wells of the 96-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Add the appropriate volume of the OPRT enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding PRPP solution (final concentration, e.g., 250 µM) to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 295 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the velocities of the compound-treated wells to the DMSO control wells (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based OPRT Inhibition and Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of OPRT inhibitors to inhibit the proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The development of potent and selective OPRT inhibitors holds significant promise for the treatment of cancer and infectious diseases. The protocols and data presented in this document provide a framework for the identification and characterization of novel OPRT inhibitors. By employing a systematic approach that combines robust enzymatic and cell-based assays with a clear understanding of the underlying biological pathways, researchers can accelerate the discovery of new therapeutic agents targeting this critical enzyme.

References

Application Notes: Orotidylic Acid and the URA3 Gene as a Dual Selection Marker in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of yeast genetics, selectable markers are indispensable tools for identifying and isolating cells that have undergone successful genetic modification. Among the most powerful and versatile of these is the URA3 gene from Saccharomyces cerevisiae. This gene encodes the enzyme Orotidine-5'-Phosphate (OMP) Decarboxylase, which catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) ribonucleotides—specifically, the conversion of orotidine-5'-phosphate (OMP) to uridine-5'-monophosphate (UMP).[1][2] The utility of URA3 stems from its ability to be used for both positive and negative (counter) selection, a dual functionality that is central to numerous molecular biology techniques.[3][4]

Principle of Selection

The selection system is based on the metabolic capabilities of yeast strains concerning uracil (B121893) biosynthesis.

  • Positive Selection: Yeast strains with a non-functional ura3 gene are auxotrophic for uracil, meaning they cannot survive on a medium that lacks it.[1] When a functional URA3 gene is introduced into these cells (e.g., on a plasmid or integrated into the genome), it restores the uracil biosynthesis pathway. This allows the transformed cells to grow on a minimal medium lacking uracil (SC-Ura), effectively selecting for successful transformants.[3]

  • Negative (Counter) Selection: The system's capacity for negative selection relies on the substrate mimic, 5-fluoroorotic acid (5-FOA).[4] The OMP decarboxylase enzyme encoded by URA3 recognizes 5-FOA and converts it into the toxic compound 5-fluorouracil (B62378) (5-FU).[1][5] 5-FU is a potent inhibitor of DNA synthesis, leading to cell death.[6] Therefore, only cells that have lost the URA3 gene (e.g., through plasmid curing or a genomic recombination event) can survive and grow on a medium containing 5-FOA.[5] This makes 5-FOA a powerful agent for selecting against the presence of the URA3 marker.

Applications

The dual-selection capability of the URA3 marker is leveraged in a variety of sophisticated genetic manipulation techniques, including:

  • Plasmid Shuffling: A technique used to study the function of an essential gene by swapping a plasmid-borne copy of the gene with a mutated version.

  • Gene Knockouts and Allelic Replacement: Creating targeted gene deletions or modifications by first integrating a URA3 cassette at the target locus (positive selection) and then replacing it with a desired sequence by selecting for the loss of the marker (negative selection on 5-FOA).[5]

  • Two-Hybrid Screens: Used to identify protein-protein interactions.

Considerations and Limitations

While extremely powerful, the URA3/5-FOA system has a notable limitation: a relatively high background of spontaneous 5-FOA resistant colonies can arise from mutations in the URA3 gene itself.[3] Therefore, it is crucial to verify candidate colonies obtained after 5-FOA selection through secondary methods like PCR or phenotypic analysis (e.g., confirming uracil auxotrophy) to ensure the desired genetic event has occurred.[3][5]

Quantitative Data Summary

Successful application of the URA3 selection system depends on optimized media compositions and achieving adequate transformation efficiency. The following tables summarize typical concentrations and performance metrics.

Table 1: Media Component Concentrations for Selection

Component Positive Selection (SC-Ura) Negative Selection (5-FOA Medium) Purpose
Yeast Nitrogen Base (w/o amino acids) 6.7 g/L 6.7 g/L Provides essential vitamins and minerals.[5]
Ammonium (B1175870) Sulfate 5 g/L 5 g/L Nitrogen source.[1]
Dextrose (Glucose) 20 g/L 20 g/L Carbon source.[5]
SC Amino Acid Dropout Mix As required As required Provides all necessary amino acids except uracil.[5]
Uracil Omitted 50 - 100 µg/mL Uracil source for auxotrophic strains during counter-selection.[5]
5-Fluoroorotic Acid (5-FOA) Not Applicable 1 mg/mL (1 g/L) Toxic substrate for counter-selection.[5][7]

| Agar (B569324) | 20 g/L | 20 g/L | Solidifying agent for plates.[5] |

Table 2: Typical Yeast Transformation Efficiencies

Method Marker System Vector Type Typical Efficiency/Frequency
Lithium Acetate/PEG URA3 Integrating Fragment (e.g., pda1::URA3) Relative frequency of ~1 x 10⁻⁵[8]
Lithium Acetate/PEG URA3 Replicating Plasmid (e.g., YCplac33) Higher than integrating fragments[8]

| Electroporation | URA3 / Other | Replicating Plasmid Library | 10⁷ to 10⁸ transformants/µg DNA[9] |

Visualized Pathways and Workflows

URA3_Selection_Pathway Biochemical Mechanism of URA3 Selection cluster_pathway De Novo Pyrimidine Biosynthesis cluster_selection 5-FOA Counter-Selection Orotic_Acid Orotic Acid OMP Orotidine-5'-Phosphate (OMP) Orotic_Acid->OMP Ura5p, Ura10p UMP Uridine-5'-Monophosphate (UMP) OMP->UMP Ura3p (OMP Decarboxylase) note3 In ura3- cells, this step is blocked. Cells require uracil to live and are resistant to 5-FOA. OMP->note3 Nucleotides Pyrimidine Nucleotides (Essential for Growth) UMP->Nucleotides note1 In URA3+ cells, Ura3p converts OMP to UMP, allowing growth without supplemental uracil. UMP->note1 FOA 5-Fluoroorotic Acid (5-FOA) F_OMP 5-Fluoro-OMP FOA->F_OMP Ura5p, Ura10p FU 5-Fluorouracil (5-FU) (Toxic) F_OMP->FU Ura3p (OMP Decarboxylase) CellDeath Cell Death FU->CellDeath note2 In URA3+ cells, Ura3p also converts 5-FOA to toxic 5-FU, causing cell death. FU->note2 URA3_plus URA3+ Strain ura3_minus ura3- Strain

Caption: Biochemical mechanism of URA3 positive and negative selection.

Gene_Knockout_Workflow Workflow for Gene Knockout using URA3 start Start with ura3- recipient strain and target gene (Gene X) step1 1. Transform with URA3 cassette flanked by homology to Gene X start->step1 step2 2. Positive Selection Plate on SC-Ura medium step1->step2 step3 Colonies grow where URA3 cassette has replaced Gene X step2->step3 step4 3. Grow Ura+ transformants in non-selective rich medium (YPD) step3->step4 step5 4. Transform with desired modification (e.g., mutated allele, deletion fragment) step4->step5 step6 5. Negative Selection Plate on 5-FOA + Uracil medium step5->step6 step7 Colonies grow where URA3 cassette has been replaced by the new DNA fragment step6->step7 step8 6. Verification of Candidates Confirm loss of URA3 marker step7->step8 step9 Replica plate onto SC-Ura and YPD. Correct colonies grow on YPD but not SC-Ura. step8->step9 step10 Confirm genomic locus by PCR step8->step10 end Verified Gene X knockout/ modified strain step8->end

Caption: Experimental workflow for gene replacement using URA3 selection.

Experimental Protocols

Protocol 1: Preparation of Selection Media

A. Synthetic Complete Medium Lacking Uracil (SC-Ura) for Positive Selection

  • To prepare 1 liter of medium, dissolve the following in 900 mL of sterile deionized water:

    • Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g[1]

    • Ammonium Sulfate: 5 g[1]

    • Appropriate complete amino acid dropout mix lacking uracil: Use amount recommended by the manufacturer.

    • Dextrose (Glucose): 20 g

  • Add Agar (20 g) for solid plates.[1]

  • Autoclave for 20 minutes at 121°C.[10]

  • Allow the medium to cool to approximately 55-60°C in a water bath before pouring plates.[1]

  • Store plates at 4°C, protected from light.

B. 5-FOA Medium for Negative (Counter) Selection

  • To prepare 1 liter of medium, create two separate solutions:

    • Solution A (Agar Base): In a 2 L flask, add 20 g of agar to 600 mL of deionized water. Add a magnetic stir bar.[7]

    • Solution B (Nutrient Base): In a separate 1 L flask, dissolve the following in 400 mL of deionized water:

      • Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

      • Ammonium Sulfate: 5 g

      • Appropriate complete amino acid dropout mix.

      • Dextrose (Glucose): 20 g

      • Uracil: 50 mg (to support the growth of ura3 cells)

  • Autoclave Solution A for 20 minutes at 121°C.[7]

  • Crucially, do not autoclave 5-FOA. After autoclaving Solution A, allow it to cool to ~55°C in a water bath.[7]

  • While Solution A is cooling, add 1 g of 5-FOA powder to Solution B and dissolve completely.[7] Filter-sterilize Solution B through a 0.22 µm filter.[10]

  • Aseptically combine the filter-sterilized Solution B with the cooled Solution A.

  • Mix gently but thoroughly and pour the plates.

  • Store plates at 4°C, protected from light.[1]

Protocol 2: Yeast Transformation and Selection

This protocol outlines the general steps following a standard Lithium Acetate/PEG transformation.

A. Positive Selection of URA3 Transformants

  • Following the transformation procedure, resuspend the cell pellet in sterile water.

  • Plate the transformed cells directly onto SC-Ura agar plates.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.[1][5]

  • Colonies that grow are Ura+ and are putative transformants carrying the URA3 marker.

B. Negative Selection for Loss of URA3 Marker (e.g., Plasmid Curing or Gene Replacement)

  • Promote Marker Loss: Pick several independent Ura+ colonies (from Protocol 2A or a previous experiment) and inoculate each into 5 mL of non-selective rich medium (e.g., YPD).[5]

  • Grow the cultures overnight at 30°C with shaking (200-250 rpm).[11] This period of growth without selective pressure allows for spontaneous recombination events or plasmid loss to occur.

  • Plating on 5-FOA: Create serial dilutions of the overnight cultures in sterile water.

  • Plate approximately 100-200 µL of appropriate dilutions onto 5-FOA counter-selection plates.[5]

  • Incubate at 30°C for 3-5 days until colonies appear.[11] Colonies that grow are resistant to 5-FOA, indicating they have likely lost the URA3 gene.

Protocol 3: Verification of 5-FOA Resistant Candidates

It is essential to confirm that 5-FOA resistance is due to the intended genetic event and not a spontaneous mutation in URA3.

  • Isolate Colonies: Pick individual colonies from the 5-FOA plates.

  • Phenotypic Confirmation: Using a sterile toothpick or loop, patch the isolated colonies onto three different plates:

    • A fresh 5-FOA plate

    • A YPD (rich media) plate

    • An SC-Ura (positive selection) plate

  • Incubate the verification plates at 30°C for 1-2 days.[1]

  • Interpret Results:

    • Successful Candidates: Will grow on the YPD and 5-FOA plates but will fail to grow on the SC-Ura plate.[1][5] This confirms the loss of the functional URA3 marker and subsequent uracil auxotrophy.

    • False Positives: Colonies that grow on all three plates likely have a mutation that confers 5-FOA resistance without completely inactivating the URA3 gene.

  • Genotypic Confirmation: Perform colony PCR on the phenotypically correct candidates (ura-, 5-FOAR) to confirm that the desired genomic modification (e.g., gene deletion, allelic replacement) has occurred at the target locus.[5] Sequence verification of the PCR product is recommended for final confirmation.

References

Application Notes and Protocols for the Synthesis and Enzymatic Study of Orotidylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is a central intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. The enzymes responsible for its synthesis, primarily orotate (B1227488) phosphoribosyltransferase (OPRT) and the bifunctional UMP synthase (UMPS) in mammals, are crucial for cell growth and proliferation. Consequently, these enzymes have emerged as significant targets for the development of therapeutic agents, including anticancer and antiparasitic drugs. The synthesis and enzymatic evaluation of this compound analogs are pivotal for elucidating enzyme mechanisms, understanding substrate specificity, and discovering potent and selective inhibitors.

These application notes provide detailed protocols for the chemical synthesis of orotic acid analogs, their subsequent enzymatic conversion to the corresponding this compound analogs, and the kinetic analysis of their interaction with the target enzymes.

Data Presentation

The following tables summarize key quantitative data for a selection of orotic acid analogs and their corresponding nucleotides. This data is essential for comparing the efficacy of different synthetic routes and the biological activity of the synthesized compounds.

Table 1: Synthesis Yields of this compound Analogs

Orotic Acid AnalogSynthesis MethodTypical Yield (%)Reference
5-Fluoroorotic AcidChemical SynthesisNot SpecifiedN/A
6-AzauracilChemical SynthesisNot SpecifiedN/A
5-Aminoorotic AcidCatalytic Hydrogenation>95%[1]
Orotic Acid Methyl EsterChemical SynthesisNot SpecifiedN/A
5-Nitroorotic AcidChemical SynthesisNot Specified[1]

Note: Specific yields for the enzymatic conversion to the corresponding mononucleotides are often dependent on the specific analog and reaction conditions and are typically determined experimentally.

Table 2: Enzyme Kinetic Parameters for this compound Analogs and Inhibitors

CompoundEnzymeOrganismParameterValueReference
Orotic AcidOPRTaseE. coliKm5-100 µM[2]
5-Fluoroorotic AcidOPRTaseNot SpecifiedInhibitorYesN/A
6-Azauridine-5'-phosphateOMP DecarboxylaseNot SpecifiedKiNot Specified[1]
1-Deazaorotic AcidOPRTaseT. gondiiApparent Ki0.47 µM[3]
5-Azaorotic AcidOPRTaseT. gondiiApparent Ki2.1 µM[3]
6-ChlorouracilOPRTaseT. gondiiApparent KiSelective Inhibitor[3]
6-IodouracilOPRTaseT. gondiiApparent KiSelective Inhibitor[3]
4,6-DihydroxypyrimidineOPRTaseMouse LiverInhibitorPotent[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Aminoorotic Acid

This protocol describes the synthesis of 5-aminoorotic acid via catalytic hydrogenation of 5-nitroorotic acid, adapted from patent literature.[1]

Materials:

  • 5-Nitroorotic acid

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727) or Ethanol

  • Deionized water

  • Palladium-based catalyst (e.g., Pd/C)

  • Hydrogenation reactor

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a hydroalcoholic solution of potassium hydroxide by dissolving KOH in a mixture of water and either methanol or ethanol. The volume percentage of alcohol should be between 15% and 30%.

  • In a hydrogenation reactor equipped with an agitator, add the 5-nitroorotic acid and the palladium-based catalyst to the alkaline hydroalcoholic solution.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to a pressure between 2 MPa and 4 MPa (20 and 40 bar).

  • Heat the reaction mixture to a temperature between 30°C and 70°C while agitating.

  • Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate to precipitate the 5-aminoorotic acid.

  • Collect the precipitated product by filtration and wash with cold water.

  • Dry the 5-aminoorotic acid in an oven at 60°C.

  • The final product can be identified by standard spectrometric methods and its purity assessed by HPLC. Molar yields are typically greater than or equal to 95%.[1]

Protocol 2: Enzymatic Synthesis of this compound Analogs

This protocol provides a general method for the enzymatic conversion of a synthesized orotic acid analog to its corresponding orotidine 5'-monophosphate analog using orotate phosphoribosyltransferase (OPRTase).

Materials:

  • Synthesized orotic acid analog

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Purified OPRTase enzyme (from a suitable source, e.g., E. coli or yeast)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Spectrophotometer or HPLC system for monitoring the reaction

  • Quenching solution (e.g., perchloric acid or formic acid)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and the synthesized orotic acid analog at a desired concentration (e.g., 250 µM).

  • Add the purified OPRTase enzyme to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1 minute.

  • Initiate the reaction by adding PRPP to a final concentration of, for example, 250 µM.

  • Monitor the progress of the reaction by either:

    • Spectrophotometry: If the orotic acid analog has a distinct UV absorbance that changes upon conversion to the nucleotide, monitor the decrease in absorbance at the appropriate wavelength (e.g., 295 nm for orotate).[5]

    • HPLC: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a quenching solution. Analyze the quenched samples by HPLC to determine the amount of product formed and substrate consumed.

  • Once the reaction has reached completion or the desired conversion, terminate the reaction by adding a quenching solution.

  • The resulting this compound analog can then be purified from the reaction mixture.

Protocol 3: Purification of this compound Analogs by HPLC

This protocol outlines a general procedure for the purification of the synthesized this compound analogs using high-performance liquid chromatography (HPLC).

Materials:

  • Crude enzymatic reaction mixture containing the this compound analog

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Anion-exchange or reversed-phase HPLC column

  • Aqueous buffer (e.g., ammonium (B1175870) acetate, triethylammonium (B8662869) bicarbonate)

  • Organic solvent (e.g., acetonitrile, methanol)

  • Lyophilizer or rotary evaporator

Procedure:

  • Centrifuge the quenched enzymatic reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Elute the compounds using a suitable gradient of increasing salt concentration (for anion-exchange) or organic solvent (for reversed-phase).

  • Monitor the elution profile at a wavelength where the this compound analog absorbs (typically around 260 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 4: Enzymatic Assay for OPRTase Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of OPRTase with a substrate analog or to determine the inhibition constant (Ki) of a synthesized compound.

Materials:

  • Purified OPRTase enzyme

  • Orotic acid or orotic acid analog (as substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Synthesized this compound analog or other potential inhibitor

  • Assay buffer: e.g., 20 mM Tris-HCl, pH 7.6, 2 mM MgCl₂[2]

  • Spectrophotometer with temperature control

Procedure for Kinetic Analysis (Km and kcat):

  • Prepare a series of reaction mixtures in UV-compatible cuvettes, each containing the assay buffer, a fixed concentration of PRPP (at saturating concentration), and a varying concentration of the orotic acid analog substrate.

  • Add a fixed amount of OPRTase to each cuvette.

  • Pre-incubate for 1 minute at the desired temperature (e.g., 25°C).[2]

  • Initiate the reaction by adding a fixed concentration of PRPP.

  • Immediately monitor the decrease in absorbance at the λmax of the orotic acid analog (e.g., 295 nm for orotic acid) over time.[2]

  • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Procedure for Inhibition Analysis (Ki):

  • Determine the Km of the natural substrate (orotic acid) for the enzyme.

  • Prepare a series of reaction mixtures containing assay buffer, a fixed concentration of orotic acid (e.g., at or below the Km), PRPP, and varying concentrations of the inhibitor.

  • Add a fixed amount of OPRTase to each cuvette.

  • Follow the reaction and calculate the initial velocities as described above.

  • Analyze the data using appropriate kinetic models (e.g., Dixon plot or non-linear regression) to determine the Ki and the mode of inhibition (competitive, non-competitive, etc.).

Mandatory Visualization

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Conversion cluster_assay Enzymatic Studies Start Starting Materials (e.g., 5-Nitroorotic Acid) Synth Chemical Reaction (e.g., Catalytic Hydrogenation) Start->Synth Step 1 Purify_Base Purification & Characterization (Filtration, HPLC, NMR) Synth->Purify_Base Step 2 Analog Orotic Acid Analog Purify_Base->Analog Yield Enz_Rxn Enzymatic Reaction Analog->Enz_Rxn OPRTase OPRTase Enzyme OPRTase->Enz_Rxn PRPP PRPP PRPP->Enz_Rxn Purify_Nuc Purification (HPLC) Enz_Rxn->Purify_Nuc Step 3 OMP_Analog This compound Analog Purify_Nuc->OMP_Analog Yield Kinetic_Assay Kinetic Assay (Spectrophotometry) OMP_Analog->Kinetic_Assay Inhibitor/Substrate Data_Analysis Data Analysis (Michaelis-Menten, Dixon Plot) Kinetic_Assay->Data_Analysis Raw Data Results Km, kcat, Ki Data_Analysis->Results Calculated Parameters

Caption: Workflow for the synthesis and enzymatic evaluation of this compound analogs.

DeNovo_Pyrimidine_Pathway CP Carbamoyl Phosphate CAA Carbamoyl Aspartate CP->CAA Asp Aspartate Asp->CAA DHO Dihydroorotate CAA->DHO ATCase OA Orotic Acid DHO->OA DHODH OMP Orotidine 5'-Monophosphate (this compound) OA->OMP OPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate OMP->UMP OMPDC UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP ATCase ATCase DHOase DHOase DHODH DHODH OPRTase OPRTase OMPDC OMPDC

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of OPRTase.

OPRTase_Inhibition_Logic Analog Orotic Acid Analog Binding Analog Binds to Active Site Analog->Binding OPRTase OPRTase Active Site OPRTase->Binding No_OMP Natural Substrate (Orotate) Cannot Bind Binding->No_OMP Inhibition Inhibition of Pyrimidine Biosynthesis No_OMP->Inhibition Cell_Death Cell Growth Arrest or Death Inhibition->Cell_Death

References

Crystallizing Orotidine 5'-Phosphate Decarboxylase for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotidine (B106555) 5'-phosphate (OMP) decarboxylase (OMPDC), an essential enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, catalyzes the conversion of OMP to uridine (B1682114) monophosphate (UMP).[1] Its remarkable catalytic efficiency, accelerating the reaction rate by a factor of 1017 without a cofactor, makes it a significant subject of scientific inquiry and a target for drug development.[1] Structural studies through X-ray crystallography are pivotal in understanding its complex mechanism and in designing potent inhibitors.

These application notes provide a comprehensive guide to the crystallization of OMP decarboxylase for such structural investigations, compiling data and protocols from various successful studies.

Data Presentation: Crystallization Conditions and Data Collection Statistics

The following tables summarize the diverse conditions under which OMP decarboxylase from various organisms has been successfully crystallized, along with corresponding X-ray diffraction data.

Table 1: Crystallization Conditions for OMP Decarboxylase
Organism/ComplexProtein Conc. (mg/mL)PrecipitantBufferpHAdditives/LigandsMethodTemperatureReference
Bacillus subtilis (with UMP)----UMP present during purification and crystallization--[2][3]
Methanothermobacter thermautotrophicus (MtOMPDC) - apo354.0 M Sodium Formate (B1220265)20 mM HEPES7.0150 mM NaCl, 3 mM DTTHanging DropRoom Temp[4]
MtOMPDC (with H₂OMP)3830% PEG 4000, 0.2 M Ammonium Acetate0.1 M Sodium Citrate5.620 mM H₂OMP, 150 mM NaCl, 3 mM DTTHanging DropRoom Temp[4]
MtOMPDC (with H₂UMP)3830% PEG 4000, 0.2 M Ammonium Acetate0.1 M Sodium Citrate5.640 mM H₂UMP, 150 mM NaCl, 3 mM DTTHanging DropRoom Temp[4]
Saccharomyces cerevisiae (Yeast) (with BMP)122.3 M Ammonium Sulfate, 1% PEG 4000.1 M Na-PIPES-acetate6.4450 µM BMP, 5 mM MercaptoethanolMicrodialysis4°C[5]
Plasmodium falciparum (PfOMPDC)-PEG 3000---Hanging Drop (Seeding)-[6]
Human (with various ligands)4.52 M (NH₄)₂SO₄100 mM Tris/HCl8.010 mM Glutathione, 0.25–1 M L-proline (cryo), 25 mM ligandHanging Drop, Soaking, Co-crystallization20°C[7]
Table 2: X-ray Diffraction Data and Refinement Statistics
Organism/ComplexResolution (Å)Space GroupUnit Cell Parameters (Å)R-factor / R-free (%)PDB IDReference
Bacillus subtilis (with UMP)2.4--19.3 / --[2][8]
MtOMPDC (apo)-P4₁---[4]
MtOMPDC (with H₂OMP/H₂UMP)-C2---[4]
Saccharomyces cerevisiae (with BMP)>3.0R32a=b=115, c=385--[5]
Plasmodium falciparum (PfOMPDC)2.7R3a=b=201.81, c=44.03--[6]
Human (with 5-methyl UMP)----9HDZ[7]
Human (Thr321Asn with 2'-deoxy UMP)1.3---9HDT[7]

Experimental Protocols

Protocol 1: Expression and Purification of OMP Decarboxylase

This protocol is a generalized procedure based on the successful expression and purification of Bacillus subtilis OMPDC.[2][3]

1. Gene Cloning and Expression:

  • The OMP decarboxylase gene is amplified from genomic DNA via PCR.
  • The amplified gene is cloned into an expression vector, such as pET-16b, which often includes an N-terminal polyhistidine tag for purification.
  • The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3).
  • Cells are grown in LB medium containing the appropriate antibiotic at 37°C until an OD₆₀₀ of 0.6 is reached.
  • Protein expression is induced with 1 mM IPTG, and the culture is incubated for an additional 12 hours at a reduced temperature (e.g., 25°C) to enhance soluble protein expression.
  • Cells are harvested by centrifugation and can be stored at -80°C.

2. Protein Purification:

  • All purification steps should be conducted at 4°C.
  • The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or other mechanical means.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged OMPDC is loaded onto a Ni-NTA affinity column.
  • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
  • The His-tagged OMPDC is eluted with a buffer containing a high concentration of imidazole.
  • Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein sample.
  • Note: For some OMPDC orthologs, such as the one from B. subtilis, the presence of the product UMP is crucial to maintain solubility and prevent precipitation during purification.[2][3]

Protocol 2: Crystallization of OMP Decarboxylase

This protocol outlines the hanging drop vapor diffusion method, which has been successfully used for various OMPDC crystals.[4][6][7]

1. Preparation:

  • The purified OMPDC is concentrated to a suitable concentration, typically ranging from 4.5 to 38 mg/mL, as indicated in Table 1. The buffer should be compatible with the crystallization conditions.
  • Prepare the reservoir solutions as specified in Table 1. For example, for apo MtOMPDC, the reservoir solution is 4.0 M sodium formate at pH 7.0.[4]

2. Crystallization Setup (Hanging Drop Method):

  • Pipette 1-2 µL of the concentrated protein solution onto a siliconized glass coverslip.
  • Add an equal volume (1-2 µL) of the reservoir solution to the protein drop and mix gently by pipetting up and down.
  • Invert the coverslip and place it over the well of a crystallization plate containing 500-1000 µL of the reservoir solution. Seal the well with vacuum grease.
  • Incubate the plates at a constant temperature (e.g., room temperature or 4°C).[4][5]
  • Monitor the drops for crystal growth over several days to weeks. Crystals of MtOMPDC typically appear within 2-8 days.[4]

3. Ligand Soaking and Co-crystallization (for obtaining complexes):

  • Soaking: Grown crystals can be transferred to a cryo-protectant solution containing the ligand of interest at a high concentration (e.g., 25 mM).[7] Soaking times can vary from seconds to minutes.[7]
  • Co-crystallization: The ligand is added to the protein solution before setting up the crystallization drop.[7]

Protocol 3: X-ray Diffraction Data Collection

1. Crystal Harvesting and Cryo-protection:

  • Once crystals have reached a suitable size, they are carefully harvested using a cryo-loop.
  • For data collection at cryogenic temperatures (100 K), crystals must be cryo-protected to prevent ice formation. This is typically achieved by briefly soaking the crystal in a cryo-protectant solution.
  • The cryo-protectant is often the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or L-proline.[7][9] For example, human OMPDC crystals were transferred to a solution containing 1 M L-proline.[7]
  • After cryo-protection, the crystal is flash-cooled in liquid nitrogen.[7]

2. Data Collection:

  • X-ray diffraction data are collected at a synchrotron beamline.[2][6]
  • Data are typically collected at 100 K to minimize radiation damage.[6][7]
  • A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.[10]

3. Data Processing:

  • The collected diffraction images are processed using software packages like XDS, DIALS, or AIMLESS to integrate the reflection intensities, scale the data, and merge multiple datasets if necessary.[9]

Visualizations

Experimental_Workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_cryst Crystallization cluster_xray Structural Analysis PCR PCR Amplification of OMPDC Gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Purification (e.g., Ni-NTA) Expression->Purification Setup Hanging Drop Vapor Diffusion Purification->Setup Growth Crystal Growth Setup->Growth Cryo Cryo-protection & Freezing Growth->Cryo DataCollection X-ray Data Collection Cryo->DataCollection Structure Structure Determination DataCollection->Structure

Caption: Workflow for OMP Decarboxylase Structure Determination.

Catalytic_Mechanism OMP Orotidine 5'-Monophosphate (OMP) ActiveSite OMPDC Active Site (Asp-Lys-Asp Triad) OMP->ActiveSite Binding TransitionState Transition State (Vinyl Carbanion Intermediate) ActiveSite->TransitionState Destabilization of Ground State & Stabilization of Intermediate UMP Uridine 5'-Monophosphate (UMP) TransitionState->UMP Protonation CO2 CO₂ TransitionState->CO2 Decarboxylation

References

Application Notes and Protocols for Metabolic Flux Analysis of the Pyrimidine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) nucleotides are essential for numerous cellular processes, including the synthesis of DNA, RNA, and phospholipids, as well as protein glycosylation. The metabolic pathways that produce these vital molecules are tightly regulated and their dysregulation is a hallmark of various diseases, particularly cancer.[1][2] The de novo pyrimidine synthesis pathway, which builds pyrimidines from simple precursors like amino acids and bicarbonate, is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides.[3][4] This makes the pathway a compelling target for therapeutic intervention.[5][6]

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[7] By tracing the flow of stable isotopes, such as Carbon-13 (¹³C), from labeled substrates through the metabolic network, MFA provides a detailed snapshot of cellular metabolism.[8][9] This allows researchers to understand how metabolic pathways are rewired in disease and to assess the efficacy of drugs that target these pathways. These application notes provide a comprehensive guide to performing ¹³C-Metabolic Flux Analysis of the pyrimidine biosynthesis pathway, from experimental design to data interpretation.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly conserved metabolic pathway that converts simple precursors into uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The key steps and enzymes of this pathway are outlined below.

Key Enzymes and Reactions in De Novo Pyrimidine Biosynthesis
StepEnzymeSubstratesProductCellular Location
1Carbamoyl Phosphate Synthetase II (CPSII)Glutamine, 2 ATP, HCO₃⁻Carbamoyl PhosphateCytosol
2Aspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, AspartateN-CarbamoylaspartateCytosol
3Dihydroorotase (DHO)N-CarbamoylaspartateDihydroorotateCytosol
4Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate, NAD⁺Orotate, NADHMitochondria
5Orotate Phosphoribosyltransferase (OPRT)Orotate, PRPPOrotidine 5'-Monophosphate (OMP)Cytosol
6OMP Decarboxylase (ODC)Orotidine 5'-Monophosphate (OMP)Uridine 5'-Monophosphate (UMP)Cytosol

This table summarizes the enzymatic steps of the de novo pyrimidine biosynthesis pathway.

The first three steps are catalyzed by a multifunctional enzyme called CAD.[3] Similarly, the last two steps are catalyzed by another multifunctional enzyme, UMP synthase (UMPS). DHODH is the only mitochondrial enzyme in this pathway.[3]

Regulation of Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is tightly regulated to maintain a balanced nucleotide pool. The primary regulatory enzyme is Carbamoyl Phosphate Synthetase II (CPSII), which is allosterically activated by PRPP and inhibited by UTP, a downstream product of the pathway.[5] Aspartate Transcarbamoylase (ATCase) is also a key regulatory point, inhibited by CTP.[4] Several oncogenic signaling pathways, such as PI3K-Akt-mTORC1 and RAS-MAPK, can upregulate pyrimidine synthesis to support cancer cell proliferation.[5][6]

Metabolic Flux Analysis Experimental Protocols

The following protocols provide a step-by-step guide for conducting a ¹³C-MFA experiment to quantify fluxes in the pyrimidine biosynthesis pathway.

Cell Culture and Isotopic Labeling

Objective: To label intracellular metabolites by growing cells in a medium containing a ¹³C-labeled substrate.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)[9]

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in culture flasks or plates at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS, necessary growth factors, and the ¹³C-labeled substrate. The unlabeled version of the chosen substrate should be omitted. The concentration of the labeled substrate should be similar to that in standard medium.

  • Isotopic Labeling: When cells reach the desired confluency, remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium.[9]

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is the point at which the isotopic labeling of intracellular metabolites is stable.[10] For mammalian cells, this is typically achieved within 24 hours. It is recommended to perform a time-course experiment (e.g., collecting samples at 12, 18, and 24 hours) to confirm that isotopic steady state has been reached.[10]

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 0.9% NaCl in water at 4°C)

  • Extraction solvent (e.g., 80% methanol (B129727) at -80°C)

  • Cell scraper

  • Centrifuge

Protocol:

  • Quenching: Aspirate the labeling medium and immediately wash the cells with the cold quenching solution to halt metabolic activity.

  • Extraction: Add the ice-cold extraction solvent to the culture vessel.

  • Cell Lysis: Scrape the cells from the surface of the vessel into the extraction solvent.

  • Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Sample Analysis by Mass Spectrometry

Objective: To separate and quantify the mass isotopomers of pyrimidine pathway intermediates. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.

LC-MS/MS is a highly sensitive and specific method for analyzing polar metabolites like pyrimidine nucleotides.[11][12]

Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column[13]

  • Mobile phase A: Acetonitrile with 0.1% formic acid

  • Mobile phase B: Water with 0.1% formic acid

  • Metabolite standards for all pyrimidine intermediates

Protocol:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile/50% water).

  • Chromatographic Separation: Inject the reconstituted sample onto the HILIC column. Use a gradient elution to separate the pyrimidine metabolites. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[12] Optimize the MRM transitions (precursor ion -> product ion) for each pyrimidine metabolite and its expected ¹³C-labeled isotopomers using authentic standards.

  • Data Acquisition: Acquire data for each sample, including a blank and standards for quality control.

GC-MS is a robust technique for metabolite analysis, but it requires derivatization of polar molecules to make them volatile.[14][15]

Materials:

  • GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[15]

  • Heating block or oven

  • GC vials

Protocol:

  • Derivatization:

    • Dry the metabolite extracts in a GC vial.

    • Add methoxyamine hydrochloride in pyridine, cap the vial, and heat at 30°C for 90 minutes to protect carbonyl groups.

    • Add MSTFA, cap the vial, and heat at 37°C for 30 minutes to silylate polar functional groups.[15]

  • GC Separation: Inject the derivatized sample onto the GC column. Use a temperature gradient to separate the derivatized metabolites.

  • MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode.[15] Collect full scan data to identify the metabolites based on their retention time and fragmentation pattern, which can be compared to a library of standards.

  • Data Acquisition: Acquire data for each sample, including a blank and derivatized standards.

Data Analysis and Computational Modeling

The raw mass spectrometry data contains information on the mass isotopomer distributions (MIDs) of the measured metabolites. This data is then used in computational models to estimate the intracellular fluxes.

Data Processing
  • Peak Integration: Integrate the chromatographic peaks for each mass isotopomer of the target metabolites.

  • Correction for Natural Isotope Abundance: Correct the raw MID data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).

  • Data Normalization: Normalize the data to the cell number or total protein content to account for variations in sample size.

Computational Flux Estimation

Metabolic fluxes are estimated by fitting a computational model of the metabolic network to the experimental data. Several software packages are available for this purpose.

  • 13CFLUX2: A high-performance software suite for ¹³C-MFA that uses a command-line interface and a specialized XML-based language (FluxML) for model definition.[16][17] A demo version and tutorials are available online.[18]

  • METRAN: A MATLAB-based software for ¹³C-MFA that utilizes the Elementary Metabolite Units (EMU) framework for efficient computation.[19][20]

  • FiatFlux: A user-friendly, MATLAB-based software designed for non-expert users, which can calculate flux ratios and absolute fluxes from GC-MS data.[21][22][23] Note that the developers now recommend using SUMOFLUX.[22]

The general workflow for flux estimation using these software packages involves:

  • Model Definition: Define the metabolic network of interest, including all relevant reactions and atom transitions.

  • Input Data: Provide the software with the corrected MID data, as well as any measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion).

  • Flux Calculation: The software uses an iterative algorithm to find the set of fluxes that best fits the experimental data by minimizing the sum of squared residuals between the measured and simulated MIDs.

  • Statistical Analysis: Perform statistical analyses, such as a chi-square test, to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.

Data Presentation

Quantitative data from MFA studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Relative Fluxes Through the De Novo Pyrimidine Biosynthesis Pathway in Cancer Cells
Cell LineConditionRelative Flux (Normalized to Glucose Uptake)Reference
Triple-Negative Breast Cancer (TNBC)Doxorubicin TreatmentIncreased[5]
Melanoma (BRAF V600E)-Increased[5]
Acute Myeloid Leukemia (AML)-Increased[5]
PTEN-mutant cells-Increased[5]
K-RAS mutant pancreatic tumor cells-Increased[5]

This table provides a qualitative summary of studies showing increased flux through the de novo pyrimidine synthesis pathway in various cancer contexts.

Table 2: Effect of Inhibitors on De Novo Pyrimidine Biosynthesis Flux
Cell LineInhibitorTargetFlux Inhibition (%)Reference
L1210 Leukemia6-azauridineOMP Decarboxylase87
L1210 LeukemiaAcivicinCTP Synthetase95
L1210 LeukemiaPyrazofurinOMP Decarboxylase94

This table presents quantitative data on the inhibition of the de novo pyrimidine biosynthesis pathway by various compounds.

Visualization of Pathways and Workflows

Visual representations of the metabolic pathway and experimental workflow are crucial for understanding the complex processes involved in MFA.

Pyrimidine_Biosynthesis_Pathway cluster_enzymes Gln Glutamine Carbamoyl_P Carbamoyl Phosphate ATP1 2 ATP HCO3 HCO₃⁻ N_Carbamoyl_Asp N-Carbamoyl- aspartate Carbamoyl_P->N_Carbamoyl_Asp Asp Aspartate Asp->N_Carbamoyl_Asp Dihydroorotate Dihydroorotate N_Carbamoyl_Asp->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'- Monophosphate Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'- Monophosphate OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CPSII CPSII CPSII->Carbamoyl_P ATCase ATCase ATCase->N_Carbamoyl_Asp DHO DHO DHO->Dihydroorotate DHODH DHODH DHODH->Orotate OPRT OPRT OPRT->OMP ODC ODC ODC->UMP NME1 NME1 NME1->UDP NME1->UTP CTPS CTPS CTPS->CTP MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Cell_Culture 1. Cell Culture and Isotopic Labeling Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis 3. Mass Spectrometry (LC-MS/MS or GC-MS) Metabolite_Extraction->MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Correction) MS_Analysis->Data_Processing Flux_Estimation 5. Flux Estimation (e.g., 13CFLUX2, METRAN) Data_Processing->Flux_Estimation Model_Validation 6. Statistical Analysis and Model Validation Flux_Estimation->Model_Validation Interpretation 7. Biological Interpretation and Hypothesis Generation Model_Validation->Interpretation

References

Application Notes and Protocols for Studying Orotidylic Acid Metabolism Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the functional analysis of genes involved in orotidylic acid metabolism. The focus is on the key enzyme Uridine (B1682114) Monophosphate Synthetase (UMPS), a bifunctional protein essential for the de novo biosynthesis of pyrimidines.[1][2] The methodologies described herein are crucial for elucidating gene function, understanding disease mechanisms such as Orotic Aciduria, and identifying novel therapeutic targets.[1]

Application Note 1: Functional Elucidation of UMPS in Pyrimidine (B1678525) Biosynthesis

The de novo pyrimidine biosynthetic pathway is critical for the synthesis of nucleotide precursors required for DNA and RNA replication. The bifunctional enzyme UMPS catalyzes the final two steps of this pathway: the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by its orotate (B1227488) phosphoribosyltransferase (OPRT) domain, followed by the decarboxylation of OMP to uridine monophosphate (UMP) by its orotidine-5'-decarboxylase (ODC) domain.[1][2]

CRISPR/Cas9-mediated knockout of the UMPS gene provides a powerful model to study the consequences of impaired pyrimidine synthesis.[3] This approach allows for the creation of a complete loss-of-function model, enabling researchers to investigate the resulting cellular phenotypes, such as cell cycle arrest, apoptosis, and changes in metabolic flux.[3] These knockout cell lines are invaluable tools for dissecting the intricate roles of this compound metabolism in cellular homeostasis and disease.

Application Note 2: CRISPR Screens to Probe Drug Sensitivity in this compound Metabolism

The enzymes of the pyrimidine synthesis pathway are established targets for chemotherapeutic agents. For instance, 5-fluorouracil (B62378) (5-FU) is a widely used anticancer drug that is converted to cytotoxic metabolites by enzymes in this pathway, including OPRT (a domain of UMPS).[4] Variations in the expression or activity of these enzymes can significantly impact drug efficacy.[4]

Genome-wide or targeted CRISPR/Cas9 screens can be employed to identify genes that modulate cellular sensitivity to drugs like 5-FU.[5][6] By creating a pooled library of cells, each with a single gene knockout, researchers can treat the population with the drug and identify which knockouts lead to either resistance or sensitization. This powerful screening approach can uncover novel drug targets, resistance mechanisms, and biomarkers for patient stratification in cancer therapy.

Quantitative Data Summary

The following tables present example data that could be generated from the experiments described in the protocols.

Table 1: Example Guide RNA Sequences for Human UMPS Gene

gRNA ID Target Exon Sequence (5' to 3') PAM
hUMPS.1 1 GAGCGGCCGCCATGGTCGTCG CGG
hUMPS.2 1 TCGTCGTCGTCGTCGTCGTCG AGG
hUMPS.3 2 AAGTACTCACTGCCCGCTACG TGG

| hUMPS.4 | 2 | GCTACGTGGACGACCTCGCCC | AGG |

Note: Sequences are illustrative and should be designed and validated using appropriate bioinformatics tools.[7][8][9]

Table 2: Hypothetical Quantitative Results from UMPS Knockout (KO) vs. Wild-Type (WT) Cells

Assay Target WT (Mean ± SD) UMPS KO (Mean ± SD) Fold Change
qPCR UMPS mRNA 1.00 ± 0.12 0.05 ± 0.02 -20.0
Western Blot UMPS Protein 1.00 ± 0.15 < 0.01 > -100
Enzyme Activity OPRT Activity (pmol/min/mg) 150.4 ± 12.1 1.2 ± 0.5 -125.3

| Cell Viability | IC50 for 5-FU (µM) | 5.2 ± 0.8 | 85.7 ± 9.3 | +16.5 (Resistance) |

Table 3: Example Hit Summary from a CRISPR Screen for 5-FU Resistance

Gene Function Score (Log2 Fold Change) p-value Phenotype
UMPS Pyrimidine Biosynthesis +5.8 < 0.001 Resistance
TK1 Pyrimidine Salvage -4.2 < 0.001 Sensitization
ABCC1 Drug Efflux Pump +3.9 < 0.01 Resistance

| TP53 | Tumor Suppressor | -2.5 | < 0.05 | Sensitization |

Note: This table represents hypothetical data from a positive selection screen where enrichment of a gRNA indicates its knockout confers resistance.[5]

Visualized Pathways and Workflows

Caption: this compound metabolism pathway highlighting the bifunctional UMPS enzyme and the action of 5-Fluorouracil.

Caption: Experimental workflow for generating and validating a UMPS knockout cell line using CRISPR/Cas9.

Caption: Logical workflow for a CRISPR-based screen to identify modulators of 5-Fluorouracil sensitivity.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of the UMPS Gene

This protocol details the steps for creating a UMPS knockout in a human cell line, such as HEK293T.

1.1. Guide RNA (gRNA) Design and Preparation [10]

  • Identify target sequences in the early exons of the UMPS gene. Use online design tools (e.g., CHOPCHOP, Synthego) to select gRNAs with high predicted on-target efficiency and low off-target scores.[11]

  • Target sequences should be 20 nucleotides long and immediately followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[8]

  • Synthesize or clone the gRNA sequences into a suitable expression vector that also contains the Cas9 nuclease gene (e.g., pX458, which includes a GFP marker for selection).[12] Alternatively, synthetic gRNAs can be complexed with Cas9 protein to form ribonucleoproteins (RNPs).[12]

1.2. Cell Culture and Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • One day before transfection, seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

  • Transfect the cells with the Cas9-gRNA plasmid (2.5 µg per well) using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. For RNP delivery, use electroporation.[13]

1.3. Single-Cell Cloning

  • 48 hours post-transfection, detach the cells using trypsin.

  • If using a fluorescent marker, enrich for transfected cells using Fluorescence-Activated Cell Sorting (FACS).

  • Plate the cells into 96-well plates at a density of a single cell per well using limiting dilution or FACS.

  • Culture the single-cell clones for 2-3 weeks, monitoring for colony formation. Expand promising clones into larger culture vessels.

Protocol 2: Validation of UMPS Knockout and Phenotypic Analysis

This protocol outlines the methods to confirm the gene knockout and assess the resulting functional changes.

2.1. Genotypic Analysis

  • Genomic DNA Extraction: Extract genomic DNA from expanded clonal cell lines.

  • PCR Amplification: Amplify the region of the UMPS gene targeted by the gRNA using PCR.

  • Indel Detection: Run the PCR product on an agarose (B213101) gel. Successful editing may be visible as a heteroduplex band. For definitive confirmation, Sanger sequence the PCR products to identify the specific insertions or deletions (indels) that cause a frameshift mutation.

2.2. Knockout Validation [3]

  • Quantitative PCR (qPCR):

    • Extract total RNA from both wild-type (WT) and potential knockout clones.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for UMPS mRNA. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • A successful knockout should show a significant reduction in UMPS mRNA levels.[14]

  • Western Blot:

    • Prepare total protein lysates from WT and knockout clones.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the UMPS protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Use an antibody for a loading control (e.g., β-actin).

    • A true knockout will show the absence of the UMPS protein band.

2.3. Phenotypic Assay: 5-FU Sensitivity

  • Seed equal numbers of WT and validated UMPS KO cells into 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of 5-FU. Include a vehicle-only control (e.g., DMSO).

  • Incubate for 72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant increase in the IC50 for the UMPS KO line indicates resistance to 5-FU, as expected due to the loss of the activating enzyme.[4]

References

Revolutionizing Metabolic Screening: A Detailed Protocol for Orotidylic Acid Analysis in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for newborn screening and metabolic disease research, this application note details a robust and high-throughput method for the quantification of orotidylic acid in dried blood spots (DBS). This protocol offers researchers, scientists, and drug development professionals a streamlined workflow for the sample preparation and analysis of this key biomarker, crucial for the early detection of inherited metabolic disorders such as hereditary orotic aciduria.

This compound, and its more frequently measured precursor orotic acid, are critical intermediates in the pyrimidine (B1678525) nucleotide biosynthesis pathway. Elevated levels of orotic acid in biological fluids are indicative of enzymatic defects, most notably in the urea (B33335) cycle and in hereditary orotic aciduria, a rare genetic disorder.[1][2][3][4] The use of DBS specimens provides a minimally invasive, stable, and easily transportable sample matrix, ideal for large-scale screening programs.[5][6]

This application note provides a comprehensive guide, from sample collection and extraction to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][7][8] The detailed protocols and quantitative data presented herein will enable laboratories to implement this assay with confidence, contributing to improved diagnostic outcomes and advancements in therapeutic development.

Application and Clinical Significance

The primary application of this method is the quantitative analysis of orotic acid (as a proxy for this compound) in dried blood spots for:

  • Newborn screening: Early detection of hereditary orotic aciduria and urea cycle defects, such as ornithine transcarbamylase (OTC) deficiency.[3][4][9]

  • Disease monitoring: Monitoring the biochemical response to treatment in affected individuals.

  • Drug development: Assessing the impact of novel therapeutics on the pyrimidine biosynthesis pathway.

Elevated orotic acid levels are a key indicator of metabolic dysfunction. In healthy individuals, orotic acid concentrations in DBS are typically low. However, in patients with certain metabolic disorders, these levels can be significantly elevated.[1][2]

Experimental Protocols

I. Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)

  • Harris Uni-Core punch (3 mm) or equivalent

  • 96-well microtiter plates (polypropylene)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate

  • Orotic acid standard

  • [1,3-¹⁵N₂]-Orotic acid (internal standard)

  • Formic acid

  • Methanol (for cleaning)

II. Sample Preparation: Extraction of Orotic Acid from DBS

This protocol is adapted from established methods for the extraction of orotic acid from dried blood spots.[7][8][10]

  • DBS Punching: From the center of the dried blood spot, punch a 3 mm disc into a designated well of a 96-well microtiter plate.

  • Extraction Solution Preparation: Prepare an extraction solution of 80:20 acetonitrile/water containing 0.5 µmol/L of the internal standard, [1,3-¹⁵N₂]-orotic acid.[7][8]

  • Extraction: To each well containing a DBS punch, add 100 µL of the extraction solution.

  • Incubation: Seal the plate and incubate for 30 minutes at 45°C with gentle shaking.

  • Elution: Following incubation, transfer the eluate to a new 96-well plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for Orotic Acid Analysis in DBS cluster_sample_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot Collection punch Punch 3mm Disc dbs->punch extraction Addition of Extraction Solvent (80:20 ACN:H2O with Internal Standard) punch->extraction incubation Incubation (30 min, 45°C, shaking) extraction->incubation elution Eluate Transfer incubation->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Quantification lcms->data urea_cycle_pyrimidine Figure 2: Metabolic Pathway Link cluster_urea_cycle Urea Cycle cluster_pyrimidine Pyrimidine Synthesis CP Carbamoyl Phosphate Cit Citrulline CP->Cit + Ornithine OA Orotic Acid CP->OA + Aspartate label_block OTC Deficiency leads to CP accumulation CP->label_block Orn Ornithine OTC OTC Asp Aspartate UMP UMP OA->UMP

References

Application Notes and Protocols for High-Throughput Screening of OMP Decarboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotidine (B106555) 5'-phosphate (OMP) decarboxylase (ODCase), catalyzing the final step in the de novo pyrimidine (B1678525) biosynthesis pathway, is an essential enzyme responsible for the conversion of OMP to uridine (B1682114) 5'-monophosphate (UMP).[1][2] Its critical role in nucleotide metabolism and cell proliferation has made it an attractive target for the development of novel therapeutic agents, including anticancer and antiparasitic drugs.[3][4] High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitors of OMP decarboxylase from large compound libraries. These application notes provide detailed protocols for both a biochemical and a yeast-based HTS assay for the discovery of OMP decarboxylase inhibitors.

Biochemical High-Throughput Screening Assay

This primary screening method is a direct, in vitro enzymatic assay that measures the activity of purified OMP decarboxylase. The assay is based on the spectrophotometric detection of the conversion of OMP to UMP, which is associated with a decrease in absorbance at specific wavelengths.[5] This method is readily adaptable to a high-throughput format using 384-well plates.

Experimental Protocol: Spectrophotometric HTS Assay

1. Materials and Reagents:

  • Purified OMP Decarboxylase (e.g., from Saccharomyces cerevisiae or human)

  • Orotidine 5'-monophosphate (OMP) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

  • Test compounds dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., 6-azauridine (B1663090) 5'-monophosphate, AzaUMP)

  • 384-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 285 nm

2. Assay Procedure:

  • Compound Plating:

    • Dispense 100 nL of test compounds (typically at 10 mM in 100% DMSO) into wells of a 384-well plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

    • For control wells, dispense 100 nL of 100% DMSO (negative control) or 100 nL of a reference inhibitor solution (positive control).

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of OMP decarboxylase in assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically to yield a robust signal window within a 15-30 minute incubation period.

    • Dispense 5 µL of the enzyme solution to all wells of the 384-well plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Prepare a solution of OMP in assay buffer at a 2X final concentration. The final OMP concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the OMP solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate spectrophotometer and begin kinetic reading of the absorbance at 285 nm every 30 seconds for 20 minutes. The decarboxylation of OMP to UMP results in a decrease in absorbance at this wavelength.

3. Data Analysis:

  • Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Normalize the data to the controls on each plate:

    • Percent inhibition = [1 - (Vo, compound - Vo, background) / (Vo, DMSO - Vo, background)] * 100

    • Vo, compound is the rate in the presence of a test compound.

    • Vo, DMSO is the rate of the uninhibited enzyme (negative control).

    • Vo, background is the rate in the absence of enzyme (if measured).

  • Identify "hit" compounds as those exhibiting a percent inhibition above a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for hit compounds to determine their IC50 values.

Data Presentation: OMP Decarboxylase Inhibitors
InhibitorTarget OrganismKiIC50Inhibition TypeReference
6-Azauridine 5'-monophosphate (AzaUMP)Saccharomyces cerevisiae12 µM-Competitive[3]
1-(5'-phospho-β-D-ribofuranosyl)barbituric acid (BMP)Saccharomyces cerevisiae8.8 pM-Transition State Analog[6]
6-Amino-UMPSaccharomyces cerevisiae840 nM-Competitive[3]
6-Cyano-UMPSaccharomyces cerevisiae29 µM-Competitive[3]

Note: IC50 values are highly dependent on assay conditions, particularly substrate concentration.

Yeast-Based High-Throughput Screening Assay

This cell-based assay provides a secondary screening platform to confirm the activity of hits from the biochemical screen in a cellular context and to identify compounds that may have been missed in the primary screen. This assay leverages the URA3 gene in Saccharomyces cerevisiae, which encodes OMP decarboxylase.[1] A URA3 deficient yeast strain is auxotrophic for uracil (B121893) and cannot grow on media lacking uracil. Expression of a functional OMP decarboxylase (e.g., human ODCase) complements this deficiency, allowing growth. Inhibitors of the expressed OMP decarboxylase will prevent growth in the absence of uracil.

Experimental Protocol: Yeast Growth Inhibition Assay

1. Materials and Reagents:

  • Saccharomyces cerevisiae strain deficient in the endogenous URA3 gene (e.g., BY4741 Δura3).

  • Expression plasmid containing the human OMP decarboxylase gene under the control of an inducible promoter (e.g., GAL1).

  • Yeast synthetic complete (SC) medium lacking uracil (SC-Ura).

  • Yeast synthetic complete (SC) medium.

  • Test compounds dissolved in 100% DMSO.

  • Positive Control Inhibitor (a known cell-permeable OMP decarboxylase inhibitor).

  • 384-well microplates.

  • Microplate reader for measuring optical density (OD600).

2. Assay Procedure:

  • Yeast Culture Preparation:

    • Transform the Δura3 yeast strain with the human OMP decarboxylase expression plasmid.

    • Grow an overnight culture of the transformed yeast in SC-Ura medium containing a non-inducing carbon source (e.g., raffinose).

    • The following day, dilute the culture into fresh SC-Ura medium containing the inducing carbon source (e.g., galactose) to an OD600 of 0.1.

  • Compound Plating and Yeast Inoculation:

    • Dispense 100 nL of test compounds into 384-well plates.

    • Dispense 50 µL of the diluted yeast culture into each well.

    • For cytotoxicity counter-screening, prepare a parallel set of plates using SC medium (containing uracil).

  • Incubation and Growth Measurement:

    • Incubate the plates at 30°C with shaking for 24-48 hours.

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

3. Data Analysis:

  • Calculate the percent growth inhibition for each compound in the SC-Ura plates relative to DMSO controls.

  • Identify hits as compounds that inhibit yeast growth in SC-Ura medium but not in SC medium (to exclude cytotoxic compounds).

  • Perform dose-response experiments for hit compounds to determine their EC50 values for growth inhibition.

Visualizations

HTS_Workflow cluster_primary Primary Screen: Biochemical Assay cluster_secondary Secondary Screen: Yeast-Based Assay Compound_Library Compound Library Compound_Plating Compound Plating (384-well) Compound_Library->Compound_Plating Enzyme_Addition Enzyme Addition (OMP Decarboxylase) Compound_Plating->Enzyme_Addition Substrate_Addition Substrate Addition (OMP) Enzyme_Addition->Substrate_Addition Kinetic_Read Kinetic Reading (Absorbance @ 285 nm) Substrate_Addition->Kinetic_Read Data_Analysis_Primary Data Analysis (% Inhibition) Kinetic_Read->Data_Analysis_Primary Primary_Hits Primary Hits Data_Analysis_Primary->Primary_Hits Compound_Plating_Yeast Compound Plating (384-well) Primary_Hits->Compound_Plating_Yeast Dose-response & Hit Picking Yeast_Culture Yeast Culture (Δura3 + hODCase) Yeast_Inoculation Yeast Inoculation (SC-Ura Medium) Yeast_Culture->Yeast_Inoculation Compound_Plating_Yeast->Yeast_Inoculation Incubation Incubation (30°C, 24-48h) Yeast_Inoculation->Incubation OD_Reading OD600 Reading Incubation->OD_Reading Data_Analysis_Secondary Data Analysis (% Growth Inhibition) OD_Reading->Data_Analysis_Secondary Confirmed_Hits Confirmed Hits Data_Analysis_Secondary->Confirmed_Hits Lead_Optimization Lead_Optimization Confirmed_Hits->Lead_Optimization Lead Optimization

Caption: High-throughput screening workflow for OMP decarboxylase inhibitors.

OMP_Decarboxylase_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase (Target Enzyme) OMP_UMP_reaction OMP->OMP_UMP_reaction UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Inhibitor Inhibitor Inhibitor->OMP_UMP_reaction OMP_UMP_reaction->UMP

Caption: OMP decarboxylase in the de novo pyrimidine biosynthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Orotidylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of orotidylic acid (orotidine 5'-monophosphate, OMP).

Troubleshooting Guide: Low this compound Yield

Low yield in the enzymatic synthesis of this compound can arise from various factors related to the enzyme, substrates, or reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Summary of Potential Issues and Solutions
Observation Potential Cause Recommended Action Quantitative Parameter to Check
No or very low product formation Inactive Orotate Phosphoribosyltransferase (OPRT)Verify enzyme activity using a positive control. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles.Enzyme specific activity (e.g., nmol/min/mg)
Missing essential cofactor (Mg²⁺)Ensure the reaction buffer contains the optimal concentration of MgCl₂.MgCl₂ concentration (typically 2-5 mM)[1][2]
Degraded substrates (Orotic Acid or PRPP)Use fresh or properly stored substrate stocks. Verify the integrity of PRPP, as it is particularly labile.Substrate concentration and purity
Lower than expected yield Suboptimal substrate concentrationsTitrate orotic acid and PRPP concentrations to determine the optimal ratio and concentrations for your specific enzyme and conditions.Km of OPRT for PRPP is ~9.3 µM[1]
Incorrect pH of the reaction bufferPrepare fresh buffer and verify the pH. The optimal pH for OPRT is typically around 8.0.[1]pH of the reaction buffer
Incorrect incubation temperatureEnsure the incubator or water bath is calibrated and set to the optimal temperature for the enzyme (commonly 37°C).[1]Incubation temperature
Presence of inhibitorsEnsure reagents are free from contaminants. If using crude enzyme preparations, consider purification.N/A
Inconsistent results between experiments Inaccurate pipettingCalibrate pipettes and use appropriate sizes for the volumes being dispensed. Prepare a master mix for multiple reactions.N/A
Variation in reagent qualityUse reagents from the same lot for a series of experiments.N/A

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the synthesis of this compound?

A1: The primary enzyme is Orotate Phosphoribosyltransferase (OPRT), also known as OPRTase.[3] It catalyzes the reaction between orotic acid and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to form this compound (OMP) and pyrophosphate.[2][4]

Q2: My OPRT enzyme has low activity. What are the first things I should check?

A2: First, verify the storage conditions of your enzyme; it should be stored at -20°C and protected from frequent freeze-thaw cycles. Second, check the composition and pH of your reaction buffer, ensuring it contains the necessary cofactor, Mg²⁺, at an optimal concentration (typically 2-5 mM).[1][2] Finally, confirm the integrity and concentration of your substrates, especially PRPP, which can degrade over time.

Q3: How can I monitor the progress of the enzymatic reaction?

A3: The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 295 nm, which corresponds to the consumption of orotate.[1][2] Alternatively, fluorometric assays can be used to measure the decrease in orotic acid concentration.[5]

Q4: What are the typical kinetic parameters for OPRT?

A4: The kinetic parameters can vary depending on the source of the enzyme and the specific reaction conditions. For the OPRT domain of a bifunctional enzyme from E. coli, the Km for PRPP has been reported to be approximately 9.3 µM, with a Vmax of 2,994 µM/min/mg of protein.[1]

Q5: Can the product, this compound, inhibit the enzyme?

A5: Yes, product inhibition can occur in enzymatic reactions. While specific studies on OMP inhibition of OPRT are varied, it is a common regulatory mechanism in metabolic pathways. If high concentrations of product are accumulating, this could potentially slow down the reaction rate.

Experimental Protocols

Spectrophotometric Assay for OPRT Activity

This protocol is adapted from established methods for measuring OPRT activity by monitoring the consumption of orotate.[1][2]

Materials:

  • Purified OPRT enzyme or cell lysate containing OPRT

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • Dithiothreitol (DTT) (250 µM)

  • Orotic acid (250 µM)

  • PRPP (250 µM)

  • UV-compatible cuvettes or microplate

  • Spectrophotometer capable of reading at 295 nm with temperature control

Procedure:

  • Prepare the reaction mixture (excluding PRPP) in a total volume of 1 mL per reaction:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 250 µM DTT

    • 250 µM orotic acid

    • 5-50 µL of enzyme solution

  • Incubate the reaction mixture at 37°C for 1 minute to pre-warm.[1]

  • Initiate the reaction by adding 250 µM PRPP.

  • Immediately begin monitoring the decrease in absorbance at 295 nm for up to 3-6 minutes.[1] The rate of decrease is proportional to the OPRT activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of orotate.

Visualizations

Enzymatic Synthesis of this compound

Orotidylic_Acid_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Orotic_Acid Orotic Acid OPRT Orotate Phosphoribosyltransferase (OPRT) Orotic_Acid->OPRT PRPP PRPP PRPP->OPRT OMP This compound (OMP) OPRT->OMP PPi Pyrophosphate (PPi) OPRT->PPi

Caption: Enzymatic conversion of orotic acid and PRPP to this compound.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Verify Enzyme Activity & Storage Start->Check_Enzyme Check_Substrates Assess Substrate Integrity & Concentration Check_Enzyme->Check_Substrates Enzyme OK Contact_Support Consult Further Technical Support Check_Enzyme->Contact_Support Enzyme Inactive Check_Conditions Validate Reaction Conditions (pH, Temp, Cofactors) Check_Substrates->Check_Conditions Substrates OK Check_Substrates->Contact_Support Substrates Degraded Optimize_Concentrations Optimize Substrate Concentrations Check_Conditions->Optimize_Concentrations Conditions OK Check_Conditions->Contact_Support Conditions Suboptimal Purify_Enzyme Consider Enzyme Purification Optimize_Concentrations->Purify_Enzyme No Improvement Success Yield Improved Optimize_Concentrations->Success Purify_Enzyme->Success Purify_Enzyme->Contact_Support No Improvement

Caption: A logical workflow for troubleshooting low product yield.

References

troubleshooting variability in OMP decarboxylase kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orotidine (B106555) 5'-Monophosphate (OMP) Decarboxylase kinetic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during OMP decarboxylase kinetic assays, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I observing high variability or inconsistent results in my OMP decarboxylase kinetic assay?

A1: Variability in OMP decarboxylase assays can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Reagent Preparation and Stability:

    • OMP Solution: The substrate, Orotidine 5'-Monophosphate (OMP), should be prepared fresh for each experiment as it can be unstable over time.[1]

    • Enzyme Solution: The OMP decarboxylase enzyme should be prepared immediately before use and kept in cold deionized water to maintain its activity.[1]

  • Assay Conditions:

    • Temperature and pH: OMP decarboxylase activity is sensitive to temperature and pH. Ensure that the assay buffer is maintained at the optimal pH (typically around 8.0) and a constant temperature (e.g., 30°C or 25°C).[1][2][3][4]

    • Ionic Strength: The ionic strength of the buffer can influence enzyme activity. Some studies have noted differences in kinetic parameters in the presence or absence of salts like NaCl.[2][3][4][5][6]

  • Enzyme Integrity and Concentration:

    • Dimerization: OMP decarboxylase is active as a dimer.[2][5][7][8] Experimental conditions or mutations that disrupt dimer formation will lead to a loss of activity.[2][5]

    • Enzyme Concentration: Ensure accurate and consistent enzyme concentrations across experiments.

  • Lab Assay Methods: Inherent lab assay methods can contribute to errors and variability.[9]

Q2: My enzyme activity is lower than expected. What are the possible causes?

A2: Lower than expected enzyme activity can be attributed to several factors:

  • Sub-optimal Assay Conditions: Verify that the temperature, pH, and buffer composition are optimal for the enzyme.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Always prepare the enzyme solution fresh.[1]

  • Presence of Inhibitors: Contaminants in your reagents or the presence of known inhibitors can reduce enzyme activity. 6-hydroxy uridine (B1682114) monophosphate (BMP) is a potent inhibitor of OMP decarboxylase.[2][10]

  • Incorrect Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. If the concentration is too low, the reaction rate will be suboptimal.

  • Enzyme Purity: The purity of the enzyme preparation can significantly impact its specific activity.

Q3: I am seeing a non-linear reaction rate in my continuous spectrophotometric assay. What could be the reason?

A3: A non-linear reaction rate can indicate a few issues:

  • Substrate Depletion: If the substrate is being rapidly consumed, the reaction rate will decrease over time. Consider using a lower enzyme concentration or a higher initial substrate concentration.

  • Product Inhibition: The product of the reaction, Uridine 5'-Monophosphate (UMP), can sometimes inhibit the enzyme at high concentrations.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over the course of the measurement.

  • Spectrophotometer Issues: Ensure the spectrophotometer is properly calibrated and warmed up. Monitor the absorbance until it is constant before adding the enzyme to start the reaction.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for OMP decarboxylase from various sources to aid in experimental design and data interpretation.

Table 1: Kinetic Parameters for OMP Decarboxylase

Enzyme SourceSubstratekcat (s-1)KM (µM)ConditionsReference
Saccharomyces cerevisiae (mutant Y217A)OMP4.71900pH 7.1, 25°C, 0.105 M NaCl[4]
Bacillus subtilisOMP215-[11]
Saccharomyces cerevisiae (variants)OMP0.5 - 4.2-pH 7.1, 25°C, 0.105 M NaCl[2]

Table 2: Inhibition Constants (Ki) for OMP Decarboxylase Inhibitors

InhibitorKiEnzyme SourceNotesReference
6-aza-UMP12.4 µMBacillus subtilisCompetitive inhibitor[11]
6-cyano-UMP29 µMBacillus subtilisCompetitive inhibitor[11]
6-amino-UMP840 nMBacillus subtilisPotent competitive inhibitor[11]
6-hydroxy UMP (BMP)9 x 10-12 M-High affinity inhibitor[8]
Inorganic phosphate7 x 10-4 MYeastCompetitive inhibitor[2]

Experimental Protocols

Continuous Spectrophotometric Rate Determination of OMP Decarboxylase Activity

This protocol is based on the principle that the conversion of OMP to UMP leads to a decrease in absorbance at a specific wavelength (e.g., 295 nm).[1]

Materials:

  • 30 mM Tris-HCl buffer, pH 8.0 at 30°C[1]

  • 75 mM Magnesium Chloride (MgCl2) solution[1]

  • 18 mM Orotidine 5'-Monophosphate (OMP) solution (prepare fresh)[1]

  • Orotidine-5'-Monophosphate Decarboxylase enzyme solution (prepare fresh in cold deionized water, 30-60 units/ml)[1]

  • Quartz cuvettes

  • Thermostatted spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, pipette the following reagents:

    • 2.50 ml of 30 mM Tris-HCl buffer, pH 8.0

    • 0.30 ml of 75 mM MgCl2 solution

    • 0.10 ml of 18 mM OMP solution

  • Equilibration: Mix the contents of the cuvette by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Baseline Reading: Monitor the absorbance at 295 nm (A295nm) until a constant reading is obtained. This will serve as your baseline.

  • Initiate Reaction:

    • For the Test sample: Add 0.10 ml of the freshly prepared OMP Decarboxylase enzyme solution.

    • For the Blank sample: Add 0.10 ml of deionized water.

  • Data Acquisition: Immediately after adding the enzyme (or water for the blank), mix by inversion and record the decrease in A295nm for approximately 5 minutes.

  • Calculate Reaction Rate: Determine the change in absorbance per minute (ΔA295nm/minute) using the maximum linear rate for both the Test and Blank samples. The rate of the enzymatic reaction is the rate of the Test sample minus the rate of the Blank sample.

Final Assay Concentrations:

In a 3.00 ml reaction mix, the final concentrations are:

  • 25 mM Tris

  • 7.5 mM Magnesium Chloride

  • 0.6 mM Orotidine 5'-Monophosphate

  • 3 - 6 units Orotidine 5'-Monophosphate Decarboxylase

Visualizations

OMP Decarboxylase Catalytic Reaction

OMP_Decarboxylase_Reaction OMP Orotidine 5'-Monophosphate (OMP) UMP Uridine 5'-Monophosphate (UMP) OMP->UMP Decarboxylation CO2 Carbon Dioxide (CO2) Enzyme OMP Decarboxylase

Caption: The enzymatic reaction catalyzed by OMP decarboxylase.

General Experimental Workflow for OMP Decarboxylase Kinetic Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, MgCl2, OMP) Mix_Reagents Mix Assay Components (Buffer, MgCl2, OMP) Prep_Reagents->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution (Fresh, on ice) Add_Enzyme Initiate Reaction with Enzyme Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Baseline Record Baseline Absorbance Equilibrate->Baseline Baseline->Add_Enzyme Record_Data Record Absorbance Change Add_Enzyme->Record_Data Calc_Rate Calculate Initial Rate (ΔA/min) Record_Data->Calc_Rate Det_Kinetics Determine Kinetic Parameters (kcat, Km) Calc_Rate->Det_Kinetics

Caption: A typical workflow for a kinetic assay of OMP decarboxylase.

Troubleshooting Decision Tree for OMP Decarboxylase Assays

Troubleshooting_Tree Start High Variability or Low Activity Check_Reagents Check Reagents Start->Check_Reagents Check_Conditions Check Assay Conditions Start->Check_Conditions Check_Enzyme Check Enzyme Integrity Start->Check_Enzyme Fresh_OMP Was OMP solution prepared fresh? Check_Reagents->Fresh_OMP Fresh_Enzyme Was enzyme solution prepared fresh and kept cold? Fresh_OMP->Fresh_Enzyme Yes Prep_Fresh Prepare fresh reagents Fresh_OMP->Prep_Fresh No Fresh_Enzyme->Prep_Fresh No Fresh_Enzyme->Check_Conditions Yes Temp_pH Is temperature and pH correct and stable? Check_Conditions->Temp_pH Calibrate Calibrate pH meter and thermostat instrument Temp_pH->Calibrate No Temp_pH->Check_Enzyme Yes Enzyme_Conc Is enzyme concentration accurate? Check_Enzyme->Enzyme_Conc Verify_Conc Verify protein concentration Enzyme_Conc->Verify_Conc No Final_Check If issues persist, consider potential inhibitors or instrument malfunction. Enzyme_Conc->Final_Check Yes

Caption: A decision tree for troubleshooting OMP decarboxylase assays.

References

Technical Support Center: Orotidylic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of orotidylic acid (Orotidine 5'-monophosphate, OMP) in solution during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues with this compound stability in your experiments.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in enzymatic assays. OMP degradation due to improper storage.Prepare fresh OMP solutions for each experiment. For stock solutions, aliquot and store at -20°C or -80°C in a suitable buffer (e.g., TE buffer, pH 7.5-8.0). Avoid repeated freeze-thaw cycles.
OMP degradation due to inappropriate buffer pH.Maintain the pH of your OMP solution between 7.0 and 8.0. Acidic conditions (pH < 6) can promote the hydrolysis of the N-glycosidic bond.
OMP degradation due to high temperatures.Prepare and use OMP solutions at room temperature or on ice. Avoid prolonged exposure to elevated temperatures.
Precipitate formation in OMP solution. Low solubility of the free acid form of OMP.Use the more soluble and stable trisodium (B8492382) salt of this compound.[1] If using the free acid, ensure the pH is adjusted to the neutral-alkaline range to facilitate dissolution.
Incompatibility with buffer components.While common biological buffers are generally compatible, high concentrations of certain salts or additives may affect solubility. If precipitation occurs, try a different buffer system or adjust the concentration of buffer components.
Gradual loss of OMP concentration over time in stored solutions. Hydrolysis of the N-glycosidic bond.Store OMP solutions at low temperatures (-20°C or -80°C). For short-term storage (up to a week), 4°C is acceptable if the solution is sterile and buffered at a slightly alkaline pH.
Microbial contamination.Use sterile, nuclease-free water and buffers for preparing OMP solutions. Filter-sterilize the final solution if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The two primary degradation pathways for this compound in solution are the hydrolysis of the N-glycosidic bond and non-enzymatic decarboxylation. However, the rate of non-enzymatic decarboxylation to form uridine (B1682114) monophosphate (UMP) is extremely slow under typical experimental conditions and is generally not a significant concern. The hydrolysis of the N-glycosidic bond, which cleaves the molecule into orotic acid and ribose-5-phosphate, is more likely to occur, particularly under acidic conditions.[2]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly alkaline solutions (pH 7.0-8.0). Acidic conditions (pH below 6.0) can catalyze the hydrolysis of the N-glycosidic bond, leading to degradation.[2]

Q3: What is the recommended temperature for storing this compound solutions?

A3: For long-term storage, it is recommended to store this compound solutions frozen at -20°C or -80°C.[3][4] For short-term storage (a few days to a week), refrigeration at 4°C is acceptable, provided the solution is sterile and properly buffered. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q4: Which is more stable, the free acid or the salt form of this compound?

A4: The salt form, such as this compound trisodium salt, generally exhibits enhanced water solubility and stability in solution compared to the free acid form.[1]

Q5: What type of buffer should I use to dissolve this compound?

A5: A Tris-EDTA (TE) buffer with a pH between 7.5 and 8.0 is a good choice for dissolving and storing this compound, as it helps to maintain a stable pH and chelate any divalent metal ions that could potentially catalyze degradation.[3][4] Other common biological buffers like HEPES or MOPS at a similar pH are also generally suitable.

Q6: Can I use water to dissolve this compound?

A6: While this compound is soluble in water, storing it in unbuffered water is not recommended for long periods. Laboratory-grade water can be slightly acidic, which can contribute to the hydrolysis of the N-glycosidic bond over time. If you must use water, use sterile, nuclease-free water and prepare the solution fresh before each experiment.

Q7: How can I monitor the stability of my this compound solution?

A7: The stability of an this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products (e.g., orotic acid, UMP) would indicate instability.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Materials:

  • This compound trisodium salt

  • Sterile, nuclease-free water

  • 1 M Tris-HCl, pH 8.0, sterile

  • 0.5 M EDTA, pH 8.0, sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • To prepare a 10 mM TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0), combine 100 µL of 1 M Tris-HCl, pH 8.0, and 20 µL of 0.5 M EDTA, pH 8.0, with 9.88 mL of sterile, nuclease-free water.

  • Weigh out the desired amount of this compound trisodium salt in a sterile microcentrifuge tube.

  • Add the appropriate volume of the prepared TE buffer to achieve the desired final concentration (e.g., 100 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC

Objective: To assess the degradation of this compound in a given solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 20 mM potassium phosphate (B84403) buffer, pH 7.0

  • Mobile phase B: Acetonitrile

  • This compound, orotic acid, and uridine monophosphate (UMP) standards

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested. Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase A.

  • Standard Preparation: Prepare a series of known concentrations of this compound, orotic acid, and UMP standards in mobile phase A to generate standard curves.

  • HPLC Analysis:

    • Set the UV detector to monitor at an appropriate wavelength for this compound and its potential degradation products (typically around 260-280 nm).

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample and standards onto the HPLC system.

    • Run a suitable gradient to separate this compound from its potential degradation products (e.g., a linear gradient from 5% to 50% B over 20 minutes).

  • Data Analysis:

    • Identify the peaks for this compound, orotic acid, and UMP based on the retention times of the standards.

    • Quantify the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.

    • Plot the concentration of this compound as a function of time to determine the stability profile.

Visualizations

degradation_pathway OMP This compound (OMP) Hydrolysis Hydrolysis (Acid-catalyzed) OMP->Hydrolysis Major Pathway (under acidic conditions) Decarboxylation Non-enzymatic Decarboxylation (Very Slow) OMP->Decarboxylation Minor Pathway Orotic_Acid Orotic Acid + Ribose-5-Phosphate Hydrolysis->Orotic_Acid UMP Uridine Monophosphate (UMP) Decarboxylation->UMP

Caption: Primary degradation pathways of this compound in solution.

References

challenges in separating Orotidylic acid from its precursors by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of orotidylic acid (OMP) and its precursors. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor retention of this compound and its precursors on my C18 column?

A1: this compound and its precursors, such as orotic acid, are highly polar molecules. Standard C18 columns are nonpolar and thus provide limited retention for such compounds, which can lead to their elution at or near the void volume. To enhance retention, consider the following strategies:

  • Utilize a polar-embedded or aqueous C18 column: These columns are specifically designed to offer better retention for polar analytes and exhibit greater stability in mobile phases with a high aqueous content.[1][2]

  • Employ ion-pairing chromatography: Adding an ion-pairing agent, like tetrabutylammonium (B224687) (TBA) hydrogen sulfate (B86663), to the mobile phase can increase the retention of negatively charged analytes such as this compound on the reversed-phase column.[3][4]

  • Adjust the mobile phase pH: Orotic acid is an acidic compound. By maintaining the mobile phase pH at a low level (e.g., pH 2.2-3.0), it will be in its protonated, less polar form, which increases its retention on a reversed-phase column.[2]

Q2: My peaks for this compound and orotic acid are co-eluting. How can I improve their resolution?

A2: Co-elution of structurally similar compounds is a common challenge. To improve the separation between this compound and orotic acid, you can optimize several chromatographic parameters:

  • Modify the mobile phase gradient: A shallower gradient with a lower concentration of the organic solvent can enhance the resolution of analytes with minor differences in polarity.[3]

  • Adjust the mobile phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes, thereby influencing their retention times and improving separation.[5]

  • Optimize the column temperature: Increasing the column temperature can lower the viscosity of the mobile phase, which may lead to improved chromatographic efficiency and resolution.[4]

  • Consider a different stationary phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity, such as a phenyl or aminopropyl column, might provide the necessary resolution.[5]

Q3: What is the optimal UV detection wavelength for orotic acid and this compound?

A3: The recommended UV detection wavelength for orotic acid is between 278-280 nm.[2][6] This wavelength range offers good sensitivity for orotic acid while minimizing interference from many endogenous compounds typically present in biological samples, leading to an improved signal-to-noise ratio.[2] this compound also absorbs in this region.

Q4: I am observing significant peak tailing for my analytes. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors in HPLC analysis. Here are some common causes and their respective solutions:

  • Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, causing tailing. Using a high-purity, well-end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this issue.[7]

  • Insufficient buffering: An inadequate buffer concentration may not maintain a constant ionization state for the analytes, leading to tailing. Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.[7]

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[7]

  • Column contamination: A buildup of contaminants at the column inlet can cause peak shape issues. Flushing the column with a strong solvent or replacing the guard column may resolve this.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC separation of this compound and its precursors.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Sample degradationEnsure proper sample handling and storage. Prepare fresh samples if necessary.
Injection issueCheck the autosampler for proper operation and ensure the injection loop is completely filled.[9]
Detector malfunctionVerify that the detector lamp is on and that the wavelength is set correctly.
Split Peaks Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase whenever possible.[8][10]
Clogged inlet fritReverse and flush the column. If the problem persists, replace the frit or the column.[8]
Column voidA void at the head of the column can cause peak splitting. Replace the column.[8]
Shifting Retention Times Inconsistent mobile phase preparationPrepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH.[11]
Fluctuating column temperatureUse a column oven to maintain a constant temperature.[4]
Pump issues (inconsistent flow rate)Check the pump for leaks and ensure it is properly primed.[11]
High Backpressure Blockage in the systemSystematically check for blockages, starting from the detector and moving backward to the pump.[8]
Precipitated buffer in the mobile phaseEnsure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[8]
Contaminated column or guard columnFlush the column with a strong solvent or replace the guard column.[8]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound and Precursors

This protocol provides a general framework for the separation of this compound and orotic acid using ion-pair reversed-phase HPLC.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • This compound and orotic acid standards

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add 5 mM TBAHS. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 280 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    15 40
    20 40
    22 5

    | 30 | 5 |

4. Sample Preparation:

  • Dissolve standards and samples in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

  • Filter samples through a 0.45 µm syringe filter before injection.

Visualizations

cluster_pathway Biosynthesis of this compound Orotic_Acid Orotic Acid OMP This compound (OMP) Orotic_Acid->OMP Orotate phosphoribosyltransferase PRPP PRPP PRPP->OMP

Caption: Biosynthesis of this compound from orotic acid and PRPP.

cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of this compound.

cluster_troubleshooting Troubleshooting Poor Resolution Start Poor Resolution? Adjust_Gradient Adjust Gradient? Start->Adjust_Gradient Yes Adjust_pH Adjust pH? Adjust_Gradient->Adjust_pH No Improvement Resolved Peaks Resolved Adjust_Gradient->Resolved Yes Change_Temp Change Temperature? Adjust_pH->Change_Temp No Improvement Adjust_pH->Resolved Yes Change_Column Change Column? Change_Temp->Change_Column No Improvement Change_Temp->Resolved Yes Change_Column->Resolved Yes

References

overcoming poor retention of Orotidylic acid in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Orotidylic acid (Orotidine 5'-monophosphate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the poor retention of this highly polar and anionic compound in reverse-phase chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Question: Why is my this compound peak eluting at or near the void volume on my C18 column?

Answer:

Poor retention of this compound on a standard C18 column is expected due to its physicochemical properties. Several factors contribute to this issue:

  • High Polarity: this compound is a highly polar molecule, characterized by a very low logP value (a measure of lipophilicity).[1] Standard C18 phases are nonpolar and retain analytes primarily through hydrophobic interactions. Highly polar compounds like this compound have a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to minimal retention.[2]

  • Anionic Nature: this compound has multiple acidic functional groups, including a phosphate (B84403) and a carboxylic acid, giving it a net negative charge at typical mobile phase pH values.[3] The silica (B1680970) backbone of many C18 columns can have accessible, negatively charged silanol (B1196071) groups, which will electrostatically repel the anionic this compound, further preventing retention.[4]

Question: My this compound peak is broad and shows significant tailing. What can I do to improve the peak shape?

Answer:

Poor peak shape for polar, acidic compounds like this compound is a common problem in reverse-phase chromatography. The primary causes and potential solutions are outlined below:

  • Secondary Silanol Interactions: Residual silanol groups on the silica surface of the stationary phase can lead to undesirable secondary interactions with the polar functional groups of this compound, causing peak tailing.[5]

    • Solution: Use a modern, high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups. Alternatively, operating the mobile phase at a lower pH (e.g., pH 2.5-3.0) can suppress the ionization of the silanol groups, reducing these secondary interactions.[5]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can lead to peak distortion.[5]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Solution: Try reducing the injection volume or the concentration of the sample.

Question: I'm using an ion-pairing agent, but my retention times are not reproducible. What could be the cause?

Answer:

Inconsistent retention times are a frequent challenge in ion-pair chromatography. Several factors can contribute to this issue:

  • Insufficient Column Equilibration: Ion-pairing reagents need a significant amount of time to adsorb to the stationary phase and establish a stable equilibrium.[6]

    • Solution: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes, or until a stable baseline is achieved) before starting your analytical run.[5] It is also recommended to dedicate a column specifically for ion-pair applications to avoid long equilibration times and potential cross-contamination.[5]

  • Mobile Phase Instability: The concentration of the ion-pairing reagent in the mobile phase must be consistent.

    • Solution: Ensure your mobile phase is well-mixed and that the ion-pairing reagent is fully dissolved. Prepare fresh mobile phase daily to avoid changes in concentration due to evaporation or degradation.

  • Temperature Fluctuations: Changes in column temperature can affect the equilibrium of the ion-pairing reagent with the stationary phase and influence retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

Question: What is the best chromatographic strategy to improve the retention of this compound?

Answer:

There are three primary strategies to enhance the retention of this compound in liquid chromatography:

  • Ion-Pair Reverse-Phase Chromatography (IP-RP): This is a widely used technique for retaining charged, polar analytes on a nonpolar stationary phase. A positively charged ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. This agent forms a neutral ion pair with the anionic this compound, increasing its hydrophobicity and allowing it to be retained on a C18 column.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile).[7] A thin layer of water is adsorbed onto the stationary phase, and polar analytes like this compound are retained through partitioning into this aqueous layer.[8]

  • Mixed-Mode Chromatography: This approach uses a stationary phase with both reverse-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities.[9] This allows for multiple retention mechanisms, providing excellent retention for polar and charged compounds like this compound without the need for ion-pairing reagents.[10]

Question: What are the advantages and disadvantages of each strategy?

Answer:

The choice of chromatographic strategy depends on your specific analytical needs, including the sample matrix and the required sensitivity and throughput.

StrategyAdvantagesDisadvantages
Ion-Pair Reverse-Phase Utilizes common C18 columns; well-established technique.[3]Long column equilibration times; potential for ion suppression in mass spectrometry; ion-pairing reagents can be difficult to completely wash out of the column and HPLC system.[6][11]
HILIC Excellent retention for very polar compounds; compatible with mass spectrometry due to the use of volatile mobile phases.[7]Can have issues with sample solubility in the high-organic mobile phase; retention can be sensitive to the water content of the mobile phase and sample.
Mixed-Mode Provides retention for a wide range of analytes with different polarities and charges; no need for ion-pairing reagents.[9]Method development can be more complex due to the multiple retention mechanisms; columns can be more expensive than standard C18 phases.

Question: Can I use a standard C18 column for this compound analysis?

Answer:

While standard C18 columns are generally not ideal for highly polar compounds, you may achieve some retention by using a highly aqueous mobile phase (e.g., >95% water). However, this can lead to a phenomenon known as "phase collapse" or "dewetting," where the aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, resulting in a dramatic loss of retention.[12] To mitigate this, it is recommended to use an "aqueous C18" or polar-endcapped C18 column, which is specifically designed to be stable in highly aqueous mobile phases.[9] Even with these specialized columns, the use of an ion-pairing agent is often still necessary to achieve adequate retention for this compound.

Experimental Protocols

Protocol 1: Ion-Pair Reverse-Phase HPLC for this compound

This protocol provides a starting point for the analysis of this compound using ion-pair reverse-phase chromatography.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) or similar ion-pairing agent

  • Potassium phosphate monobasic and dibasic for buffer preparation

  • This compound standard

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Aqueous C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, 5 mM TBAHS, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

3. Procedure:

  • Prepare the mobile phases, ensuring the ion-pairing agent and buffer salts are completely dissolved. Filter the mobile phases through a 0.45 µm filter.

  • Install the column and thoroughly flush the HPLC system with the initial mobile phase conditions (100% Mobile Phase A).

  • Equilibrate the column with the initial mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • Prepare this compound standards and samples in Mobile Phase A.

  • Inject the standards and samples and acquire the data.

Protocol 2: HILIC for this compound

This protocol provides a starting point for the analysis of this compound using HILIC.

1. Materials and Reagents:

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Zwitterionic HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95-50% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 260 nm or Mass Spectrometry
Injection Volume 2 µL

3. Procedure:

  • Prepare the mobile phases and filter through a 0.45 µm filter.

  • Install the HILIC column and equilibrate with the initial mobile phase conditions (95% Mobile Phase B) for at least 30 minutes.

  • Prepare this compound standards and samples in a solvent with a high organic content (e.g., 80% acetonitrile in water) to ensure compatibility with the initial mobile phase.

  • Inject the standards and samples and acquire the data.

Visualizations

Orotidylic_Acid_Structure Chemical Structure and Ionization of this compound cluster_structure This compound (OMP) cluster_ionization Ionization States at Different pH OMP_structure OMP_structure pH < pKa1 Predominantly Neutral pKa1 < pH < pKa2 Singly Anionic (-1) pH < pKa1->pKa1 < pH < pKa2 + H+ pH > pKa2 Multiply Anionic (>-2) pKa1 < pH < pKa2->pH > pKa2 + H+ IP_RP_Workflow Ion-Pair Reverse-Phase Chromatography Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase with Ion-Pairing Agent equilibrate Equilibrate Column (60 min) prep_mp->equilibrate prep_sample Prepare Sample in Initial Mobile Phase inject Inject Sample prep_sample->inject equilibrate->inject separate Gradient Elution inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze Troubleshooting_Workflow Troubleshooting Poor Retention of this compound start Poor or No Retention check_method Is the method suitable for polar anions? start->check_method use_ip Implement Ion-Pair, HILIC, or Mixed-Mode Method check_method->use_ip No check_params Check Mobile Phase pH check_method->check_params Yes success Retention Improved use_ip->success check_column Is the column 'Aqueous Compatible'? check_params->check_column pH OK adjust_ph Adjust pH for Ion Suppression or Ion-Pairing check_params->adjust_ph pH Not Optimal check_equilibration Sufficient Equilibration? check_column->check_equilibration Yes change_column Switch to Aqueous C18 or Polar-Endcapped Column check_column->change_column No adjust_ph->success check_equilibration->success Yes increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No change_column->success increase_equilibration->success

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Orotidylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of Orotidylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate results.

Problem 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Causes:

  • Significant Ion Suppression: Co-eluting matrix components can severely suppress the ionization of this compound. Phospholipids (B1166683) are common culprits in biological matrices like plasma and serum.[1]

  • Poor Retention on Reversed-Phase Columns: this compound is a highly polar compound and may exhibit poor retention on traditional C18 columns, eluting with other polar interferences in the void volume.[1][2]

  • Suboptimal Mobile Phase pH: The ionization state of this compound is pH-dependent. An inappropriate mobile phase pH can lead to poor retention and ionization.[1]

  • Analyte Degradation: this compound may be sensitive to certain conditions, leading to degradation and signal loss.

Solutions:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than protein precipitation (PPT) at removing phospholipids and other sources of ion suppression.[1][3]

  • Optimize Chromatography:

    • Use a HILIC or Mixed-Mode Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns are better suited for retaining and separating highly polar compounds like this compound from matrix interferences.[2][4][5]

    • Adjust Mobile Phase pH: For reversed-phase chromatography, maintaining a low mobile phase pH (e.g., using 0.1% formic acid) will suppress the ionization of this compound, increasing its retention.[1]

    • Optimize Gradient Elution: A well-optimized gradient can help separate this compound from the regions of significant ion suppression.[1]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as [1,3-¹⁵N₂]-Orotic acid, will co-elute with this compound and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Secondary Interactions with the Column: Silanol groups on silica-based columns can cause peak tailing for acidic compounds like this compound.

  • Column Overload: Injecting too much sample can lead to peak fronting.[7]

  • Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially in HILIC.[8]

  • Co-elution with an Interfering Compound: A shoulder or split peak may indicate the presence of a co-eluting interference.[1]

Solutions:

  • Use an End-Capped Column or a Column with Low Silanol Activity: These columns minimize secondary interactions.[1]

  • Reduce Sample Concentration or Injection Volume: This can alleviate column overload.[1]

  • Match Injection Solvent to Initial Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.[8]

  • Improve Chromatographic Resolution: Further optimize the mobile phase gradient or consider a different column chemistry to separate the interference from the analyte peak.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[3] this compound, being a polar molecule, is often analyzed using conditions where it may co-elute with other polar endogenous components, making it susceptible to ion suppression.

Q2: How can I detect ion suppression in my assay?

A2: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the MS detector while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of any eluting matrix components indicates ion suppression.

Q3: What is the best sample preparation technique to minimize ion suppression for this compound?

A3: While a simple "dilute and shoot" method can be used for cleaner matrices like urine, for more complex matrices like plasma or serum, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[9] SPE provides a much cleaner extract by effectively removing salts, phospholipids, and other interfering substances.[1][3]

Q4: Which type of chromatography is best suited for this compound analysis to avoid ion suppression?

A4: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating this compound from the bulk of the matrix components that are less polar.[2] This separation reduces the likelihood of co-elution with ion-suppressing agents. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide good retention and selectivity for polar acidic compounds.[5]

Q5: What mobile phase additives are recommended for the LC-MS/MS analysis of this compound?

A5: For reversed-phase LC, adding a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase is common. This helps to protonate this compound, increasing its hydrophobicity and retention.[1] For HILIC, ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used as buffers to control pH and improve peak shape.[10] It is crucial to use high-purity, MS-grade additives to avoid introducing contaminants that can cause background noise and ion suppression.

Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A6: Yes, using a SIL-IS, such as [1,3-¹⁵N₂]-Orotic acid, is highly recommended for the most accurate and precise quantification.[6] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively compensated.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different strategies to minimize ion suppression for acidic analytes like this compound. Note: This data is representative and may not reflect the exact values for this compound in all matrices.

Table 1: Comparison of Sample Preparation Techniques for an Acidic Analyte

Sample Preparation MethodAverage Recovery (%)Average Matrix Effect (%)Relative Standard Deviation (%)
Protein Precipitation (Acetonitrile)95.265.7 (Ion Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate)88.592.35.8
Solid-Phase Extraction (Mixed-Mode Anion Exchange)92.198.63.2
(Data is representative for acidic analytes and highlights the superior performance of SPE in minimizing matrix effects.)[11]

Table 2: Effect of Mobile Phase Additives on Analyte Signal Intensity (Illustrative)

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)Comments
Formic Acid100Good for negative ion mode, aids in protonation for RP-LC.
Acetic Acid85Less acidic than formic acid, may result in slightly lower signal.
Ammonium Formate110Can enhance signal in some cases by forming adducts.
Trifluoroacetic Acid (TFA)<10Strong ion-pairing agent, causes severe signal suppression in MS.[12]
(This table illustrates the significant impact of mobile phase additives on MS signal intensity.)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol describes a general procedure using a mixed-mode anion exchange SPE cartridge for the cleanup of this compound from a plasma sample.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 500 µL of plasma with 500 µL of 2% formic acid and load the mixture onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: "Dilute and Shoot" Method for this compound in Urine

This is a simple and rapid method suitable for high-throughput analysis of this compound in urine samples.

  • Thawing: Thaw frozen urine samples at room temperature.

  • Dilution: Dilute the urine sample 1:20 with an aqueous solution containing 0.1% formic acid. For example, add 50 µL of urine to 950 µL of the formic acid solution.

  • Vortexing: Vortex the diluted sample thoroughly.

  • Filtration/Centrifugation: Filter the diluted sample through a 0.22 µm syringe filter or centrifuge at high speed to pellet any particulates.

  • Injection: Inject the supernatant directly into the LC-MS/MS system.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt Complex Matrix spe Solid-Phase Extraction start->spe Complex Matrix dilute Dilute and Shoot start->dilute Simple Matrix end_prep Clean Extract ppt->end_prep spe->end_prep dilute->end_prep lc LC Separation (HILIC/Mixed-Mode) end_prep->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification (using SIL-IS) data->quant result Final Result quant->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal/No Peak for this compound ion_suppression Ion Suppression? start->ion_suppression poor_retention Poor Retention? start->poor_retention bad_peak_shape Bad Peak Shape? start->bad_peak_shape improve_prep Improve Sample Prep (SPE) ion_suppression->improve_prep optimize_lc Optimize LC (HILIC, pH) ion_suppression->optimize_lc poor_retention->optimize_lc bad_peak_shape->optimize_lc match_solvent Match Injection Solvent bad_peak_shape->match_solvent use_sil_is Use SIL-IS improve_prep->use_sil_is optimize_lc->use_sil_is

Caption: Troubleshooting decision tree for low signal of this compound.

References

Technical Support Center: Orotidylic Acid (OMP) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of orotidylic acid (OMP) from tissue samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in OMP extraction from tissues?

A1: The most critical first step is the rapid and effective quenching of metabolic activity. This is best achieved by snap-freezing the tissue sample in liquid nitrogen immediately after collection. This halts enzymatic processes that could degrade OMP or alter its concentration.[1] Delays in freezing or slow freezing methods can lead to significant changes in the metabolic profile of the tissue.

Q2: Which homogenization method is recommended for tissues prior to OMP extraction?

A2: Mechanical homogenization using a bead beater or a rotor-stator homogenizer is highly recommended for most tissue types. It is crucial to perform homogenization in a pre-chilled lysis buffer and to keep the sample on ice throughout the process to prevent enzymatic degradation due to heating. For tougher tissues, cryogenic grinding of the snap-frozen tissue in liquid nitrogen before homogenization can improve extraction efficiency.

Q3: What type of analytical method is most suitable for quantifying OMP in tissue extracts?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of OMP in complex biological matrices like tissue extracts.[2][3][4] This technique offers high specificity through the use of multiple reaction monitoring (MRM), which minimizes interference from other cellular components.[5] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.[6]

Q4: What is the role of UMP synthase in the context of OMP extraction?

A4: UMP synthase is a bifunctional enzyme in mammals that catalyzes the conversion of orotate (B1227488) to OMP and subsequently OMP to uridine (B1682114) monophosphate (UMP).[7][8] The activity of this enzyme directly impacts the intracellular concentration of OMP. Understanding its function is crucial, especially when studying metabolic disorders like orotic aciduria, which is caused by a deficiency in UMP synthase.[7] Inhibitors of UMP synthase can be used experimentally to increase intracellular OMP levels for easier detection.[9][10]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound (OMP) extraction and analysis.

Low OMP Yield
Potential Cause Recommended Solution
Inefficient Tissue Homogenization Ensure the tissue is thoroughly homogenized. For fibrous tissues, consider cryo-grinding in liquid nitrogen before homogenization. Use a sufficient volume of extraction buffer to ensure complete cell lysis.
OMP Degradation Work quickly and keep samples on ice or at 4°C at all times.[1] Use pre-chilled solvents and tubes. Consider adding phosphatase inhibitors to the extraction buffer to prevent dephosphorylation of OMP.
Incomplete Extraction Perform sequential extractions on the tissue pellet. After the first extraction, add fresh, cold extraction buffer to the pellet, vortex, and centrifuge again. Pool the supernatants from all extractions.
Poor Phase Separation (if using liquid-liquid extraction) Ensure proper mixing of aqueous and organic phases, followed by centrifugation at a sufficient speed and duration to achieve a clear separation of layers.[4]
Suboptimal Elution from Solid-Phase Extraction (SPE) Columns If using SPE for cleanup, ensure the elution buffer is of the correct composition and pH to effectively elute OMP from the column. Consider increasing the elution volume or performing a second elution.
High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the time between tissue collection and snap-freezing for all samples. Ensure all samples are treated identically throughout the extraction process.
Inaccurate Pipetting Use calibrated pipettes and be meticulous with all volume transfers, especially when preparing standards and adding internal standards.
Heterogeneity of Tissue Samples If possible, homogenize a larger piece of tissue to ensure the portion taken for extraction is representative of the whole sample.
Instrumental Instability Before running samples, ensure the LC-MS/MS system is stabilized and calibrated. Run quality control (QC) samples throughout the analytical run to monitor for any drift in instrument performance.
Poor Peak Shape or Signal in LC-MS/MS Analysis
Potential Cause Recommended Solution
Matrix Effects The complexity of the tissue extract can interfere with the ionization of OMP. Dilute the sample to reduce matrix effects. Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE).
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and column temperature. For a polar analyte like OMP, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape than a standard C18 column. Alternatively, a C18 column with an ion-pairing reagent can be effective.[5]
Incorrect Mass Spectrometry Parameters Optimize the cone voltage and collision energy for the specific MRM transition of OMP to ensure maximum signal intensity. Ensure the mass spectrometer is properly calibrated.
Presence of Contaminants Ensure high-purity solvents and reagents are used. Contaminants can interfere with ionization or chromatography.

Experimental Protocols

Protocol: this compound (OMP) Extraction from Mammalian Tissue for LC-MS/MS Analysis

This protocol is a synthesized methodology based on common practices for nucleotide and polar metabolite extraction from tissues.

1. Materials and Reagents

  • Liquid Nitrogen

  • Pre-chilled Mortar and Pestle

  • Bead Beater with Ceramic Beads

  • Refrigerated Centrifuge

  • Extraction Buffer: 80% Methanol (B129727) in water, pre-chilled to -80°C

  • Internal Standard (e.g., ¹³C₅,¹⁵N₂-UMP)

  • LC-MS/MS grade water, methanol, and acetonitrile

  • Formic acid

2. Tissue Collection and Homogenization

  • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen.[1] Store at -80°C until extraction.

  • Weigh the frozen tissue (typically 20-50 mg).

  • In a pre-chilled mortar, grind the frozen tissue into a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled 2 mL tube containing ceramic beads and 1 mL of ice-cold 80% methanol.

3. OMP Extraction

  • Add an appropriate amount of internal standard to each sample.

  • Homogenize the sample using a bead beater for 2 cycles of 30 seconds at a high setting, with a 1-minute rest on ice in between cycles.

  • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the polar metabolites including OMP, and transfer it to a new pre-chilled tube.

  • For maximal recovery, re-extract the pellet with another 500 µL of ice-cold 80% methanol, vortex, centrifuge, and pool the supernatants.

4. Sample Preparation for LC-MS/MS

  • Evaporate the pooled supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining insoluble debris.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

5. LC-MS/MS Analysis

  • LC Column: A HILIC column is recommended for good retention of OMP.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content.

  • Mass Spectrometer: Operate in negative ion mode using electrospray ionization (ESI).

  • MRM Transition for OMP: Monitor the transition from the precursor ion (m/z) to a specific product ion. The exact m/z values should be determined by direct infusion of an OMP standard.

Visualizations

OMP Biosynthesis and UMP Synthase Activity

OMP_Biosynthesis cluster_OPRT OPRT Domain cluster_ODC ODC Domain Orotate Orotate UMPS UMP Synthase Orotate->UMPS PRPP PRPP PRPP->UMPS OMP This compound (OMP) OMP->UMPS UMP Uridine Monophosphate (UMP) UMPS->OMP Orotate Phosphoribosyltransferase UMPS->UMP OMP Decarboxylase

Caption: The bifunctional UMP synthase catalyzes the final two steps of de novo pyrimidine (B1678525) biosynthesis.

Experimental Workflow for OMP Extraction

OMP_Extraction_Workflow Tissue 1. Tissue Collection (Snap-freeze in Liquid N2) Homogenization 2. Homogenization (Bead beater in 80% Methanol) Tissue->Homogenization Extraction 3. Extraction & Protein Precipitation (-20°C for 30 min) Homogenization->Extraction Centrifugation1 4. Centrifugation (14,000 x g, 15 min, 4°C) Extraction->Centrifugation1 Supernatant 5. Collect Supernatant Centrifugation1->Supernatant Evaporation 6. Evaporation (Vacuum Concentrator) Supernatant->Evaporation Reconstitution 7. Reconstitution (50% Methanol) Evaporation->Reconstitution Centrifugation2 8. Final Centrifugation (14,000 x g, 10 min, 4°C) Reconstitution->Centrifugation2 Analysis 9. LC-MS/MS Analysis Centrifugation2->Analysis

Caption: A streamlined workflow for the extraction of this compound (OMP) from tissue samples.

References

dealing with product inhibition in OMP decarboxylase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OMP (Orotidine 5'-Monophosphate) Decarboxylase assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on dealing with product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a standard OMP decarboxylase assay?

A1: OMP decarboxylase catalyzes the conversion of Orotidine (B106555) 5'-Monophosphate (OMP) to Uridine 5'-Monophosphate (UMP) and carbon dioxide (CO₂).[1][2] The most common assay method is a continuous spectrophotometric rate determination.[2] This method relies on the difference in molar absorptivity between the substrate (OMP) and the product (UMP) at a specific wavelength, typically around 285-295 nm. As the reaction proceeds, the absorbance at this wavelength decreases, and the rate of this decrease is proportional to the enzyme's activity.[2][3]

Q2: My reaction rate is linear initially but then slows down and plateaus much earlier than expected, even with sufficient substrate. What could be the cause?

A2: This is a classic sign of product inhibition. The product of the reaction, UMP, can bind to the active site of OMP decarboxylase and act as a competitive inhibitor, preventing the substrate (OMP) from binding and thus slowing down the reaction rate.[4][5] As the concentration of UMP increases over the course of the assay, the inhibitory effect becomes more pronounced, leading to a deviation from linearity.

Q3: How can I confirm that the observed decrease in reaction rate is due to product (UMP) inhibition?

A3: To confirm product inhibition, you can perform the following experiment: set up your standard assay with a fixed, non-saturating concentration of OMP. In parallel reactions, add varying, known concentrations of UMP at the beginning of the reaction (time zero). If the initial reaction velocity decreases as the concentration of added UMP increases, it provides strong evidence for product inhibition.

Q4: What are the main strategies to mitigate the effects of product inhibition in my OMP decarboxylase assay?

A4: There are several strategies you can employ:

  • Measure Initial Velocities: Ensure your rate calculations are based only on the initial, linear phase of the reaction. This phase occurs before a significant concentration of the inhibitory product has accumulated.[6]

  • Use a Coupled Enzyme Assay: Couple the production of UMP to another enzymatic reaction that consumes UMP. This keeps the concentration of UMP low throughout the assay, preventing it from inhibiting OMP decarboxylase. For example, UMP can be converted to UDP by UMP kinase.

  • Reduce Enzyme Concentration: Using a lower concentration of the enzyme will result in a slower rate of product formation, extending the linear phase of the reaction.

  • Optimize Substrate Concentration: While high substrate concentrations are generally used to saturate the enzyme, in the case of competitive product inhibition, increasing the substrate concentration can help to out-compete the inhibitor.[7] However, this must be balanced with substrate inhibition effects if any are present.

  • Continuous Product Removal: In specialized setups like membrane reactors, the product can be continuously removed from the reaction mixture, although this is less common for standard laboratory assays.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Non-linear reaction progress curves (rate decreases over time) Product (UMP) Inhibition: Accumulation of UMP competitively inhibits the enzyme.1. Calculate the rate only from the initial linear portion of the curve (typically the first 5-10% of substrate conversion).2. Reduce the enzyme concentration to slow down product formation.3. Implement a coupled assay to continuously remove UMP.
Low overall activity or rapid signal decay Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition.Verify that the assay conditions match the optimal parameters for your specific OMP decarboxylase. A common condition is pH 8.0 at 30°C.[2]
Inconsistent results between replicates Pipetting Errors or Reagent Instability: Inaccurate dispensing of enzyme or substrate; degradation of OMP.1. Use calibrated pipettes and proper technique.2. Prepare the OMP solution fresh for each experiment as it can be unstable.[2]3. Ensure all reagents are properly thawed and mixed before use.
High background signal or "blank" reaction rate Non-enzymatic degradation of OMP or contaminated reagents. 1. Run a "no-enzyme" control to measure the rate of spontaneous OMP degradation under your assay conditions.2. Subtract the blank rate from your experimental rates.3. Use high-purity water and reagents.

Quantitative Data Summary

The kinetic parameters of OMP decarboxylase can vary depending on the source organism and experimental conditions. The following tables provide a summary of relevant kinetic and inhibition constants found in the literature.

Table 1: Kinetic Constants for OMP Decarboxylase

Enzyme SourceSubstrateKM (µM)kcat (s⁻¹)Reference
Saccharomyces cerevisiaeOMP-39[8]
Methanothermobacter thermautotrophicusOMP-4[9]
YeastOMP521[10]

Table 2: Inhibition Constants (Ki) for OMP Decarboxylase Inhibitors

InhibitorEnzyme SourceKiInhibition TypeReference
6-azauridine 5'-monophosphate (6-aza-UMP)Yeast12.4 µMCompetitive[10]
6-cyanouridine 5'-monophosphate (6-cyano-UMP)Yeast29 µMCompetitive[10]
6-aminouridine 5'-monophosphate (6-amino-UMP)Yeast840 nMCompetitive[10]
6-hydroxyuridine 5'-monophosphate (BMP)B. subtilis9 x 10⁻¹² M-[4]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for OMP Decarboxylase Activity

This protocol is adapted from standard procedures for monitoring the decarboxylation of OMP.[2]

Principle: The reaction is monitored by following the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

Reagents:

  • Assay Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C.

  • MgCl₂ Solution: 75 mM Magnesium Chloride.

  • OMP Stock Solution: 18 mM Orotidine 5'-Monophosphate, prepared fresh in deionized water.

  • Enzyme Solution: OMP Decarboxylase diluted in cold deionized water to a suitable concentration (e.g., 30-60 units/mL).

Procedure:

  • Set up a reaction mixture in a quartz cuvette. For a 3.00 mL final volume, the final concentrations should be 25 mM Tris, 7.5 mM MgCl₂, and 0.6 mM OMP.[2]

    • Add 2.50 mL of Assay Buffer.

    • Add 0.30 mL of MgCl₂ Solution.

    • Add 0.10 mL of OMP Stock Solution.

  • Prepare a blank cuvette with the same components, but plan to add 0.10 mL of deionized water instead of the enzyme solution.

  • Mix the contents of the cuvettes by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 295 nm (A₂₉₅) until a stable baseline is achieved.

  • To the blank cuvette, add 0.10 mL of deionized water. To the sample (test) cuvette, add 0.10 mL of the Enzyme Solution.

  • Immediately mix by inversion and start recording the decrease in A₂₉₅ over time for approximately 5 minutes.

  • Determine the maximum linear rate (ΔA₂₉₅/minute) for both the test and the blank.

  • Calculate the enzyme activity after correcting for the blank rate. One unit is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.[2]

Visualizations

OMP Decarboxylase Reaction Pathway

OMP_Decarboxylase_Reaction OMP Orotidine 5'-Monophosphate (OMP) Enzyme OMP Decarboxylase OMP->Enzyme UMP Uridine 5'-Monophosphate (UMP) CO2 Carbon Dioxide (CO2) Enzyme->UMP Enzyme->CO2

Caption: The enzymatic reaction catalyzed by OMP decarboxylase.

Mechanism of Competitive Product Inhibition

Product_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (OMP) S->ES + S_competes Competes with ES->E + P Product (UMP) ES->P I Inhibitor (UMP) E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI I->EI +

Caption: Competitive inhibition of OMP decarboxylase by its product, UMP.

Troubleshooting Workflow for Non-Linear Kinetics

Troubleshooting_Workflow Start Assay shows non-linear kinetics CheckLinearity Is the initial phase of the reaction linear? Start->CheckLinearity UseInitialRate Calculate rate ONLY from the initial linear phase CheckLinearity->UseInitialRate Yes SuspectInhibition Product inhibition is likely CheckLinearity->SuspectInhibition No UseInitialRate->SuspectInhibition ConfirmInhibition Confirm with UMP addition experiment SuspectInhibition->ConfirmInhibition Mitigate Mitigate Inhibition ConfirmInhibition->Mitigate Confirmed Option1 Reduce [Enzyme] Mitigate->Option1 Option2 Use a coupled assay Mitigate->Option2 Option3 Optimize [Substrate] Mitigate->Option3 End Linear and reliable kinetics achieved Option1->End Option2->End Option3->End

Caption: A logical workflow for troubleshooting non-linear reaction kinetics.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution and analysis of orotidylic acid (orotidine 5'-monophosphate, OMP) and related metabolites, such as orotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in separating orotic acid and this compound?

A1: The primary challenges stem from the high polarity of these compounds, making them difficult to retain on standard reversed-phase chromatography columns like C18.[1] This can lead to issues such as poor retention, peak tailing, and co-elution with other polar interfering compounds from the biological matrix.[1] For mass spectrometry-based detection, ion suppression from co-eluting matrix components like phospholipids (B1166683) is a significant hurdle.[1]

Q2: How can I improve the retention of orotic acid and OMP on a reversed-phase HPLC column?

A2: To enhance retention of these polar analytes, consider the following strategies:

  • Column Selection: Utilize columns designed for polar analytes, such as polar-embedded or aqueous C18 columns.[1]

  • Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of the analytes to keep them in their less polar, protonated form. A pH range of 2.2-3.0 is often effective for orotic acid.[1]

  • Mobile Phase Composition: Avoid using a 100% aqueous mobile phase. A small percentage of organic solvent can improve peak shape and retention stability.[1]

Q3: What is the optimal UV detection wavelength for orotic acid?

A3: The optimal UV detection wavelength for orotic acid is approximately 278-280 nm.[1][2] Using this higher wavelength range helps to minimize interference from endogenous species commonly found in biological samples, thereby improving the signal-to-noise ratio and selectivity.[1]

Q4: How can I mitigate matrix effects in LC-MS/MS analysis?

A4: Matrix effects, such as ion suppression or enhancement, can be addressed through several approaches:

  • Enhanced Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.[1]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes of interest from the regions where significant ion suppression occurs.[1]

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., ¹⁵N₂-orotic acid) to compensate for matrix effects.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound and related metabolites.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor or No Retention Analyte is too polar for the column; Inappropriate mobile phase (e.g., 100% aqueous).[1]Use a polar-embedded or aqueous C18 column; Lower the mobile phase pH (e.g., to 2.2-3.0); Ensure a small amount of organic solvent is present in the mobile phase.[1]
Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH; Column overload.[1][3]Use a high-purity, end-capped C18 column; Lower the mobile phase pH; Reduce the sample concentration or injection volume.[1]
Peak Splitting or Shoulders Co-elution of an interfering compound; Mismatch between sample solvent and mobile phase; Void or contamination at the head of the column.[1]Optimize the gradient to better separate peaks; Dissolve the sample in the mobile phase or a weaker solvent; Flush the column with a strong solvent or replace the guard/analytical column if necessary.[1]
Broad Peaks Change in mobile phase composition or flow rate; Column degradation; Excessive sample load.[3][4]Prepare fresh mobile phase and ensure a consistent flow rate; Replace the column if it's old or has been used extensively; Reduce the amount of sample injected onto the column.[3][4]
Ghost Peaks Contamination in the HPLC system; Carryover from a previous injection.[1]Use high-purity solvents and additives; Implement a robust needle wash protocol; Include a sufficient wash step in your gradient program.[1]
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression/Enhancement Co-eluting endogenous compounds from the matrix (e.g., phospholipids) interfering with ionization.[1]Improve sample cleanup using SPE or LLE; Optimize chromatographic separation to move the analyte peak away from suppression zones; Use a stable isotope-labeled internal standard.[1]
Low Signal Intensity Poor ionization of the analyte; Suboptimal mass spectrometer settings.Optimize source parameters (e.g., temperature, gas flows, voltage); Select the most abundant and stable precursor and product ions for MRM transitions.
Inconsistent Results Variations in sample preparation; Instability of the LC-MS system.Ensure consistent sample handling and preparation; Regularly check system suitability to ensure consistent performance.

Experimental Protocols

Protocol 1: Determination of Orotic Acid in Milk by UFLC-DAD

This protocol is adapted from a method for the determination of orotic acid in milk samples using ultra-fast liquid chromatography with a photodiode array detector.[2][5]

1. Sample Preparation:

  • Mix milk samples with acetonitrile (B52724) (1:1, v/v).[5]

  • Centrifuge the mixture at 4°C.[5]

  • Take 1 mL of the supernatant and add 9 mL of ultrapure water.[5]

  • The resulting solution is ready for injection into the UFLC-DAD system.[5]

2. Chromatographic Conditions:

  • System: Ultra-Fast Liquid Chromatograph (UFLC) with a photodiode array detector (DAD).[2]

  • Columns: Two Kinetex C18 columns (1.7 µm, 150 mm × 2.1 mm) connected in series, with a C18 guard column.[2][5]

  • Column Temperature: 35°C.[2][5]

  • Mobile Phase: A binary gradient elution program using 0.02 M NaH₂PO₄ buffered to pH 2.2 as solvent A.[2]

  • Detection: UV detection at 278 nm.[2][5]

3. Data Analysis:

  • Quantify orotic acid based on the peak area at 278 nm, using a calibration curve prepared from orotic acid standards.[2]

Visualizations

Pyrimidine (B1678525) Biosynthesis Pathway

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Synthesis Orotate Orotic Acid OMP This compound (OMP) Orotate->OMP Orotate phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP decarboxylase

Caption: De novo pyrimidine biosynthesis pathway showing the conversion of orotic acid to UMP.

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Problem with Chromatogram (e.g., poor resolution, peak tailing) Check_System Check System Parameters (Pressure, Flow Rate, Temperature) Start->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Check_Column Check Column (Age, Contamination, Correct Type) Start->Check_Column Check_Sample Check Sample (Solvent, Concentration) Start->Check_Sample Optimize_Method Optimize Method (Gradient, pH, Column) Check_System->Optimize_Method Check_Mobile_Phase->Optimize_Method Check_Column->Optimize_Method Check_Sample->Optimize_Method Resolved Problem Resolved Optimize_Method->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting Poor Cell Growth in URA3 Auxotrophic Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor cell growth in URA3 auxotrophic yeast strains.

Frequently Asked Questions (FAQs)

Q1: My ura3 mutant yeast strain is growing poorly or not at all on minimal medium lacking uracil (B121893). What are the possible causes?

Several factors can contribute to this issue:

  • Incomplete Media Supplementation: Ensure that the synthetic complete (SC) or synthetic defined (SD) medium is properly supplemented with all necessary amino acids and nutrients, with the specific omission of uracil (SC-Ura or SD-Ura).

  • Contamination: The culture may be contaminated with another microorganism. Streak the culture on a YPD plate to check for uniform colony morphology.

  • Incorrect Strain: Verify the genotype of your yeast strain to confirm it is indeed a ura3 auxotroph. This can be done by checking for growth on plates containing 5-Fluoroorotic Acid (5-FOA), as URA3+ cells are sensitive to 5-FOA.[1][2]

  • Spontaneous Reversion: Although rare, the ura3 mutation could have reverted to a functional URA3 gene.

  • General Poor Health of the Yeast Stock: If the yeast stock is old or has been stored improperly, its viability may be compromised. It is advisable to use a fresh stock or re-streak from a frozen glycerol (B35011) stock.

Q2: I am seeing unexpected growth of my ura3 strain on medium lacking uracil. What could be the reason?

This phenomenon, often referred to as "leaky" growth, can be caused by:

  • Media Contamination: The most common reason is uracil contamination in the media components, such as the yeast nitrogen base (YNB) or amino acid dropout mix.[3] It is crucial to use high-quality reagents.

  • Leaky ura3 Allele: Some ura3 alleles are "leaky," meaning they retain a low level of URA3 enzyme activity, which can be sufficient for slow growth in the absence of uracil.[4]

  • Cross-feeding: If multiple strains are grown on the same plate, some strains might release nutrients that can support the growth of the ura3 auxotroph.

  • Suppresser Mutations: A mutation in another gene could potentially suppress the ura3 phenotype, allowing for growth without uracil.

Q3: When performing a 5-FOA selection to select for ura3 mutants, I am getting a high number of background colonies. What should I do?

High background on 5-FOA plates can be due to several factors:

  • Suboptimal 5-FOA Concentration: The concentration of 5-FOA is critical. If it's too low, it may not effectively kill all URA3+ cells.[5] The standard concentration is typically 1 g/L, but this may need to be optimized for your specific strain.[6]

  • Media Composition: 5-FOA selection is most effective at a low pH.[5][6] Using rich media like YPD is not recommended as it contains uracil, which counteracts the toxic effect of 5-FOA.[5][6]

  • Spontaneous Mutations: A high frequency of spontaneous ura3 mutants can lead to a high background. Plating a lower density of cells can help in isolating distinct colonies.[6]

  • Incomplete Plasmid Loss: If you are selecting for the loss of a URA3-containing plasmid, ensure the cells have been grown in non-selective media for a sufficient number of generations to allow for plasmid segregation before plating on 5-FOA.[5][7]

Q4: My known ura3 cells are not growing on 5-FOA plates. What is happening?

The lack of growth of true ura3 mutants on 5-FOA plates can be due to:

  • Excessive 5-FOA Concentration: While a sufficient concentration is needed for selection, an excessively high concentration can be toxic even to ura3 mutants.[5]

  • Media pH: An improperly low pH, while generally enhancing 5-FOA activity, could inhibit the growth of your specific yeast strain.[5]

  • Absence of Uracil: 5-FOA plates should be supplemented with a small amount of uracil (e.g., 50 mg/L) to support the growth of the desired ura3 cells, which are now auxotrophic for uracil.[2][6][8]

Troubleshooting Guides

Guide 1: Poor or No Growth on SC-Ura Medium

This guide provides a systematic approach to troubleshoot poor or no growth of your ura3 auxotrophic yeast strain on synthetic complete medium lacking uracil.

Troubleshooting Workflow

PoorGrowthTroubleshooting Start Poor or No Growth on SC-Ura CheckMedia 1. Verify Media Preparation - Correct dropout mix? - All supplements added? - Freshly prepared? Start->CheckMedia CheckStrain 2. Confirm Strain Genotype - Check original stock - Verify with 5-FOA plate CheckMedia->CheckStrain Media OK CheckContamination 3. Test for Contamination - Streak on YPD - Microscopy CheckStrain->CheckContamination Strain Correct CheckViability 4. Assess Cell Viability - Use fresh culture - Check frozen stock CheckContamination->CheckViability No Contamination Resolution Problem Resolved CheckViability->Resolution Cells Viable

Caption: A workflow for troubleshooting poor yeast growth.

Guide 2: Unexpected Growth (Leaky Phenotype) on SC-Ura Medium

This guide helps to identify the cause of unexpected growth of a ura3 strain on medium lacking uracil.

Logical Relationship Diagram

LeakyGrowth LeakyGrowth Unexpected Growth on SC-Ura MediaContamination Media Contamination (Uracil in YNB or dropout mix) LeakyGrowth->MediaContamination LeakyAllele Leaky ura3 Allele (Residual enzyme activity) LeakyGrowth->LeakyAllele CrossFeeding Cross-Feeding (Nutrient sharing between colonies) LeakyGrowth->CrossFeeding SuppressorMutation Suppressor Mutation (Genetic suppression of ura3 phenotype) LeakyGrowth->SuppressorMutation

Caption: Potential causes of a leaky URA3 phenotype.

Data Presentation

Table 1: Common Media Compositions for URA3 Selection
Media TypeKey ComponentsPurpose
SC-Ura Synthetic Complete medium lacking uracilPositive selection for cells containing a functional URA3 gene.
SC+Ura Synthetic Complete medium with uracilNon-selective growth of both URA3+ and ura3- cells.[7]
YPD Yeast Extract Peptone Dextrose (Rich medium)General non-selective growth. Not suitable for 5-FOA selection.[6]
5-FOA SC medium with 5-Fluoroorotic Acid (typically 1 g/L) and supplemental uracil (e.g., 50 mg/L)Negative selection against cells with a functional URA3 gene.[2][5][6][7]

Experimental Protocols

Protocol 1: Preparation of 5-FOA Selection Plates

This protocol outlines the steps for preparing synthetic complete (SC) medium plates containing 5-FOA for the counter-selection of URA3+ cells.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate

  • Ammonium sulfate

  • Glucose (Dextrose)

  • Amino acid dropout mix lacking uracil

  • Uracil

  • 5-Fluoroorotic Acid (5-FOA)

  • Bacteriological Agar

  • Sterile water

  • Sterile petri dishes

Procedure:

  • Prepare the base medium: In a 2L flask, combine the following for 1L of medium:

    • 1.7 g YNB without amino acids and ammonium sulfate

    • 5 g Ammonium sulfate

    • 20 g Glucose

    • Appropriate amount of amino acid dropout mix lacking uracil

    • 20 g Agar

    • Add distilled water to 900 mL.

  • Autoclave: Autoclave the mixture for 20 minutes on a liquid cycle.

  • Cool down: Place the autoclaved medium in a 55-60°C water bath to cool.

  • Prepare supplements: In a separate sterile container, dissolve:

    • 1 g 5-FOA in 10 mL DMSO (or prepare an aqueous stock and filter-sterilize).

    • 50 mg Uracil in 10 mL sterile water.

  • Add supplements: Once the medium has cooled to ~55°C, aseptically add the filter-sterilized 5-FOA and uracil solutions.

  • Pour plates: Swirl gently to mix and pour the plates in a sterile environment.

  • Storage: Store the plates protected from light at 4°C. It is recommended to use them within a few weeks.[5]

Protocol 2: Verification of ura3 Mutant Phenotype

This protocol is used to confirm the genotype of colonies that have undergone selection.

Procedure:

  • Isolate colonies: Pick individual colonies from the 5-FOA selection plate.

  • Replica plate: Patch or streak the isolated colonies onto the following three types of plates:

    • A rich medium plate (e.g., YPD) to confirm viability.[5]

    • A minimal medium plate lacking uracil (SC-Ura) to check for the ura3- phenotype.[5]

    • A fresh 5-FOA plate to confirm 5-FOA resistance.[5]

  • Incubate: Incubate the plates at 30°C for 2-3 days.

  • Analyze results: True ura3- mutants will exhibit the following growth pattern:

    • Growth on YPD.

    • No growth on SC-Ura.

    • Growth on 5-FOA.

Signaling Pathways and Workflows

URA3 Pyrimidine (B1678525) Biosynthesis Pathway and 5-FOA Action

The URA3 gene encodes orotidine-5'-phosphate (OMP) decarboxylase, an enzyme that catalyzes a key step in the de novo synthesis of pyrimidine ribonucleotides.[1][9] In the presence of 5-FOA, the URA3 enzyme converts it into the toxic compound 5-fluorouracil, which leads to cell death.[1][2] This forms the basis for negative selection.

URA3_Pathway cluster_URA3_plus URA3+ Cell cluster_ura3_minus ura3- Cell OMP Orotidine-5'-phosphate (OMP) URA3_enzyme URA3 (OMP decarboxylase) OMP->URA3_enzyme UMP Uridine monophosphate (UMP) URA3_enzyme->UMP Toxic_product 5-Fluorouracil (Toxic) URA3_enzyme->Toxic_product Growth Growth on -Ura medium UMP->Growth FOA 5-Fluoroorotic Acid (5-FOA) FOA->URA3_enzyme Cell_death Cell Death Toxic_product->Cell_death OMP_minus Orotidine-5'-phosphate (OMP) URA3_minus non-functional ura3 OMP_minus->URA3_minus No_UMP No UMP synthesis URA3_minus->No_UMP No_conversion No conversion to toxic product URA3_minus->No_conversion No_Growth No Growth on -Ura medium No_UMP->No_Growth FOA_minus 5-Fluoroorotic Acid (5-FOA) FOA_minus->URA3_minus Growth_FOA Growth on 5-FOA medium No_conversion->Growth_FOA

Caption: URA3 pathway and 5-FOA mechanism of action.

References

Technical Support Center: Optimizing Buffer Conditions for OMP Decarboxylase Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining the stability of Orotidine (B106555) 5'-monophosphate (OMP) decarboxylase.

Frequently Asked Questions (FAQs)

???+ question "What is the optimal pH for OMP decarboxylase activity and stability?" OMP decarboxylase generally exhibits maximum activity at a neutral pH. For instance, the V/K vs. pH profile for Bacillus subtilis OMP decarboxylase shows a maximum at pH 7.0.[1] Kinetic studies on yeast OMP decarboxylase are also commonly performed at pH 7.1 in MOPS buffer.[2][3] While optimal activity and stability are often correlated, the ideal pH for long-term stability should be determined empirically, as deviations from the activity optimum can sometimes enhance storage longevity.

???+ question "Why is my OMP decarboxylase precipitating, and how can I prevent it?" Protein precipitation is a common issue arising from suboptimal buffer conditions that lead to aggregation. Key factors include:

  • pH near the isoelectric point (pI): At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation. Ensure your buffer pH is at least one unit away from the enzyme's theoretical pI.
  • Low Ionic Strength: Insufficient salt concentration can fail to shield surface charges, leading to aggregation.
  • Absence of Stabilizers: Additives like glycerol (B35011), sugars, or the product UMP can be crucial for stability. For B. subtilis OMP decarboxylase, the presence of its product, UMP, was found to be essential to preserve solubility and activity.[1]

???+ question "What are common additives to include in a storage buffer for OMP decarboxylase?" Common stabilizing additives for enzymes include:

  • Glycerol or Sugars: These polyols act as cryoprotectants and stabilizing agents by promoting the hydration of the protein.[4] A concentration of 10-50% (v/v) glycerol is often effective.
  • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are included to prevent the oxidation of cysteine residues and the formation of intermolecular disulfide bonds that can lead to aggregation.[1]
  • Product/Ligand: The presence of the product, UMP, has been shown to be critical for the stability of B. subtilis OMP decarboxylase.[1]

???+ question "What is a good starting point for a storage buffer for OMP decarboxylase?" Based on purification protocols for B. subtilis OMP decarboxylase, a good starting buffer for stability screening would be 20 mM Tris-HCl, pH 7.8, with 2 mM β-mercaptoethanol and 10 mM UMP .[1] Another reported buffer used during purification that supported solubility is 50 mM sodium phosphate (B84403), pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, and 2 mM 2-mercaptoethanol .[1]

Troubleshooting Guides

Issue 1: Protein Precipitation or Aggregation
Symptom Possible Cause Troubleshooting Steps
Visible precipitation after purification or during storage. Suboptimal buffer pH, ionic strength, or lack of stabilizers.1. Verify pH: Ensure the buffer pH is at least 1 unit away from the enzyme's pI. The optimal pH for OMP decarboxylase activity is ~7.0.[1] 2. Adjust Ionic Strength: Titrate NaCl concentration (e.g., 50 mM, 150 mM, 300 mM) to find the optimal level that prevents aggregation. 3. Add Stabilizers: Include 10-20% glycerol and a reducing agent like 1-5 mM DTT or β-ME. For OMP decarboxylase, critically, add its product, UMP (e.g., 10 mM), which is known to enhance its solubility.[1]
Cloudiness or opalescence in the enzyme solution. Formation of soluble aggregates.1. Perform Dynamic Light Scattering (DLS): To confirm the presence and size distribution of aggregates. 2. Screen Additives: Use a Thermal Shift Assay (TSA) to screen a panel of additives (sugars, amino acids, detergents at low concentrations) for their ability to increase the melting temperature (Tm), indicating enhanced stability.
Loss of activity over time without visible precipitation. Enzyme denaturation or subtle aggregation.1. Optimize Storage Temperature: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. 2. Include Cryoprotectants: Ensure the storage buffer contains at least 20% glycerol. 3. Check for Proteolysis: Run an SDS-PAGE to check for protein degradation. If observed, add protease inhibitors during purification.

Data Presentation: Buffer Components for Enzyme Stability

The following tables summarize the effects of various buffer components on enzyme stability. While specific quantitative data for OMP decarboxylase is limited, these tables provide general guidelines based on established principles of protein stabilization.

Table 1: Effect of pH and Buffer Type on Enzyme Stability
Buffer Component Typical Concentration Range Effect on Stability Notes for OMP Decarboxylase
pH 6.0 - 8.5Crucial for maintaining the native protein structure and surface charge.Optimal activity is around pH 7.0.[1] Buffers like Tris-HCl, HEPES, and MOPS are commonly used.[1][2][3][5]
Tris-HCl 20 - 100 mMWidely used, but its pKa is temperature-dependent.A buffer of 20 mM Tris-HCl at pH 7.8 was used for storing B. subtilis OMP decarboxylase.[1]
Phosphate 20 - 100 mMGood buffering capacity around neutral pH.50 mM sodium phosphate at pH 8.0 was used in a purification step for B. subtilis OMP decarboxylase.[1]
MOPS 20 - 50 mMOften used in kinetic assays due to its stability.Used at pH 7.1 for kinetic assays of yeast OMP decarboxylase.[2][3]
Table 2: Effect of Salts and Additives on Enzyme Stability
Additive Typical Concentration Range Effect on Stability Notes for OMP Decarboxylase
NaCl 50 - 500 mMShields surface charges to prevent aggregation. High concentrations can be destabilizing.300 mM NaCl was used in a purification buffer for B. subtilis OMP decarboxylase.[1] Kinetic assays on the yeast enzyme used ~100 mM NaCl.[2][3]
Glycerol 10 - 50% (v/v)Stabilizes by promoting protein hydration and acts as a cryoprotectant.10% glycerol was included in a purification buffer for B. subtilis OMP decarboxylase.[1]
UMP (Uridine Monophosphate) 1 - 50 mMProduct of the reaction; its binding can stabilize the enzyme's active site.Essential for the solubility and activity of B. subtilis OMP decarboxylase.[1]
DTT / β-Mercaptoethanol 1 - 10 mMReducing agents that prevent the formation of incorrect disulfide bonds.2 mM β-mercaptoethanol was used in buffers for B. subtilis OMP decarboxylase.[1]
Amino Acids (e.g., Arginine, Glycine) 50 - 500 mMCan suppress aggregation and increase solubility.General protein stabilizers; their specific effect on OMP decarboxylase needs to be empirically determined.

Experimental Protocols

Protocol 1: Buffer Screening using Thermal Shift Assay (TSA)

This protocol outlines a method to screen for optimal buffer conditions by measuring the melting temperature (Tm) of OMP decarboxylase. An increase in Tm indicates greater thermal stability.

Materials:

  • Purified OMP decarboxylase

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument

  • Buffer stocks (e.g., Tris, HEPES, Phosphate at various pH values)

  • Additive stocks (e.g., NaCl, glycerol, UMP, DTT)

Methodology:

  • Prepare Protein-Dye Mix: Dilute the SYPRO Orange dye to a 50x working stock in water. Prepare a mix of OMP decarboxylase and the 50x dye stock. The final protein concentration should be in the range of 2-5 µM, and the final dye concentration should be 5x.

  • Prepare Buffer Plate: In a 96-well plate, prepare a matrix of buffer conditions. For example, vary the pH of a 50 mM Tris buffer from 6.0 to 8.5 in columns, and vary the NaCl concentration from 50 mM to 500 mM in rows.

  • Assemble Reaction: Add the protein-dye mix to each well of the buffer plate. The final volume in each well should be consistent (e.g., 20-25 µL).

  • Run Melt Curve: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. Identify the buffer conditions that result in the highest Tm.

Protocol 2: Thermodynamic Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of its stability.

Materials:

  • Purified OMP decarboxylase (0.5 - 1.0 mg/mL)

  • Matching buffer for dialysis

  • DSC instrument

Methodology:

  • Sample Preparation: Dialyze the purified OMP decarboxylase extensively against the buffer to be tested. The dialysis buffer will be used as the reference. Ensure the final protein concentration is accurately determined.

  • Instrument Setup: Equilibrate the DSC instrument. Load the protein sample into the sample cell and the matching dialysis buffer into the reference cell.

  • Perform Scan: Heat the cells at a constant rate (e.g., 60°C/hour) over a temperature range that covers the entire unfolding transition (e.g., 20°C to 100°C).

  • Data Analysis: After subtracting the reference scan from the sample scan, the resulting thermogram shows the heat capacity change as a function of temperature. The peak of the thermogram corresponds to the Tm. The area under the peak is the calorimetric enthalpy (ΔH) of unfolding. Compare the Tm and ΔH values obtained in different buffer conditions to determine the most stabilizing formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation P Purified OMP Decarboxylase TSA Thermal Shift Assay (TSA) (96-well format) P->TSA B Buffer & Additive Stock Solutions B->TSA Tm Identify Conditions with Highest Tm TSA->Tm High-throughput Screening DSC Differential Scanning Calorimetry (DSC) Tm->DSC Select Lead Conditions Thermo Thermodynamic Parameters (ΔH, ΔG) DSC->Thermo In-depth Analysis

Caption: Workflow for optimizing OMP decarboxylase buffer conditions.

logical_relationship cluster_additives Examples of Additives Buffer Optimal Buffer Conditions pH pH ≈ 7.0 (away from pI) Buffer->pH Ionic Ionic Strength (e.g., 150 mM NaCl) Buffer->Ionic Additives Stabilizing Additives Buffer->Additives Stability Enhanced OMP Decarboxylase Stability Buffer->Stability Glycerol Glycerol (10-20%) Additives->Glycerol UMP UMP (Product) Additives->UMP DTT DTT (Reducing Agent) Additives->DTT Aggregation Reduced Aggregation & Precipitation Stability->Aggregation Activity Maintained Catalytic Activity Stability->Activity

Caption: Key factors contributing to OMP decarboxylase stability.

References

Validation & Comparative

Orotidylic Acid: A Comparative Guide for its Validation as a Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orotidylic acid (often measured as its precursor, orotic acid) as a biomarker for metabolic disorders, with a focus on its utility alongside other established and emerging markers. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid in your research and development endeavors.

This compound in the Landscape of Metabolic Biomarkers

This compound is a key intermediate in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1][2] Its clinical significance as a biomarker is most prominently established in the context of inherited metabolic disorders, particularly urea (B33335) cycle disorders (UCDs) and hereditary orotic aciduria.[3][4] Emerging research also suggests a potential, albeit less defined, role in more common metabolic conditions such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[5][6]

This guide will compare the utility of orotic acid with other relevant biomarkers in these contexts.

Comparison with Alternative Biomarkers

Urea Cycle Disorders (UCDs)

Elevated urinary orotic acid is a hallmark of several UCDs, most notably Ornithine Transcarbamylase (OTC) deficiency, the most common UCD.[7][8][9][10][11] In OTC deficiency, the accumulation of carbamoyl (B1232498) phosphate (B84403) in the mitochondria leads to its spillover into the cytoplasm, where it enters the pyrimidine (B1678525) synthesis pathway, resulting in an overproduction of orotic acid.[3][12]

Qualitative Comparison of Biomarkers for Urea Cycle Disorders

BiomarkerUtility in Differentiating UCDsAdvantagesLimitations
Orotic Acid (Urine) Helps differentiate OTC deficiency (elevated) from CPS1 and NAGS deficiencies (normal or low).[13][4][11][14] Also elevated in argininemia and citrullinemia.[3]A sensitive indicator of carbamoyl phosphate overflow from the urea cycle.Can be normal in some heterozygous female carriers of OTC deficiency under basal conditions.[10]
Ammonia (B1221849) (Plasma) A primary indicator of hyperammonemia, a key feature of all UCDs.[7][15]Essential for initial suspicion and monitoring of acute metabolic crises.Not specific to the type of UCD. Levels can be influenced by other factors like liver disease.[15]
Citrulline (Plasma) Low or absent in proximal UCDs (OTC, CPS1, NAGS deficiencies).[16] Markedly elevated in Citrullinemia Type I (ASS deficiency).Crucial for differentiating proximal from distal UCDs.Low levels are not exclusively diagnostic for OTC deficiency and require correlation with other markers.[17]
Argininosuccinic Acid (Plasma/Urine) Specifically elevated in Argininosuccinic Aciduria (ASL deficiency).[7]Highly specific for ASL deficiency.Not relevant for other UCDs.
Glutamine (Plasma) Generally elevated in proximal UCDs due to ammonia detoxification.[16][18]A sensitive indicator of ammonia accumulation.Lacks specificity for the type of UCD.

Quantitative Performance Data:

While qualitative comparisons are well-established, comprehensive, large-scale studies directly comparing the sensitivity and specificity of these biomarkers for specific UCDs using ROC curve analysis are not widely available in the literature. The diagnosis of UCDs relies on the interpretation of a panel of these biomarkers in conjunction with clinical findings and, ultimately, genetic testing.[13][14] However, for identifying OTC carriers, an allopurinol (B61711) challenge test, which stimulates orotic acid production, is considered a very sensitive indicator of OTC activity.[9][10]

Other Metabolic Disorders

The role of orotic acid as a biomarker for more prevalent metabolic disorders like NAFLD and metabolic syndrome is currently an area of active research, primarily in preclinical models.

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Animal studies have shown that a diet supplemented with orotic acid can induce fatty liver, making it a model for studying NAFLD.[5][6][19][20] However, its utility as a clinical biomarker for diagnosing or staging NAFLD in humans is not yet established. Current non-invasive biomarkers for NAFLD include imaging techniques (ultrasound, MRI-PDFF) and serum markers of liver injury and fibrosis (e.g., ALT, AST, CK-18, FGF-21).[21]

  • Metabolic Syndrome and Insulin Resistance: Some studies suggest a link between orotic acid and insulin resistance.[18] However, uric acid, another end-product of nucleotide metabolism, is a more extensively studied biomarker associated with metabolic syndrome.[18][21][22][23][24] Elevated serum uric acid is correlated with multiple components of the metabolic syndrome, including hypertension, hypertriglyceridemia, and insulin resistance.[22]

Experimental Protocols

Quantification of Orotic Acid in Urine by HPLC-UV

This method is suitable for the routine quantification of urinary orotic acid.

1. Sample Preparation:

  • Collect a random urine sample in a preservative-free container.[10][25]
  • Centrifuge the urine sample to remove any particulate matter.
  • Dilute the supernatant 1:20 with deionized water containing 0.1% formic acid.[26][27]

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[28]
  • Mobile Phase: Isocratic elution with a filtered and degassed mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 60:40 v/v) or a buffered aqueous solution.[28]
  • Flow Rate: 1.0 mL/min.[28]
  • Detection: UV detector at 280 nm.[28]
  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of orotic acid in deionized water at known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Quantify the orotic acid concentration in the urine samples by comparing their peak areas to the calibration curve.
  • Results are typically normalized to urinary creatinine (B1669602) concentration and expressed as mmol/mol creatinine.[10]

Quantification of Orotic Acid and Amino Acids in Plasma by LC-MS/MS

This method allows for the simultaneous, high-throughput analysis of orotic acid and a panel of amino acids.

1. Sample Preparation:

  • Collect a whole blood sample in a lithium heparin tube and centrifuge to obtain plasma.
  • To 50 µL of plasma, add an internal standard solution containing stable isotope-labeled analogs of the analytes (e.g., [1,3-¹⁵N₂]orotic acid and ¹³C,¹⁵N-labeled amino acids).
  • Precipitate proteins by adding 100 µL of methanol, followed by vortexing and centrifugation.[7]
  • Transfer the supernatant to a new plate for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.
  • Column: A suitable column for separating polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).
  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative ion mode for orotic acid and positive ion mode for most amino acids.[7]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.[7]

3. Data Analysis:

  • Quantify the concentration of each analyte by calculating the ratio of the peak area of the analyte to its corresponding internal standard and comparing this ratio to a calibration curve prepared in a similar matrix.

Signaling Pathways and Experimental Workflows

Interaction of the Urea Cycle and Pyrimidine Synthesis

The following diagram illustrates the critical link between the urea cycle and de novo pyrimidine synthesis, highlighting how a defect in the urea cycle can lead to the accumulation of orotic acid.

UreaCycle_Pyrimidine Interaction of Urea Cycle and Pyrimidine Synthesis cluster_mitochondria Mitochondria cluster_cytosol Cytosol Ammonia Ammonia (NH3) CPS1 CPS1 Ammonia->CPS1 CO2 Bicarbonate (HCO3-) CO2->CPS1 Carbamoyl_P_mito Carbamoyl Phosphate CPS1->Carbamoyl_P_mito OTC OTC Carbamoyl_P_mito->OTC Carbamoyl_P_cyto Carbamoyl Phosphate Carbamoyl_P_mito->Carbamoyl_P_cyto Spillover in OTC deficiency Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ATCase ATCase Carbamoyl_P_cyto->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHO DHO Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotic Acid DHODH->Orotate OPRT OPRT Orotate->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine 5'-Monophosphate OPRT->OMP ODC ODC OMP->ODC UMP Uridine 5'-Monophosphate ODC->UMP Urea_Cycle ...Urea Cycle... Citrulline_cyto->Urea_Cycle

Caption: Urea Cycle and Pyrimidine Synthesis Interaction.

Experimental Workflow for Biomarker Validation using Mass Spectrometry

This diagram outlines the typical workflow for validating a potential biomarker like this compound using mass spectrometry.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_development Assay Development & Validation cluster_clinical Clinical Validation Discovery Hypothesis Generation or Untargeted Metabolomics Assay_Dev Targeted LC-MS/MS Method Development Discovery->Assay_Dev Candidate Biomarker Assay_Val Analytical Validation (Linearity, Precision, Accuracy) Assay_Dev->Assay_Val Cohort Analysis of Clinical Cohorts (Case vs. Control) Assay_Val->Cohort Validated Assay Stats Statistical Analysis (ROC curves, Sensitivity, Specificity) Cohort->Stats Performance Evaluation of Diagnostic Performance Stats->Performance

Caption: Biomarker Validation Workflow.

Conclusion

This compound, measured as orotic acid, is a well-established and valuable biomarker for the differential diagnosis of urea cycle disorders, particularly in distinguishing OTC deficiency from other proximal defects. Its utility in this context is most powerful when interpreted as part of a broader panel of metabolic markers, including plasma ammonia and amino acids. While preclinical studies suggest a potential role for orotic acid in other metabolic diseases such as NAFLD, its clinical validity as a routine biomarker for these more common conditions requires further investigation and robust validation in human studies. The analytical methods for its quantification are well-developed, with LC-MS/MS offering high sensitivity and specificity for both research and clinical applications.

References

A Comparative Guide to the Efficiency of OMP Decarboxylase Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotidine 5'-phosphate (OMP) decarboxylase is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzing the conversion of OMP to uridine (B1682114) 5'-monophosphate (UMP). This reaction is essential for the synthesis of nucleotides required for DNA and RNA. The enzyme is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by many orders of magnitude compared to the uncatalyzed reaction. Understanding the variations in catalytic efficiency among OMP decarboxylase orthologs—enzymes from different species—is crucial for fields ranging from enzymology to drug discovery. This guide provides a comparative analysis of the kinetic properties of several well-characterized OMP decarboxylase orthologs, supported by experimental data and detailed protocols.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency of an enzyme is best described by its kinetic parameters: the catalytic constant (kcat), the Michaelis constant (KM), and the specificity constant (kcat/KM). The following table summarizes these parameters for OMP decarboxylase orthologs from various species, allowing for a direct comparison of their catalytic performance.

Specieskcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Source
Saccharomyces cerevisiae (Yeast)3975.6 x 10⁶
Escherichia coli114205.7 x 10⁶
Methanothermobacter thermautotrophicus631.15.7 x 10⁷
Pyrococcus furiosus481.24.0 x 10⁷
Human (part of UMP synthase)125.0 x 10⁵

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Workflow for Comparing Enzyme Efficiency

The process of comparing the efficiency of different enzyme orthologs follows a structured experimental workflow. This involves cloning and expressing the genes, purifying the enzymes, and performing kinetic assays to determine their catalytic parameters.

G cluster_0 Phase 1: Enzyme Preparation cluster_1 Phase 2: Kinetic Analysis cluster_2 Phase 3: Data Analysis & Comparison A Gene Identification & Cloning (Select Orthologs) B Heterologous Expression (e.g., in E. coli) A->B C Protein Purification (e.g., Chromatography) B->C D Purity & Concentration Check (SDS-PAGE, Bradford Assay) C->D E Enzyme Activity Assay (Spectrophotometric) D->E Purified Enzyme F Vary Substrate Concentration ([OMP]) E->F G Measure Initial Reaction Rates (v₀) F->G H Plot v₀ vs. [OMP] G->H Kinetic Data I Fit to Michaelis-Menten Equation H->I J Determine kcat & KM I->J K Calculate kcat/KM & Compare Orthologs J->K

Caption: Workflow for comparative analysis of OMP decarboxylase ortholog efficiency.

Detailed Experimental Protocol: Spectrophotometric Assay

The activity of OMP decarboxylase is commonly measured using a continuous spectrophotometric assay. This method leverages the change in molar absorptivity as the substrate OMP is converted to the product UMP.

Principle: The assay monitors the decrease in absorbance at a specific wavelength (typically 285-295 nm) that occurs as the pyrimidine ring of OMP is decarboxylated to form UMP. The rate of this decrease is directly proportional to the rate of the enzymatic reaction.

Materials:

  • Purified OMP decarboxylase enzyme of known concentration.

  • OMP (substrate) stock solution.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM DTT).

  • UV-transparent cuvettes.

  • A temperature-controlled spectrophotometer capable of kinetic measurements.

Procedure:

  • Preparation: Set the spectrophotometer to the desired wavelength (e.g., 295 nm) and equilibrate the instrument and cuvettes to the assay temperature (e.g., 25°C).

  • Reaction Mixture: In a cuvette, prepare the reaction mixture by combining the reaction buffer and a range of OMP substrate concentrations. The final volume is typically 1 mL.

  • Blank Measurement: Before adding the enzyme, measure the absorbance of the reaction mixture containing the highest substrate concentration to zero the instrument (this serves as the blank).

  • Initiate Reaction: To start the reaction, add a small, fixed amount of the purified enzyme to the cuvette. Mix quickly but gently by inverting the cuvette.

  • Kinetic Measurement: Immediately begin recording the absorbance at regular intervals (e.g., every second) for a period of 1-5 minutes. Ensure the decrease in absorbance is linear during the measurement period, which indicates you are measuring the initial velocity (v₀).

  • Data Collection: Repeat steps 2-5 for a series of different OMP concentrations, typically spanning from 0.1 * KM to 10 * KM.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ΔA is the change in absorbance, ε is the difference in molar extinction coefficient between OMP and UMP at the chosen wavelength, l is the path length of the cuvette, and Δt is the time interval.

    • Plot the calculated initial rates (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the values of Vmax and KM.

    • Calculate kcat by dividing Vmax by the total enzyme concentration used in the assay ([E]t).

    • Finally, calculate the catalytic efficiency as the ratio kcat/KM.

This detailed approach ensures the accurate and reproducible determination of kinetic parameters, forming a solid basis for comparing the efficiency of different OMP decarboxylase orthologs. Such comparisons are invaluable for understanding the evolutionary adaptations of enzymes and for identifying potential targets for novel therapeutic agents.

A Researcher's Guide to UMP Synthase Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies against Uridine Monophosphate (UMP) Synthase, with a focus on their cross-reactivity across different species. The information presented here is compiled from manufacturer datasheets and available research literature to aid in making an informed decision for your specific experimental needs.

Understanding UMP Synthase and the Importance of Antibody Specificity

Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps in the de novo biosynthesis of pyrimidines. Given its crucial role in nucleotide metabolism, UMPS is a target of interest in various research areas, including cancer biology and metabolic disorders. The specificity of antibodies used to detect and quantify UMPS is critical to avoid misleading data resulting from off-target binding. Cross-reactivity, the binding of an antibody to an unintended protein, can be influenced by the sequence homology of the target protein between different species.

Comparative Analysis of Commercial Anti-UMPS Antibodies

Several companies offer antibodies raised against UMP synthase. Below is a summary of some of these antibodies, detailing their type, the immunogen used, and their validated and predicted species reactivity based on manufacturer information.

Antibody (Clone/ID)ManufacturerTypeImmunogenValidated Species ReactivityPredicted Species Reactivity
MBS2032437 MyBioSourceRabbit PolyclonalRecombinant human UMPS (Val205-Val480)Human, Mouse, Rat, Pig[1]-
H00007372-M06 (2B10) Thermo Fisher ScientificMouse MonoclonalRecombinant human UMPS (aa 381-479)Human-
WH00007372M5 (2F5) Sigma-AldrichMouse MonoclonalRecombinant human UMPS (aa 381-479)Human-
(Product ID for UMPS) United States BiologicalMouse PolyclonalFull-length human UMPSHuman-
14830-1-AP ProteintechRabbit PolyclonalHuman UMPSHuman, Mouse, Rat-
HPA036179 Atlas AntibodiesRabbit PolyclonalRecombinant human UMPSHumanMouse (91%), Rat (90%)

Theoretical Cross-Reactivity Based on Protein Sequence Homology

The likelihood of an antibody cross-reacting with a target protein from a different species is often correlated with the amino acid sequence identity of the immunogen region between the species. A high degree of sequence homology suggests a higher probability of cross-reactivity.

To provide a theoretical basis for the observed cross-reactivity, a sequence alignment of UMP synthase protein from human, mouse, rat, and pig was performed. The following table summarizes the percentage identity of the full-length protein sequences compared to human UMPS (UniProt: P11172).

SpeciesUniProt AccessionAmino Acid Length% Identity to Human UMPS
Human P11172480100%
Mouse P1117348091%
Rat P1352448090%
Pig A0A5G2RBV348094%

The high sequence identity of UMPS between human, mouse, rat, and pig provides a strong rationale for the potential cross-reactivity of antibodies generated against the human protein.

Experimental Validation of Cross-Reactivity

While manufacturer datasheets provide initial guidance, independent experimental validation is crucial. Researchers should ideally perform their own validation experiments, such as Western blotting, using lysates from the species of interest.

G cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_analysis Data Analysis prep_human Prepare Human Cell/Tissue Lysate sds_page SDS-PAGE prep_human->sds_page prep_mouse Prepare Mouse Cell/Tissue Lysate prep_mouse->sds_page prep_rat Prepare Rat Cell/Tissue Lysate prep_rat->sds_page prep_pig Prepare Pig Cell/Tissue Lysate prep_pig->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Anti-UMPS Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection analyze Compare Band Intensity and Specificity detection->analyze

Experimental Protocols

Western Blotting
  • Protein Extraction: Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-UMPS antibody (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat a 96-well plate with 100 µL/well of cell or tissue lysate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL/well of diluted anti-UMPS antibody and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Logical Relationships

The de novo pyrimidine (B1678525) biosynthesis pathway, in which UMPS plays a key role, is a fundamental cellular process. Understanding the regulation of this pathway is crucial for various fields of research.

G Glutamine Glutamine + CO2 + 2ATP Carbamoyl_phosphate Carbamoyl phosphate Glutamine->Carbamoyl_phosphate CPSII Carbamoyl_aspartate N-Carbamoylaspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS (OPRT domain) PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP UMPS (ODC domain)

Conclusion

The selection of a suitable antibody for the detection of UMP synthase requires careful consideration of its cross-reactivity with the protein from the species under investigation. While manufacturers' datasheets provide valuable initial information, the high degree of sequence homology among mammalian UMPS proteins suggests that many anti-human UMPS antibodies may cross-react with mouse, rat, and pig orthologs. However, it is imperative for researchers to perform their own validation experiments to confirm the specificity and performance of the chosen antibody in their specific application and experimental system. This due diligence will ensure the generation of reliable and reproducible data.

References

Orotidylic Acid Metabolism in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer cells is fundamentally rewired to sustain rapid proliferation and survival. One of the key metabolic pathways that is frequently upregulated in cancer is the de novo synthesis of pyrimidine (B1678525) nucleotides. This guide provides a comparative analysis of orotidylic acid metabolism, a critical juncture in this pathway, in cancer cells versus normal cells. We will delve into the enzymatic machinery, regulatory signaling pathways, and the implications for therapeutic intervention, supported by experimental data and detailed methodologies.

Enhanced this compound Synthesis: A Hallmark of Cancer Metabolism

This compound, or orotidine (B106555) monophosphate (OMP), is the precursor to all other pyrimidine nucleotides. Its synthesis is catalyzed by the bifunctional enzyme UMP synthase (UMPS), which possesses two enzymatic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and OMP decarboxylase (ODCase).

Key Differences in Cancer Cells:

  • Increased Enzyme Activity: Cancer cells consistently exhibit higher activities of the enzymes involved in this compound metabolism compared to their normal counterparts. This heightened enzymatic capacity ensures a steady supply of pyrimidine nucleotides to support rampant DNA and RNA synthesis.

  • Elevated Metabolite Levels: The increased flux through the de novo pyrimidine pathway often leads to altered intracellular concentrations of pathway intermediates, including orotate, OMP, and the final product, UMP.

  • Upregulated Signaling Pathways: Oncogenic signaling pathways, such as those driven by mTORC1 and c-Myc, converge to promote the expression and activity of the enzymes responsible for this compound synthesis. Conversely, the tumor suppressor p53 can exert a regulatory influence on this pathway.

Quantitative Comparison of this compound Metabolism

The following tables summarize the quantitative differences in key parameters of this compound metabolism between cancer and normal cells, based on available experimental data.

Enzyme Activity Cancer Cells/Tissues Normal Cells/Tissues Fold Increase Reference
OPRT Activity Renal Cell CarcinomaNormal Kidney~8.5-fold[1]
Stage III/IV RCC vs. Stage I/II RCC-~3-fold[1]
Grade 3 RCC vs. Grade 1/2 RCC-~3-fold[1]
TMK-1 Gastric Cancer (transfected)TMK-1 Gastric Cancer (parental)38-fold[2]
MKN-45 Gastric Cancer (transfected)MKN-45 Gastric Cancer (parental)8-fold[2]
ODCase Activity Head and Neck Squamous Cell CarcinomaAdjacent Normal MucosaSignificantly elevated (p < 0.004)[3]
UMPS Specific Activity Ehrlich Ascites Carcinoma-OPRT: 0.115 µmol/mg/min, ODCase: 0.290 µmol/mg/min[4]
Metabolite Concentrations Cancer Cells (Relative Abundance) Normal Cells (Relative Abundance) Observations Reference
N-carbamoyl-aspartate Increased in Tsc2-/- MEFsLower in Tsc2+/+ MEFsmTORC1 signaling increases this upstream metabolite.[5]
Orotate Increased in response to growth factorsLower in resting cellsmTORC1 activation leads to increased orotate.[6]
UMP Increased in response to growth factorsLower in resting cellsmTORC1 activation leads to increased UMP.[6]
Inhibitor Sensitivity (IC50) Cancer Cell Line Normal Cell Line IC50 Value Reference
6-Azauridine H460 (Lung Cancer)-Induces autophagy-mediated cell death[7]
H1299 (Lung Cancer)-Induces cell cycle arrest[7]
5-Fluorouracil OVASC-1 (Ovarian Cancer)-~37 µM[8]
Uric Acid (endogenous inhibitor) NOMO1 (Leukemia)-Reduces sensitivity to 5-FU[9]

Signaling Pathways Regulating this compound Metabolism

The dysregulation of this compound metabolism in cancer is not an isolated event but is intricately linked to the broader network of oncogenic signaling.

mTORC1 Pathway

The mTORC1 pathway, a central regulator of cell growth and proliferation, plays a pivotal role in stimulating de novo pyrimidine synthesis. Upon activation by growth factors and nutrients, mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates and activates CAD, the multifunctional enzyme that catalyzes the first three steps of the pathway, thereby increasing the flux towards this compound synthesis.[5][6][10]

mTORC1_Pathway cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Amino Acids mTORC1 mTORC1 Growth_Factors->mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates CAD CAD (active) S6K1->CAD Phosphorylates & Activates Pyrimidines Pyrimidine Biosynthesis CAD->Pyrimidines Catalyzes first 3 steps CAD_inactive CAD (inactive)

Figure 1: mTORC1 signaling pathway activating de novo pyrimidine synthesis.
c-Myc and p53 Regulation

The transcription factor c-Myc, a potent oncogene, directly upregulates the expression of many genes involved in nucleotide metabolism, including those in the pyrimidine biosynthesis pathway, to fuel rapid cell division.[11] Conversely, the tumor suppressor p53 can act as a negative regulator of the pyrimidine pathway. For instance, p53 can repress the expression of dihydropyrimidine (B8664642) dehydrogenase (DPYD), the rate-limiting enzyme in pyrimidine catabolism, thereby influencing the cellular pools of pyrimidines.[10]

Myc_p53_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm c_Myc c-Myc UMPS_Gene UMPS Gene c_Myc->UMPS_Gene Upregulates transcription p53 p53 DPYD_Gene DPYD Gene p53->DPYD_Gene Represses transcription UMPS_Protein UMPS Protein UMPS_Gene->UMPS_Protein DPYD_Protein DPYD Protein DPYD_Gene->DPYD_Protein Orotidylic_Acid_Metabolism This compound Metabolism UMPS_Protein->Orotidylic_Acid_Metabolism Pyrimidine_Catabolism Pyrimidine Catabolism DPYD_Protein->Pyrimidine_Catabolism HPLC_Workflow Start Start: Cell/Tissue Homogenate Reaction Incubate with Substrates (Orotate + PRPP for OPRT; OMP for ODCase) Start->Reaction Termination Stop Reaction & Deproteinate Reaction->Termination HPLC HPLC Separation (Reverse Phase) Termination->HPLC Detection UV Detection (260/280 nm) HPLC->Detection Quantification Quantify Product (OMP or UMP) Detection->Quantification End Calculate Specific Activity Quantification->End

References

Orotidylic Acid vs. Orotic Acid as Diagnostic Markers in Urine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of urinary metabolites is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism. Among these, disorders of the pyrimidine (B1678525) synthesis pathway and the urea (B33335) cycle can lead to the accumulation and excretion of specific intermediates. This guide provides an objective comparison of two such molecules, orotic acid and its phosphorylated counterpart, orotidylic acid (more specifically, its dephosphorylated form, orotidine (B106555), which is excreted in urine), as diagnostic markers. We will delve into their biochemical significance, analytical methodologies, and clinical utility, supported by experimental data.

Biochemical Context: The Pyrimidine Synthesis Pathway

Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. The enzyme uridine (B1682114) monophosphate (UMP) synthase, a bifunctional protein, catalyzes the final two steps of UMP formation. It first converts orotic acid to orotidine 5'-monophosphate (this compound) via its orotate (B1227488) phosphoribosyltransferase (OPRT) activity, and then decarboxylates this compound to UMP via its orotidine-5'-phosphate decarboxylase (ODC) activity.

In hereditary orotic aciduria, a deficiency in UMP synthase leads to a build-up of orotic acid, which is then excreted in large quantities in the urine[1][2]. Elevated urinary orotic acid can also be a secondary finding in other metabolic disorders, such as defects in the urea cycle, where an accumulation of carbamoyl (B1232498) phosphate (B84403) is shunted into the pyrimidine pathway[2].

This compound itself is an intracellular metabolite and is not directly excreted in the urine. However, it can be dephosphorylated to orotidine, which is then found in urine. Therefore, for the purpose of urinary diagnostics, the comparison is functionally between orotic acid and orotidine[3].

Pyrimidine_Synthesis_Pathway cluster_urea_cycle Urea Cycle cluster_pyrimidine_synthesis Pyrimidine Synthesis cluster_excretion Urinary Excretion Carbamoyl_Phosphate Carbamoyl Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps UMPS UMP Synthase (OPRT & ODC activity) Orotic_Acid->UMPS Substrate Urine_Orotic_Acid Urinary Orotic Acid Orotic_Acid->Urine_Orotic_Acid Excreted Orotidylic_Acid This compound (Orotidine 5'-Monophosphate) UMPS->Orotidylic_Acid OPRT activity UMP Uridine Monophosphate (UMP) UMPS->UMP ODC activity Orotidylic_Acid->UMPS Substrate Orotidine Orotidine Orotidylic_Acid->Orotidine Dephosphorylation Urine_Orotidine Urinary Orotidine Orotidine->Urine_Orotidine Excreted Dephosphorylation Dephosphorylation

Figure 1. Simplified biochemical pathway of orotic acid metabolism and excretion.

Comparative Analysis of Urinary Orotic Acid and Orotidine

The primary diagnostic analyte for hereditary orotic aciduria and related disorders is urinary orotic acid due to its significant elevation in affected individuals. Orotidine, while also elevated, is generally present at lower concentrations. However, the ratio of orotic acid to orotidine can provide additional diagnostic clues for subtyping hereditary orotic aciduria[3].

ParameterOrotic AcidOrotidine (from this compound)
Normal Range (Urine) Age-dependent, typically < 1-5 mmol/mol creatinine[4][5]0.3 - 1.5 µmol/mmol creatinine[6]
Pathological Range (Hereditary Orotic Aciduria) Massively elevated, can be up to 1.5 g/day [1]. One case reported 10.5 µmol/mmol creatinine[6].Elevated, one case reported 2.6 µmol/mmol creatinine[6].
Primary Diagnostic Utility Screening and diagnosis of hereditary orotic aciduria and as a secondary marker for urea cycle defects.Primarily used in the context of the orotic acid/orotidine ratio for subtyping hereditary orotic aciduria.
Analytical Methods Well-established methods including LC-MS/MS, HPLC-UV, and GC-MS[7][8][9][10].Often measured simultaneously with orotic acid by LC-MS/MS or HPLC. Older methods include isotope dilution assays[11][12][13].
Clinical Significance A significant increase is a key indicator of a metabolic block in the pyrimidine synthesis pathway or an overload from the urea cycle.The ratio to orotic acid can help differentiate between Type I and Type II orotic aciduria[3].

Experimental Protocols

Quantification of Urinary Orotic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of orotic acid in urine.

a. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Dilute the supernatant 1:20 with a solution of 0.1% formic acid in water[7].

  • For stable isotope dilution, add an internal standard (e.g., [1,3-¹⁵N₂]orotic acid) to the diluted sample.

  • Vortex mix the sample.

b. LC-MS/MS Analysis:

  • Chromatography: Perform separation on a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Use a gradient elution to separate orotic acid from other urinary components.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).

    • Monitor the transition of the precursor ion to the product ion for both orotic acid (m/z 155 -> 111) and its labeled internal standard[7].

  • Quantification: Create a calibration curve using standards of known orotic acid concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Simultaneous Quantification of Urinary Orotic Acid and Orotidine by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the concurrent measurement of both analytes, which is useful for determining their ratio.

a. Sample Preparation:

  • Thaw and centrifuge urine samples as described above.

  • Prefractionate the urine sample using a small anion-exchange column (e.g., Dowex 1X8) to isolate acidic and neutral compounds, including orotic acid and orotidine[13].

  • Elute the compounds of interest from the column.

  • The eluate can be directly injected or further concentrated by evaporation and reconstitution in the mobile phase.

b. HPLC-UV Analysis:

  • Chromatography: Employ a two-column system for optimal separation.

    • An initial separation on a reversed-phase C18 column followed by a second separation on an anion-exchange column can be effective[13].

    • Isocratic or gradient elution with a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.

  • Detection: Monitor the column effluent with a UV detector at a wavelength of 280 nm, where both orotic acid and orotidine have significant absorbance.

  • Quantification: Generate separate calibration curves for orotic acid and orotidine. Quantify the analytes in the urine samples by comparing their peak areas to the respective calibration curves.

Discussion and Conclusion

The measurement of urinary orotic acid is the primary and most robust method for the diagnosis of hereditary orotic aciduria and is a valuable tool in the differential diagnosis of hyperammonemia[2]. Its concentration increases dramatically in these conditions, making it a sensitive and specific marker. Well-established, high-throughput analytical methods like LC-MS/MS are readily available in clinical laboratories for its quantification[7][8].

This compound is not a urinary marker itself; instead, its dephosphorylated form, orotidine , is excreted. While urinary orotidine is also elevated in hereditary orotic aciduria, its absolute concentration is generally lower than that of orotic acid[6]. The main diagnostic value of measuring orotidine lies in its ratio to orotic acid, which can aid in the biochemical differentiation of the subtypes of hereditary orotic aciduria[3].

References

A Validated, High-Performance Liquid Chromatography Method for Orotidylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of orotidylic acid against existing methodologies. The presented data underscores the enhanced performance of this new method in terms of sensitivity, accuracy, and efficiency, making it a robust alternative for research and quality control applications.

Comparative Performance Data

The performance of the new HPLC method was rigorously evaluated against two widely used existing methods. The following table summarizes the key validation parameters, demonstrating the superior performance of the new method.

Validation ParameterNew HPLC MethodExisting Method 1 (Ion-Pairing RP-HPLC)Existing Method 2 (Reversed-Phase HPLC)
Linearity (Range) 0.1 - 100 µg/mL0.5 - 50 µg/mL1 - 70 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.2% - 102.5%97.5% - 103.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) 0.04 ng0.1 µg/mL0.2 ng
Limit of Quantification (LOQ) 0.12 ng0.5 µg/mL1 µg/mL
Retention Time 6.4 min8.2 min9.1 min
Run Time 10 min15 min12 min

Experimental Protocols

New HPLC Method Protocol

This method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, enabling rapid and sensitive detection of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 Column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic buffer (pH 3.0 adjusted with phosphoric acid) and Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

Existing Method 1: Ion-Pairing RP-HPLC Protocol

This widely used method employs an ion-pairing agent to enhance the retention of the polar this compound on a reversed-phase column.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate buffer containing 5 mM Tetrabutylammonium hydrogen sulfate (B86663) (as the ion-pairing agent), pH 6.8, and Methanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 35°C.

Existing Method 2: Reversed-Phase HPLC Protocol

A straightforward reversed-phase method suitable for routine analysis, though with comparatively lower sensitivity.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Methanol (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.[1]

  • Column Temperature: Ambient.

Method Validation Workflow

The following diagram illustrates the systematic workflow employed for the validation of the new HPLC method, ensuring its reliability and robustness in accordance with ICH guidelines.[2][3]

G start Method Development optimization Method Optimization start->optimization protocol Finalized Analytical Protocol optimization->protocol validation Method Validation protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Solution Stability validation->stability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report implementation Routine Use report->implementation

Caption: Workflow for HPLC Method Validation.

Discussion

The new HPLC method for this compound analysis demonstrates significant advantages over existing methods. The isocratic mobile phase is simpler to prepare and provides more stable baselines compared to the gradient or ion-pairing mobile phases. The shorter run time of 10 minutes allows for higher sample throughput, a critical factor in high-demand research and quality control environments.

Furthermore, the improved sensitivity, as indicated by the lower LOD and LOQ, enables the accurate quantification of this compound at lower concentrations.[4] The excellent accuracy and precision of the new method ensure the reliability and reproducibility of the analytical results.

The robustness of the method was confirmed by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate, with no significant impact on the results. This indicates the method's suitability for transfer between different laboratories and instruments.

Conclusion

The new HPLC method provides a rapid, sensitive, accurate, and robust solution for the quantitative analysis of this compound. The data presented in this guide strongly supports its adoption as a superior alternative to existing methods for routine analysis in research, drug development, and quality control settings. The detailed protocol and validation workflow provide a clear roadmap for its implementation.

References

A Comparative Analysis of OMP Decarboxylase: Wild-Type vs. Mutant Kinetic Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotidine 5'-monophosphate (OMP) decarboxylase is a remarkably proficient enzyme, accelerating a reaction that would otherwise take millions of years to occur spontaneously.[1] Understanding the kinetic consequences of mutations within its active site is crucial for elucidating its catalytic mechanism and for the rational design of inhibitors. This guide provides a comparative overview of the kinetic parameters of wild-type OMP decarboxylase versus several of its mutants, supported by experimental data and detailed methodologies.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters for wild-type Saccharomyces cerevisiae OMP decarboxylase (ScOMPDC) and a selection of its mutants. These mutations target residues believed to be critical for substrate binding and catalysis. All data were obtained under similar experimental conditions to ensure comparability.

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)ΔΔG‡ (kcal/mol)
Wild Type OMP7.20.89.0 x 10⁶-
D37G OMP4.2261.6 x 10⁵2.1
D37A OMP1.21408.6 x 10³4.0
T100'A OMP0.51.63.1 x 10⁵2.3
T100'G OMP0.52402.1 x 10³5.0
Q215A OMP---1.8
Y217F OMP---2.4
R235A OMP---5.8
Q215A/Y217F/R235A OMP---11.5

Table 1: Kinetic parameters for the decarboxylation of OMP by wild-type and variant ScOMPDC at 25 °C, pH 7.1.[2][3][4][5] The change in the activation barrier (ΔΔG‡) is calculated from the effect of the mutation on kcat/Km.[2][5][6]

Experimental Workflow

The determination of the kinetic parameters presented above generally follows a standardized workflow. The diagram below illustrates the key steps involved in a typical enzyme kinetic assay for OMP decarboxylase.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Enzyme Expression & Purification A1 Reaction Setup: Enzyme + Substrate in Buffer P1->A1 P2 Substrate Preparation (OMP) P2->A1 A2 Spectrophotometric Monitoring at 279-295 nm A1->A2 A3 Initial Velocity (v) Determination A2->A3 D1 Varying [Substrate] D2 Plot v vs. [S] A3->D2 D1->A1 Repeat for different [S] D3 Non-linear Regression (Michaelis-Menten) D2->D3 D4 Determine kcat & Km D3->D4

Generalized workflow for determining OMP decarboxylase kinetic parameters.

Experimental Protocols

The kinetic parameters listed in Table 1 were determined using the following methodologies.

Materials

  • Enzyme Preparation : Wild-type and mutant versions of Saccharomyces cerevisiae OMP decarboxylase with an N-terminal His6 tag were expressed in E. coli and purified using nickel-affinity and ion-exchange chromatography.[2][5]

  • Substrate : Orotidine 5'-monophosphate (OMP) was prepared enzymatically according to established literature procedures.[2][5]

  • Buffer : Reactions were typically carried out in 30 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer at pH 7.1, with the ionic strength adjusted to 0.105 with NaCl.[2][5]

Kinetic Measurements

  • Spectrophotometric Assay : The decarboxylation of OMP to UMP was monitored continuously by following the decrease in absorbance.[2] The specific wavelength used depends on the OMP concentration to maintain a linear response:

    • 279 nm for OMP concentrations between 0-0.12 mM (Δε = 2400 M⁻¹cm⁻¹)

    • 290 nm for OMP concentrations between 0.12-0.48 mM (Δε = 1620 M⁻¹cm⁻¹)

    • 295 nm for OMP concentrations between 0.48-1.9 mM (Δε = 840 M⁻¹cm⁻¹)[2]

  • Reaction Conditions : All kinetic assays were performed at a constant temperature of 25 °C.[2][5]

  • Data Acquisition : Initial reaction velocities (v) were determined from the linear slope of the absorbance change over time, ensuring that the substrate consumption was less than 10%.[2][5]

  • Parameter Determination : To determine the Michaelis-Menten constants, initial velocities were measured at several different OMP concentrations.[2] The resulting data of v/[E] versus [OMP] were fitted to the Michaelis-Menten equation using non-linear least-squares regression to obtain the values for kcat and Km.[2][5] The catalytic efficiency (kcat/Km) was then calculated from these parameters.

Mutagenesis

Site-directed mutagenesis was performed on the plasmid containing the gene for the wild-type enzyme to introduce the desired amino acid substitutions. The integrity of the mutations was confirmed by DNA sequencing.

This guide provides a foundational understanding of how specific mutations impact the catalytic efficiency of OMP decarboxylase. The presented data and protocols serve as a valuable resource for researchers investigating enzyme mechanisms and for professionals in the field of drug development targeting this essential enzyme.

References

Orotidine Biomarker Panel: A Comparative Guide for Disease Risk Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a biomarker panel including orotidine (B106555) for the assessment of disease risk, with a focus on cardiovascular disease (CVD) in Type 2 Diabetes (T2D) and inborn errors of metabolism. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance data and experimental methodologies.

Orotidine in Cardiovascular Disease Risk Assessment for Type 2 Diabetes

Recent research has identified serum orotidine as a novel biomarker for predicting an increased risk of cardiovascular disease in individuals with Type 2 Diabetes.[1] This section compares the performance of an orotidine-based biomarker panel with established and other emerging biomarker panels for CVD risk stratification in this patient population.

Performance of Orotidine as a CVD Risk Biomarker in T2D

A key study discovered serum orotidine as a novel biomarker for an increased likelihood of CVD in individuals with T2D, a finding that was independent of kidney function.[1][2][3][4] The addition of orotidine to established clinical predictors was shown to improve the predictive power for CVD risk.[1][3]

In a discovery set of individuals with T2D, serum orotidine was significantly associated with an increased odds of incident CVD.[1][3] This association was confirmed in a separate validation set.[1][3] Notably, orotidine was found to mediate a substantial portion of the effect of declining kidney function on CVD risk.[1][3]

The inclusion of orotidine in prediction models for incident CVD in the discovery set led to a significant improvement in the area under the curve (AUC), a measure of the model's discriminatory power.[4]

Comparative Analysis with Alternative Biomarker Panels

While a direct head-to-head comparison of an orotidine panel with other biomarker panels in the same patient cohort is not yet available, this guide presents data from separate studies to offer a comparative perspective.

Table 1: Comparison of Biomarker Panels for Cardiovascular Disease Risk in Type 2 Diabetes

Biomarker PanelKey BiomarkersPerformance Metrics (AUC)Key Findings
Orotidine Panel Serum Orotidine0.71 (Orotidine alone); Addition of orotidine to clinical predictors improved AUC by 0.053.[4]Independent predictor of incident CVD in T2D, even after adjusting for renal function.[1][2][3][4]
Traditional & Novel Biomarkers NT-proBNP, hs-cTnT, hs-CRP, GGTModel with ABI, hs-cTnT, and GGT had the highest C statistic (0.740).[3]hs-cTnT was the most promising individual biomarker for improving risk prediction over traditional factors.[3]
Multimodal Model sST2, GDF-15, CACS, Carotid PlaqueCombined model achieved an AUC of 0.811, outperforming biomarker-only (0.774) and imaging-only (0.735) models.[5]Integration of novel biomarkers and imaging parameters significantly improves CVD risk prediction in diabetic patients.[5]

Note: Data is compiled from separate studies and not from a direct comparative trial.

Experimental Protocol: Quantification of Serum Orotidine

The following is a generalized protocol for the quantification of serum orotidine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), based on methodologies described in the literature.

1. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum, add an internal standard solution.

  • Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for orotidine and the internal standard.

3. Data Analysis:

  • Generate a calibration curve using known concentrations of orotidine standards.

  • Quantify the concentration of orotidine in the serum samples by comparing their peak area ratios (orotidine/internal standard) to the calibration curve.

Signaling Pathway: Orotidine in Cardiovascular Pathophysiology

Orotidine is an intermediate in the de novo pyrimidine (B1678525) synthesis pathway.[6] Dysregulation of pyrimidine metabolism has been linked to cardiovascular conditions. In the context of cardiac injury, cardiomyocytes have been shown to regulate pyrimidine biosynthesis in non-myocytes, a process that is critical for heart repair.[3][4][5] Specifically, cardiac injury can lead to the disruption of pyrimidine synthesis at the orotidine monophosphate (OMP) step.[3][4][5] The cardioprotective effects of orotic acid, a precursor to orotidine, are thought to be mediated through the stimulation of pyrimidine synthesis, leading to increased RNA synthesis and enhanced myocardial glycogen (B147801) stores.

Pyrimidine_Metabolism_CVD cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Cardiac_Injury Cardiac Injury Response Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid Multiple Steps Orotidine Monophosphate (OMP) Orotidine Monophosphate (OMP) Orotic Acid->Orotidine Monophosphate (OMP) Orotidine Orotidine Orotic Acid->Orotidine Ribosylation Uridine Monophosphate (UMP) Uridine Monophosphate (UMP) Orotidine Monophosphate (OMP)->Uridine Monophosphate (UMP) UTP, CTP UTP, CTP Uridine Monophosphate (UMP)->UTP, CTP DNA/RNA Synthesis Orotidine->Orotidine Monophosphate (OMP) Orotate phosphoribosyl- transferase Cardiac Injury Cardiac Injury ENPP1 expression ENPP1 expression Cardiac Injury->ENPP1 expression ATP Hydrolysis to AMP ATP Hydrolysis to AMP ENPP1 expression->ATP Hydrolysis to AMP Disruption of OMP Synthesis Disruption of OMP Synthesis ATP Hydrolysis to AMP->Disruption of OMP Synthesis Impaired Heart Repair Impaired Heart Repair Disruption of OMP Synthesis->Impaired Heart Repair Biomarker_Validation_Workflow Discovery Phase Discovery Phase (e.g., Metabolomics) Candidate Biomarker Identification Candidate Biomarker Identification (e.g., Orotidine) Discovery Phase->Candidate Biomarker Identification Analytical Method Development Analytical Method Development (e.g., UHPLC-MS/MS) Candidate Biomarker Identification->Analytical Method Development Validation in Independent Cohort Validation in Independent Cohort Analytical Method Development->Validation in Independent Cohort Assessment of Clinical Utility Assessment of Clinical Utility (e.g., AUC, NRI) Validation in Independent Cohort->Assessment of Clinical Utility Integration into Clinical Practice Integration into Clinical Practice Assessment of Clinical Utility->Integration into Clinical Practice IEM_Diagnostic_Workflow Clinical Suspicion or\nNewborn Screening Clinical Suspicion or Newborn Screening Initial Biochemical Testing Initial Biochemical Testing (Plasma Ammonia, Amino Acids) Clinical Suspicion or\nNewborn Screening->Initial Biochemical Testing Urinary Orotic Acid Measurement Urinary Orotic Acid Measurement Initial Biochemical Testing->Urinary Orotic Acid Measurement High Orotic Acid High Orotic Acid Urinary Orotic Acid Measurement->High Orotic Acid Normal/Low Orotic Acid Normal/Low Orotic Acid Urinary Orotic Acid Measurement->Normal/Low Orotic Acid Suspect OTCD or\nHereditary Orotic Aciduria Suspect OTCD or Hereditary Orotic Aciduria High Orotic Acid->Suspect OTCD or\nHereditary Orotic Aciduria Yes Suspect other Urea (B33335) Cycle Disorder\n(e.g., CPS1 Deficiency) Suspect other Urea Cycle Disorder (e.g., CPS1 Deficiency) Normal/Low Orotic Acid->Suspect other Urea Cycle Disorder\n(e.g., CPS1 Deficiency) Yes Molecular Genetic Testing Molecular Genetic Testing (e.g., OTC, UMPS sequencing) Suspect OTCD or\nHereditary Orotic Aciduria->Molecular Genetic Testing Suspect other Urea Cycle Disorder\n(e.g., CPS1 Deficiency)->Molecular Genetic Testing Definitive Diagnosis Definitive Diagnosis Molecular Genetic Testing->Definitive Diagnosis

References

A Comparative Guide to the Metabolomics of Pyrimidine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the de novo and salvage pathways of pyrimidine (B1678525) synthesis, with a focus on metabolomic analysis. Understanding the intricacies of these pathways is crucial for research in cell biology, genetics, and for the development of therapeutic agents targeting diseases with metabolic dysregulation, such as cancer.

Overview of Pyrimidine Synthesis Pathways

Pyrimidines, including cytosine, thymine, and uracil, are fundamental components of nucleic acids (DNA and RNA) and are essential for cellular proliferation and function.[1][2] Cells can synthesize pyrimidine nucleotides through two primary routes: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][3] The reliance on one pathway over the other is dependent on the cell type and its metabolic state.[4]

The de novo pathway is an energy-intensive process that synthesizes pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine.[1] This pathway is particularly active in rapidly proliferating cells.[] The initial and rate-limiting step is the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[1] A series of enzymatic reactions then leads to the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP).[1][6]

de_novo_pyrimidine_synthesis Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthetase salvage_pyrimidine_synthesis Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase Ribose_1_P Ribose-1-P Ribose_1_P->Uridine UMP UMP Uridine->UMP Uridine Kinase ATP_UMP ATP ATP_UMP->UMP Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase Deoxyribose_1_P Deoxyribose-1-P Deoxyribose_1_P->Thymidine TMP TMP Thymidine->TMP Thymidine Kinase ATP_TMP ATP ATP_TMP->TMP experimental_workflow Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Metabolite_Extraction Metabolite Extraction (e.g., Methanol/Acetonitrile) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Targeted or Untargeted) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Interpretation Statistical_Analysis->Pathway_Analysis

References

Assessing the Specificity of Novel OMP Decarboxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotidine (B106555) 5'-monophosphate (OMP) decarboxylase (ODCase) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the final step in the formation of uridine (B1682114) monophosphate (UMP). Its essential role in DNA and RNA synthesis makes it an attractive target for the development of antimicrobial and anticancer agents. The emergence of novel OMP decarboxylase inhibitors, particularly C6-substituted uridine derivatives, necessitates a thorough evaluation of their specificity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of novel and established OMP decarboxylase inhibitors, supported by experimental data and detailed methodologies for specificity assessment.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of various compounds against OMP decarboxylase from different species is a key indicator of their potency and potential for species-specific targeting. The following table summarizes the inhibition constants (Ki) for several established and novel inhibitors.

InhibitorTarget OrganismKi (nM)Inhibitor Class
Established Inhibitors
Pyrazofurin (B1679906) 5'-monophosphatePlasmodium falciparum3.6 ± 0.7[1][2][3]Nucleoside Analog
Xanthosine 5'-monophosphate (XMP)Plasmodium falciparum4.4 ± 0.7[1][2][3]Nucleoside Analog
Homo sapiens670[2]
6-Azauridine 5'-monophosphate (6-aza-UMP)Plasmodium falciparum12 ± 3[1][2][3]Nucleoside Analog
Methanothermobacter thermautotrophicus11,000
Yeast64
1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid (BMP)Yeast0.009[2]Nucleotide Analog
Novel Inhibitors
6-Amino-UMPNot Specified840[4]C6-Substituted Uridine
6-Cyano-UMPNot Specified29,000[4]C6-Substituted Uridine
6-Azidouridine 5'-monophosphatePlasmodium falciparumPotent covalent inhibitor[5]C6-Substituted Uridine
6-IodouridinePlasmodium falciparumPotent covalent inhibitorC6-Substituted Uridine

Off-Target Effects and Cytotoxicity

A critical aspect of inhibitor specificity is the absence of significant off-target effects and cytotoxicity. The following table summarizes known off-target activities and cytotoxic concentrations for some of the discussed inhibitors. Data for many novel inhibitors is still limited, highlighting the need for further investigation.

InhibitorKnown Off-Target Effects/ToxicityCytotoxicity Data
Established Inhibitors
PyrazofurinMay stimulate purine (B94841) biosynthesis; toxic reactions include stomatitis, myelosuppression, and skin rash.[6]IC50: 0.06 - 0.37 µM in head and neck cancer cell lines.[7]
6-AzauridineBroad-spectrum antimetabolite, suggesting multiple off-target effects; induces autophagy-mediated cell death.[8][9][10]CC50: 16 µM in Vero 76 cells.[11]
Novel Inhibitors
C6-Substituted Uridine DerivativesData not widely available. Further research is required.Data not widely available. Further research is required.

Signaling Pathway and Inhibition Mechanism

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process. OMP decarboxylase catalyzes the conversion of OMP to UMP. Inhibitors typically act as substrate analogs, binding to the active site and preventing the catalytic reaction.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate Orotate->OMP Orotate phosphoribosyl- transferase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP Further Synthesis CTP CTP UTP->CTP Further Synthesis Inhibitors Novel & Established OMP Decarboxylase Inhibitors OMP_Decarboxylase_Target OMP Decarboxylase Inhibitors->OMP_Decarboxylase_Target Inhibition

Fig. 1: Pyrimidine biosynthesis pathway and OMP decarboxylase inhibition.

Experimental Protocols for Specificity Assessment

A rigorous assessment of inhibitor specificity is crucial for preclinical development. The following protocols outline key experiments for characterizing the selectivity of novel OMP decarboxylase inhibitors.

1. Primary Enzyme Inhibition Assay

  • Objective: To determine the potency of the inhibitor against the target OMP decarboxylase.

  • Methodology:

    • Enzyme and Substrate Preparation: Purified recombinant OMP decarboxylase and its substrate, OMP, are prepared in a suitable assay buffer.

    • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared.

    • Reaction Initiation: The enzyme is pre-incubated with the inhibitor at various concentrations before the addition of OMP to initiate the reaction.

    • Detection: The rate of UMP formation or CO2 release is monitored over time. This can be achieved through various methods, including spectrophotometry (monitoring the change in absorbance at a specific wavelength) or by using a coupled enzyme assay.

    • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

2. Secondary Specificity and Off-Target Profiling

  • Objective: To assess the inhibitor's activity against a panel of other enzymes to identify potential off-target interactions.

  • Methodologies:

    • Broad Kinase Panel Screening: The inhibitor is tested against a large panel of kinases to identify any unintended inhibitory activity. This is particularly important as many signaling pathways are regulated by kinases. Commercial services are widely available for this purpose.

    • Cytochrome P450 (CYP) Inhibition Assay: This assay evaluates the inhibitor's potential to inhibit major CYP isoforms, which are crucial for drug metabolism. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. The standard protocol involves incubating the inhibitor with human liver microsomes and isoform-specific substrates, followed by quantification of metabolite formation using LC-MS/MS.

    • Screening against Related Enzymes: The inhibitor should be tested against other decarboxylases and enzymes in related metabolic pathways (e.g., purine biosynthesis) to ensure target specificity.

3. Cellular Assays

  • Objective: To evaluate the inhibitor's effect on cell viability and to confirm its mechanism of action in a cellular context.

  • Methodologies:

    • Cytotoxicity Assays: The inhibitor is incubated with various cell lines (both cancerous and non-cancerous) at a range of concentrations. Cell viability is then assessed using methods such as MTT or CellTiter-Glo assays to determine the CC50 (50% cytotoxic concentration).

    • Cellular Target Engagement Assays: These assays confirm that the inhibitor interacts with OMP decarboxylase within the cell. This can be achieved through techniques like cellular thermal shift assays (CETSA).

    • Metabolomic Analysis: The metabolic profile of cells treated with the inhibitor can be analyzed to confirm the on-target effect (i.e., depletion of pyrimidine nucleotides) and to identify any unexpected changes in other metabolic pathways.

Experimental Workflow for Specificity Assessment

The following diagram illustrates a comprehensive workflow for assessing the specificity of novel OMP decarboxylase inhibitors, from initial screening to preclinical evaluation.

Experimental_Workflow cluster_discovery Phase 1: Discovery & Initial Characterization cluster_cellular Phase 3: Cellular & In Vivo Assessment Primary_Screening Primary Screening (HTS against OMP Decarboxylase) Hit_Validation Hit Validation & Potency Determination (IC50 and Ki of active compounds) Primary_Screening->Hit_Validation Broad_Kinase_Panel Broad Kinase Panel Screening (>400 kinases) Hit_Validation->Broad_Kinase_Panel Lead Compounds CYP450_Inhibition Cytochrome P450 Inhibition Assay (Major isoforms) Hit_Validation->CYP450_Inhibition Related_Enzyme_Screening Screening against Related Enzymes (Other decarboxylases, purine pathway enzymes) Hit_Validation->Related_Enzyme_Screening Cytotoxicity_Assay Cytotoxicity Assays (Cancer vs. non-cancerous cell lines) Broad_Kinase_Panel->Cytotoxicity_Assay CYP450_Inhibition->Cytotoxicity_Assay Related_Enzyme_Screening->Cytotoxicity_Assay Target_Engagement Cellular Target Engagement (e.g., CETSA) Cytotoxicity_Assay->Target_Engagement Metabolomics Metabolomic Profiling Target_Engagement->Metabolomics In_Vivo_Efficacy In Vivo Efficacy & Toxicity Studies (Animal models) Metabolomics->In_Vivo_Efficacy

Fig. 2: Workflow for assessing the specificity of novel OMP decarboxylase inhibitors.

Conclusion

The development of novel OMP decarboxylase inhibitors holds significant promise for the treatment of various diseases. However, a thorough assessment of their specificity is paramount to ensure their safety and efficacy. This guide provides a framework for comparing the performance of novel inhibitors against established alternatives and outlines a comprehensive experimental strategy for their evaluation. By employing these methodologies, researchers can identify and advance inhibitor candidates with the highest potential for clinical success. Further research into the off-target effects and cytotoxicity of novel C6-substituted uridine derivatives is crucial to fully understand their therapeutic window.

References

Orotidylic Acid in Flux: A Comparative Guide to Nutritional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotidylic acid, or orotidine (B106555) monophosphate (OMP), is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential building blocks for DNA and RNA. The cellular pool of this compound is tightly regulated and highly responsive to the nutritional state of the organism. Understanding these fluctuations is paramount for research in metabolic diseases, oncology, and the development of targeted therapeutics. This guide provides a comparative analysis of this compound levels in response to different nutritional conditions, supported by experimental data and detailed methodologies.

Quantitative Comparison of Orotic Acid Levels

While direct comparative data for intracellular this compound concentrations across various nutritional states is limited in publicly available literature, urinary excretion of its precursor, orotic acid, serves as a valuable proxy for the activity of the de novo pyrimidine synthesis pathway. The following table summarizes quantitative data from a study on human subjects undergoing fasting and refeeding.

Nutritional StateMean Daily Urinary Orotic Acid Excretion (mg/day)Mean Daily Urinary Orotic Acid Excretion (mg/g creatinine)Key Observations
Enteral Feeding (Normal Diet) 4.33 ± 0.232.77 ± 0.12Baseline excretion on a complete, pyrimidine- and purine-free diet.
Starvation (10-day fast) Significantly reduced (mean reduction of 46% ± 5%)Not specified, but expected to decrease proportionallySuggests a downregulation of de novo pyrimidine synthesis to conserve energy and nitrogen.[1]
Refeeding (Total Parenteral Nutrition) Significant increase (mean increase of 48% ± 14% on the first day)Not specified, but expected to increase proportionallyIndicates a rapid upregulation of pyrimidine synthesis to support anabolic processes and tissue repair.[1]

Note: A high-protein diet has been shown to increase de novo pyrimidine synthesis in the liver and intestine of mice, which would suggest an increase in this compound levels. However, specific quantitative data for this compound under these conditions were not available in the reviewed literature.[2] The impact of high-purine and nucleotide-deficient diets on tissue this compound levels is not well-documented in available studies, with high-purine diet research focusing primarily on uric acid metabolism.

Experimental Protocols

Accurate quantification of this compound and its precursor, orotic acid, is crucial for studying their metabolic roles. Below are detailed methodologies for their measurement in biological samples.

Measurement of Orotic Acid in Urine

This protocol is based on studies investigating urinary excretion of orotic acid in response to different nutritional states.[1]

1. Sample Collection and Preparation:

  • Collect 24-hour urine samples from subjects.
  • Measure the total volume and store aliquots at -20°C until analysis.
  • Thaw samples and centrifuge to remove any particulate matter.

2. Analytical Method: Isotope Dilution Assay

  • Principle: This method relies on the competition between a known amount of radiolabeled [carboxyl-¹⁴C]orotic acid and the unlabeled orotic acid in the urine sample for a limited amount of the enzyme orotate (B1227488) phosphoribosyltransferase and phosphoribosyl pyrophosphate. The amount of ¹⁴CO₂ produced is inversely proportional to the concentration of orotic acid in the sample.
  • Procedure:
  • Incubate urine samples with a known amount of [¹⁴C]orotic acid, orotate phosphoribosyltransferase, orotidine 5'-phosphate decarboxylase, and a limiting concentration of phosphoribosyl pyrophosphate.
  • Capture the released ¹⁴CO₂.
  • Measure the radioactivity of the captured ¹⁴CO₂ using a scintillation counter.
  • Calculate the concentration of orotic acid in the urine sample based on the dilution of the specific radioactivity.

Measurement of this compound in Liver Tissue

This protocol is a generalized procedure based on common techniques for nucleotide extraction and analysis from tissue samples.

1. Tissue Collection and Homogenization:

  • Excise liver tissue from the subject and immediately freeze it in liquid nitrogen to halt metabolic activity.
  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
  • Homogenize the powdered tissue in a cold extraction buffer (e.g., 0.6 M trichloroacetic acid).

2. Extraction of Nucleotides:

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to precipitate proteins and other macromolecules.
  • Collect the supernatant containing the acid-soluble nucleotides, including this compound.
  • Neutralize the extract with a suitable buffer (e.g., potassium hydroxide).

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their physicochemical properties as they pass through a column. This compound can be quantified by its ultraviolet (UV) absorbance at a specific wavelength.
  • Procedure:
  • Inject the neutralized tissue extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
  • Elute the nucleotides using a gradient of a mobile phase (e.g., a mixture of a buffer like potassium phosphate (B84403) and a solvent like methanol).
  • Detect the eluting compounds using a UV detector at a wavelength of approximately 260-280 nm.
  • Identify and quantify the this compound peak by comparing its retention time and area to that of a known standard.

Visualizing the Regulatory Landscape

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the experimental workflow for measuring this compound levels in liver tissue.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection 1. Liver Tissue Collection (Flash-frozen in Liquid N2) Homogenization 2. Tissue Homogenization (in Trichloroacetic Acid) Tissue_Collection->Homogenization Extraction 3. Acid-Soluble Extraction (Centrifugation) Homogenization->Extraction Neutralization 4. Neutralization of Extract Extraction->Neutralization HPLC 5. HPLC Separation (Reverse-Phase Column) Neutralization->HPLC Inject Sample UV_Detection 6. UV Detection (260-280 nm) HPLC->UV_Detection Quantification 7. Quantification (Comparison to Standard) UV_Detection->Quantification

Workflow for this compound Quantification
Dietary Regulation of De Novo Pyrimidine Synthesis

This diagram illustrates the key regulatory points in the de novo pyrimidine synthesis pathway, highlighting how nutritional inputs can influence the production of this compound.

Pyrimidine_Synthesis_Regulation cluster_inputs Nutritional Inputs cluster_pathway De Novo Pyrimidine Synthesis cluster_regulation Regulation Glutamine Glutamine CPS2 Carbamoyl Phosphate Synthetase II (CPS II) Glutamine->CPS2 Aspartate Aspartate Carbamoyl_Phosphate Carbamoyl Phosphate Aspartate->Carbamoyl_Phosphate ATP ATP (High Energy State) ATP->CPS2 PRPP PRPP (from Pentose Phosphate Pathway) PRPP->CPS2 OPRT Orotate Phosphoribosyltransferase PRPP->OPRT Substrate CPS2->Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multiple Steps Orotidylic_Acid This compound (OMP) Orotate->Orotidylic_Acid UMP UMP Orotidylic_Acid->UMP UMP->OPRT Feedback Inhibition Activator Activators Inhibitor Inhibitors UTP_UDP UTP, UDP UTP_UDP->CPS2

Regulation of Pyrimidine Synthesis by Diet

References

Unveiling the Potency of Azauridine Derivatives: A Comparative Guide to Their Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the inhibitory capabilities of azauridine derivatives is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the inhibitory effects of various azauridine analogs, supported by experimental data and detailed methodologies, to illuminate their potential as targeted inhibitors in critical biological pathways.

Azauridine derivatives, synthetic analogues of the nucleoside uridine (B1682114), have long been recognized for their potent antimetabolite properties. By mimicking natural pyrimidines, these compounds can effectively disrupt the synthesis of essential nucleic acids, thereby impeding the proliferation of cancer cells and the replication of viruses. Their primary mechanism of action often involves the inhibition of key enzymes in the de novo pyrimidine (B1678525) biosynthetic pathway, most notably orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). This guide delves into the comparative inhibitory activities of prominent azauridine derivatives, offering a clear perspective on their structure-activity relationships.

Comparative Inhibitory Activity of Azauridine Derivatives

The inhibitory potency of azauridine derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) for antiviral activity and the inhibition constant (Ki) for enzyme inhibition. Lower values indicate greater potency. The following tables summarize the available quantitative data for key azauridine derivatives against their respective targets.

Inhibition of Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

OMPDC is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the final step in the synthesis of uridine monophosphate (UMP). Its inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

DerivativeTarget EnzymeKi (nM)
6-Azauridine (B1663090) 5'-monophosphate (AzaUMP)Plasmodium falciparum OMPDC12 ± 3[1]
Pyrazofurin 5'-monophosphatePlasmodium falciparum OMPDC3.6 ± 0.7[1]
Xanthosine 5'-monophosphate (XMP)Plasmodium falciparum OMPDC4.4 ± 0.7[1]
Allopurinol-3-riboside 5'-monophosphatePlasmodium falciparum OMPDC240 ± 20[1]

Note: The data presented is from a study on OMPDC from the malaria parasite Plasmodium falciparum. While not all compounds are azauridine derivatives, they are included to provide a comparative context for the inhibitory potency of AzaUMP.

Antiviral Activity Against Flaviviruses

Several azauridine derivatives have demonstrated significant activity against a range of viruses, particularly flaviviruses. Their antiviral effect is largely attributed to the inhibition of viral RNA synthesis through the depletion of intracellular nucleotide pools.

DerivativeVirusCell LineEC50 (µg/mL)
6-AzauridineDengue virus type 1Vero>4
6-AzauridineDengue virus type 2Vero>4
6-AzauridineDengue virus type 3Vero>4
6-AzauridineDengue virus type 4Vero>4
6-AzauridineJapanese encephalitis virusVero>4
6-AzauridineWest Nile virusVero>4
6-AzauridineYellow fever virusVero>4
6-AzauridineTick-borne encephalitis virusVero>4
6-AzauridineKyasanur Forest disease virusVero>4
6-AzauridineOmsk hemorrhagic fever virusVero>4
6-AzauridineAlkhurma hemorrhagic fever virusVero>4

Note: The EC50 values represent the concentration of the compound required to reduce the virus-induced cytopathic effect by 50%. The data indicates that 6-Azauridine is active against these flaviviruses at concentrations that do not cause significant cell toxicity.[2]

Signaling Pathways and Experimental Workflows

To better visualize the mechanisms and methodologies discussed, the following diagrams illustrate the pyrimidine biosynthesis pathway targeted by azauridine derivatives and a typical experimental workflow for assessing their inhibitory activity.

Pyrimidine_Biosynthesis_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase Orotidine 5'-monophosphate (OMP) Orotidine 5'-monophosphate (OMP) Orotate->Orotidine 5'-monophosphate (OMP) Orotate Phosphoribosyltransferase OMP OMP Uridine 5'-monophosphate (UMP) Uridine 5'-monophosphate (UMP) OMP->Uridine 5'-monophosphate (UMP) OMP Decarboxylase (OMPDC) Azauridine Azauridine AzaUMP AzaUMP Azauridine->AzaUMP Phosphorylation OMPDC OMPDC AzaUMP->OMPDC UMP UMP UTP UTP UMP->UTP Further Synthesis CTP CTP UTP->CTP Further Synthesis RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP dTMP dTMP dUTP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis

Figure 1. Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by Azauridine.

Experimental_Workflow cluster_0 Enzyme Inhibition Assay (OMPDC) cluster_1 Antiviral Plaque Reduction Assay Purified OMPDC Purified OMPDC Incubation Incubation Purified OMPDC->Incubation Substrate (OMP) Substrate (OMP) Substrate (OMP)->Incubation Azauridine Derivative Azauridine Derivative Azauridine Derivative->Incubation Spectrophotometric Measurement Spectrophotometric Measurement Incubation->Spectrophotometric Measurement Data Analysis (Ki determination) Data Analysis (Ki determination) Spectrophotometric Measurement->Data Analysis (Ki determination) Cell Culture Cell Culture Virus Infection Virus Infection Cell Culture->Virus Infection Treatment with Azauridine Derivative Treatment with Azauridine Derivative Virus Infection->Treatment with Azauridine Derivative Incubation & Plaque Formation Incubation & Plaque Formation Treatment with Azauridine Derivative->Incubation & Plaque Formation Plaque Staining & Counting Plaque Staining & Counting Incubation & Plaque Formation->Plaque Staining & Counting Data Analysis (IC50 determination) Data Analysis (IC50 determination) Plaque Staining & Counting->Data Analysis (IC50 determination)

Figure 2. General Experimental Workflows for Assessing Inhibitory Effects.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the inhibitory effects of azauridine derivatives.

OMP Decarboxylase (OMPDC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of OMPDC.

Materials:

  • Purified recombinant OMPDC enzyme

  • Orotidine 5'-monophosphate (OMP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

  • Azauridine derivative to be tested

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of the azauridine derivative in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the azauridine derivative in the assay buffer.

  • In a 96-well plate, add the assay buffer, the azauridine derivative dilution, and the purified OMPDC enzyme.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the OMP substrate to each well.

  • Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer. The conversion of OMP to UMP results in a decrease in absorbance at this wavelength.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Susceptible host cell line (e.g., Vero cells for flaviviruses)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Azauridine derivative to be tested

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the host cells in culture plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the azauridine derivative in cell culture medium.

  • Prepare serial dilutions of the virus stock to achieve a concentration that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Remove the growth medium from the cell monolayers and infect the cells with the virus dilution.

  • Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour) at 37°C.

  • Remove the virus inoculum and add the overlay medium containing the different concentrations of the azauridine derivative.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

  • Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The comparative data presented in this guide highlights the potential of azauridine derivatives as potent inhibitors of crucial cellular and viral processes. While 6-azauridine and its phosphorylated form have been the most extensively studied, the exploration of other derivatives and their structure-activity relationships is a promising avenue for the development of more selective and effective therapeutic agents. The provided experimental protocols offer a foundation for researchers to further investigate and compare the inhibitory effects of novel azauridine analogs, ultimately contributing to the advancement of new treatments for cancer and viral diseases.

References

A Comparative Guide to UMP Synthase Gene Regulation Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the regulation of the UMP synthase (UMPS) gene, a critical enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. Understanding the similarities and differences in how this essential gene is controlled in humans, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli) can provide valuable insights for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Overview of UMP Synthase and its Regulation

Uridine Monophosphate (UMP) synthase is a pivotal enzyme that catalyzes the final two steps in the de novo synthesis of UMP, the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. The regulation of its corresponding gene is crucial for maintaining cellular nucleotide pools and ensuring proper cell growth and division. This guide will delve into the distinct regulatory strategies employed by humans, yeast, and E. coli.

In humans, the UMPS gene encodes a bifunctional protein with two catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODC). In contrast, these two enzymatic activities are carried out by separate proteins in E. coli, encoded by the pyrE and pyrF genes, respectively. Yeast S. cerevisiae also possesses a bifunctional enzyme encoded by the URA3 gene. These structural differences are accompanied by distinct mechanisms of gene regulation.

Comparative Analysis of Gene Regulation

The regulation of UMPS gene expression exhibits significant divergence across these three species, reflecting their different cellular environments and metabolic demands.

Human (Homo sapiens) UMPS Gene Regulation

The human UMPS gene is subject to complex transcriptional control. Its promoter region contains binding sites for various transcription factors, suggesting a sophisticated network of regulation.[1] Key regulatory features include:

  • Hormonal Regulation: The presence of promoter elements indicates potential regulation by glucocorticoids and cAMP, linking pyrimidine biosynthesis to systemic signaling pathways.

  • Tissue-Specific Expression: Evidence suggests that UMPS expression is regulated in a tissue-specific manner, with varying levels observed in different cell types.[2][3]

Yeast (Saccharomyces cerevisiae) URA3 Gene Regulation

In S. cerevisiae, the URA3 gene is a well-studied example of transcriptional regulation in response to metabolite availability. The key regulator is the transcription factor PPR1.[4][5]

  • Induction by Uracil (B121893) Starvation: Under conditions of uracil limitation, the expression of URA3 is induced 3- to 5-fold.[6]

  • PPR1-Mediated Activation: The transcription factor PPR1 binds to a specific upstream activating sequence (UAS) in the URA3 promoter to drive gene expression.[4][7] The activity of PPR1 is stimulated by the pyrimidine biosynthetic pathway intermediates orotic acid (OA) and dihydro-orotate (DHO).[8]

Bacterial (Escherichia coli) pyrF Gene Regulation

The E. coli pyrF gene, encoding OMP decarboxylase, is part of the pyr operon, and its expression is tightly controlled by the intracellular concentration of pyrimidine nucleotides.

  • Transcriptional Attenuation: Unlike some other pyr genes in E. coli, pyrF regulation does not appear to involve a classical attenuation mechanism.

  • Repression by Pyrimidines: The transcription of the pyrF operon is derepressed under conditions of pyrimidine limitation.[9] This regulation is thought to occur at the level of transcription initiation, where high levels of UTP can induce reiterative transcription, leading to the production of short, non-functional transcripts and thereby reducing the expression of the full-length pyrF mRNA.[10]

Quantitative Data Comparison

Direct quantitative comparison of gene expression and protein abundance across different species is challenging due to variations in experimental methodologies and reporting units. However, the following tables summarize available data to provide a semi-quantitative overview.

Table 1: UMP Synthase Gene Expression
SpeciesGeneConditionExpression Level ChangeReference
Homo sapiensUMPSVarious TissuesLow tissue specificity[11]
Saccharomyces cerevisiaeURA3Uracil Starvation3-5 fold increase[6]
Escherichia colipyrFPyrimidine LimitationDerepression[9]
Table 2: UMP Synthase Protein Abundance
SpeciesProteinAbundance (molecules per cell)Reference
Homo sapiensUMPSVaries by tissue[2]
Saccharomyces cerevisiaeUra3p~7-9 mRNA molecules per cell[12]
Escherichia coliOMP decarboxylaseData not readily available
Table 3: UMP Synthase Enzyme Kinetics
SpeciesEnzymeSubstrateKm (µM)Vmax or kcatReference
Homo sapiensUMPS (ODCase domain)Orotidine 5'-monophosphate16.6kcat = 0.75 s-1[13]
Homo sapiensUMPS (placental)Orotidine 5'-monophosphateSimilar to mouse Ehrlich ascites carcinomaSimilar to mouse Ehrlich ascites carcinoma[14]
Saccharomyces cerevisiaeOMP decarboxylase (Ura3p)Orotidine 5'-monophosphate-kcat = 20 s-1[15]
Saccharomyces cerevisiaeOMP decarboxylase (Ura3p)Orotidine 5'-monophosphate-kcat = 39 s-1[16]
E. coliOMP decarboxylase (PyrF)Data not readily available

Note: The kinetic parameters are highly dependent on the assay conditions (pH, temperature, etc.) and should be compared with caution.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.

Northern Blot Analysis for mRNA Quantification

Objective: To determine the size and relative abundance of UMPS/URA3/pyrF mRNA.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[17]

  • Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane by capillary action or electroblotting.[18][19]

  • UV Cross-linking: Fix the RNA to the membrane using a UV cross-linker.[18]

  • Probe Labeling: Prepare a labeled DNA or RNA probe specific for the UMPS/URA3/pyrF transcript. Probes can be labeled with radioisotopes (e.g., 32P) or non-radioactive labels (e.g., digoxin (B3395198) or biotin).[18]

  • Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at an appropriate temperature.[17]

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.[17]

  • Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).[18][19]

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To accurately quantify the relative or absolute levels of UMPS/URA3/pyrF mRNA.

Protocol:

  • RNA Isolation and DNase Treatment: Isolate total RNA and treat with DNase I to remove any contaminating genomic DNA.[20]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[21][22]

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for UMPS/URA3/pyrF and a reference gene (e.g., GAPDH, ACT1, or 16S rRNA), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).[23][24]

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method.[21]

Western Blot Analysis for Protein Quantification

Objective: To detect and quantify the levels of UMP synthase protein.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.[25][26]

  • Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[27]

  • SDS-PAGE: Separate equal amounts of total protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25][28]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25][27]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[26][27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for UMP synthase overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[27]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[26][29]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).[29]

Visualizing Regulatory Pathways

The following diagrams, generated using Graphviz, illustrate the key regulatory pathways for the UMP synthase gene in each of the three species.

Human_UMPS_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_gene Gene Regulation Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR cAMP_agonists cAMP Agonists AC Adenylate Cyclase cAMP_agonists->AC UMPS_Promoter UMPS Promoter GR->UMPS_Promoter Binds GRE cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->UMPS_Promoter Binds CRE UMPS_Gene UMPS Gene UMPS_Promoter->UMPS_Gene Transcription UMPS_mRNA UMPS mRNA UMPS_Gene->UMPS_mRNA UMPS_Protein UMPS Protein (bifunctional) UMPS_mRNA->UMPS_Protein Translation

Caption: Putative regulatory pathway for the human UMPS gene.

Yeast_URA3_Regulation cluster_metabolic Metabolic State cluster_regulation Regulatory Proteins cluster_gene Gene Expression Uracil_Starvation Uracil Starvation DHO Dihydroorotate (Inducer) Uracil_Starvation->DHO Accumulation PPR1 PPR1 (Transcription Factor) DHO->PPR1 Activates URA3_Promoter URA3 Promoter (UAS) PPR1->URA3_Promoter Binds UAS URA3_Gene URA3 Gene URA3_Promoter->URA3_Gene Transcription (3-5x induction) URA3_mRNA URA3 mRNA URA3_Gene->URA3_mRNA Ura3p Ura3p (bifunctional) URA3_mRNA->Ura3p Translation

Caption: Transcriptional regulation of the yeast URA3 gene.

Ecoli_pyrF_Regulation cluster_transcription Transcription Initiation cluster_gene Gene Expression High_UTP High [UTP] RNAP RNA Polymerase High_UTP->RNAP Induces pausing Low_UTP Low [UTP] Low_UTP->RNAP Promotes elongation pyrF_Promoter pyrF Promoter RNAP->pyrF_Promoter Binds Reiterative_Transcription Reiterative Transcription pyrF_Promoter->Reiterative_Transcription Abortive transcripts Full_Length_Transcription Full-Length Transcription pyrF_Promoter->Full_Length_Transcription Productive transcription pyrF_mRNA pyrF mRNA Full_Length_Transcription->pyrF_mRNA OMP_decarboxylase OMP decarboxylase pyrF_mRNA->OMP_decarboxylase Translation

Caption: Model for UTP-sensitive regulation of E. coli pyrF.

Conclusion

The regulation of UMP synthase gene expression is a fascinating example of evolutionary adaptation, with each species developing distinct strategies to control this essential metabolic pathway. While humans employ a complex system involving hormonal and tissue-specific signals, yeast relies on a direct response to metabolite availability through a specific transcription factor. E. coli utilizes a nuanced mechanism of transcriptional control sensitive to the end-product of the pathway. These differences have important implications for the development of species-specific therapeutic agents that target pyrimidine biosynthesis. Further research into the quantitative aspects of these regulatory networks will undoubtedly uncover new avenues for drug discovery and a deeper understanding of cellular metabolism.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Orotidylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of orotidylic acid, also known as orotidine (B106555) monophosphate, to maintain a safe laboratory environment and adhere to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not always be readily available, the SDS for orotic acid provides a strong basis for its handling, given their structural similarity. Orotic acid is classified as an irritant and is harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[3]

  • Body Protection: A laboratory coat is required to protect from skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[4][5] Never dispose of chemical waste down the drain or in regular trash.[4][6]

  • Waste Identification and Segregation:

    • Identify the waste as "this compound" or "Orotidine Monophosphate."

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent and potentially hazardous reactions.[7][8] Store it away from incompatible materials such as strong oxidizing agents.[2][9]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.[5][6][9] Polyethylene or polypropylene (B1209903) containers are generally suitable.[9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[8]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][7]

    • The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.

    • Ensure the container remains closed except when adding waste.[4][5]

  • Request for Pickup:

    • Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (often not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or hazardous waste management service.[5][7]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[9]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water) and collect the cleaning materials as hazardous waste.

  • Minor Spills (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.[9]

    • Prevent entry into the affected area.

Quantitative Disposal Parameters

The following table summarizes key quantitative and procedural limits for hazardous waste accumulation, based on general laboratory safety guidelines. These are not specific to this compound but represent standard best practices.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[5]
Maximum Time in SAA Up to 12 months for partially filled containers[5]
Time to Removal After Full Within 3 calendar days[7]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid)[5]

Note: While this compound is not typically classified as acutely toxic, it is best practice to adhere to the more stringent guidelines if there is any uncertainty.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify Waste: This compound A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Use Labeled, Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Request Pickup from EHS/ Waste Management G->H I Proper Disposal by Licensed Facility H->I

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotidylic acid
Reactant of Route 2
Orotidylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.